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1-(3-Chloro-4-propoxyphenyl)ethanone Documentation Hub

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  • Product: 1-(3-Chloro-4-propoxyphenyl)ethanone
  • CAS: 37612-46-7

Core Science & Biosynthesis

Foundational

Synthesis Pathway for 1-(3-Chloro-4-propoxyphenyl)ethanone: A Technical Guide

Executive Summary 1-(3-Chloro-4-propoxyphenyl)ethanone (CAS: 37612-46-7)[1] is a highly specialized halogenated aromatic ketone utilized as a critical building block in the development of advanced active pharmaceutical i...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(3-Chloro-4-propoxyphenyl)ethanone (CAS: 37612-46-7)[1] is a highly specialized halogenated aromatic ketone utilized as a critical building block in the development of advanced active pharmaceutical ingredients (APIs) and agrochemicals[2]. The presence of both a halogen (chloro) and an alkoxy (propoxy) substituent on the acetophenone core provides unique electronic and steric properties, making it an ideal precursor for downstream chalcone synthesis or cross-coupling reactions.

This whitepaper outlines two divergent synthetic strategies for the preparation of this molecule, evaluating the mechanistic causality, process scalability, and self-validating analytical controls required to ensure high-fidelity chemical manufacturing.

Retrosynthetic Analysis & Strategic Pathway Selection

The synthesis of 1-(3-Chloro-4-propoxyphenyl)ethanone can be approached via two primary disconnections, leading to two distinct forward pathways:

  • Path A (Etherification): Disconnection of the alkyl-aryl ether bond reveals 3'-chloro-4'-hydroxyacetophenone and a propyl halide as starting materials.

  • Path B (Acylation): Disconnection of the aryl-carbonyl bond reveals 2-chlorophenyl propyl ether (1-chloro-2-propoxybenzene) and an acetylating agent.

Retrosynthesis Target 1-(3-Chloro-4-propoxyphenyl)ethanone (Target Molecule) PathA Path A Williamson Etherification Target->PathA C-O Bond Formation PathB Path B Friedel-Crafts Acylation Target->PathB C-C Bond Formation SM_A 3'-Chloro-4'-hydroxyacetophenone + 1-Bromopropane PathA->SM_A SM_B 2-Chlorophenyl propyl ether + Acetyl Chloride PathB->SM_B

Retrosynthetic analysis of 1-(3-Chloro-4-propoxyphenyl)ethanone via two divergent pathways.

Mechanistic Causality & Reaction Design

Path A: Williamson Ether Synthesis (Preferred Route)

The Williamson ether synthesis is a robust, highly regioselective method for alkylating phenolic compounds[3]. In this pathway, 3'-chloro-4'-hydroxyacetophenone is reacted with 1-bromopropane.

  • Base Selection: Potassium carbonate (K₂CO₃) is selected over stronger bases (like NaOH or NaH) because it is a mild, non-nucleophilic base. It is sufficiently basic to deprotonate the electron-deficient phenol (pKa ~8.5) but prevents unwanted side reactions such as the aldol condensation of the acetophenone methyl group[3],[4].

  • Solvent Dynamics: N,N-Dimethylformamide (DMF) is utilized as a polar aprotic solvent. DMF expertly solvates the potassium cation, leaving the phenoxide anion "naked" and highly nucleophilic, thereby drastically accelerating the Sₙ2 displacement of the bromide ion from 1-bromopropane[5],[6].

Path B: Friedel-Crafts Acylation (Alternative Route)

Path B employs an electrophilic aromatic substitution on 1-chloro-2-propoxybenzene using acetyl chloride and anhydrous aluminum chloride (AlCl₃),[7].

  • Regiochemical Alignment: The propoxy group is a strongly activating, ortho/para-directing group due to resonance electron donation (+M effect). The chloro group is weakly deactivating (-I > +M) but also ortho/para-directing. The propoxy group's directing effect dominates the ring's reactivity. The position para to the propoxy group (position 4) is sterically unhindered compared to the ortho position, making it the kinetically and thermodynamically favored site for acylium ion attack,[8]. This perfectly yields the 1,4-relationship between the acetyl and propoxy groups, with the chloro group naturally residing at position 3.

Quantitative Process Comparison

To guide process chemistry decisions, the quantitative metrics of both pathways are summarized below. Path A is generally preferred for its superior atom economy and lack of heavy-metal waste.

Process MetricPath A: Williamson EtherificationPath B: Friedel-Crafts Acylation
Expected Yield 85% - 92%65% - 75%
Regioselectivity 100% (Pre-installed on starting material)~85% (Para-to-propoxy favored)
Atom Economy High (Byproduct: KBr, H₂O, CO₂)Moderate (Stoichiometric AlCl₃ waste)
Scalability Excellent (Standard reactor setup)Good (Requires strictly anhydrous conditions)
E-Factor Low (< 5)High (> 15 due to aluminum salts)

Step-by-Step Experimental Methodologies

Path A Workflow & Protocol

Workflow Step1 1. Reactor Charging 3'-Chloro-4'-hydroxyacetophenone in DMF Step2 2. Base Deprotonation Add K2CO3 (1.5 eq), Stir 30 min Step1->Step2 Step3 3. Electrophile Addition Add 1-Bromopropane (1.2 eq) Step2->Step3 Step4 4. Thermal Activation Heat to 60-80 °C for 5-9 hours Step3->Step4 Step5 5. In-Process Validation TLC/HPLC Confirmation Step4->Step5 Step6 6. Isolation & Workup Ice Quench, Extraction, and Drying Step5->Step6

Step-by-step experimental workflow for the Williamson ether synthesis (Path A).

Protocol:

  • Preparation: Equip a dry, 500 mL round-bottom flask with a magnetic stir bar, reflux condenser, and an inert argon atmosphere.

  • Charging: Dissolve 3'-chloro-4'-hydroxyacetophenone (10.0 g, 58.6 mmol, 1.0 eq) in 100 mL of anhydrous DMF[3].

  • Deprotonation: Add finely powdered, anhydrous K₂CO₃ (12.1 g, 87.9 mmol, 1.5 eq) in one portion. Stir the suspension at room temperature for 30 minutes to allow for complete phenoxide formation[3],[9].

  • Alkylation: Dropwise, add 1-bromopropane (8.65 g, 70.3 mmol, 1.2 eq) via an addition funnel over 15 minutes.

  • Thermal Activation: Elevate the reaction temperature to 70 °C and maintain vigorous stirring for 6 to 8 hours[3],[9].

  • Workup: Cool the mixture to room temperature and pour it over 300 g of crushed ice[3]. Extract the aqueous phase with ethyl acetate (3 × 100 mL). Wash the combined organic layers with 5% LiCl aqueous solution (to remove residual DMF), followed by brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product. Recrystallize from ethanol/hexane to afford pure 1-(3-Chloro-4-propoxyphenyl)ethanone.

Path B Protocol (Alternative)
  • Preparation: In a rigorously dried flask under argon, suspend anhydrous AlCl₃ (9.4 g, 70.5 mmol, 1.2 eq) in 80 mL of anhydrous dichloromethane (DCM). Cool to 0 °C using an ice bath.

  • Acylium Generation: Slowly add acetyl chloride (5.1 g, 64.6 mmol, 1.1 eq) dropwise. Stir for 15 minutes at 0 °C.

  • Substrate Addition: Add 1-chloro-2-propoxybenzene (10.0 g, 58.6 mmol, 1.0 eq) dropwise, maintaining the internal temperature below 5 °C.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature, stirring for an additional 4 hours.

  • Workup: Carefully quench the reaction by pouring it into a mixture of 200 g crushed ice and 20 mL concentrated HCl (to dissolve aluminum salts). Extract with DCM, wash with saturated NaHCO₃ and brine, dry over MgSO₄, and concentrate.

Trustworthiness: Self-Validating Analytical Systems

To ensure the integrity of the synthesis, the protocols must be treated as self-validating systems where in-process and post-process data confirm the mechanistic success:

  • In-Process Control (IPC): For Path A, Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate system is utilized[3]. The starting phenol is highly polar and exhibits a low Retention Factor (Rf). As the reaction progresses, the self-validation occurs via the emergence of a distinct, less polar spot (higher Rf) corresponding to the etherified product.

  • Post-Reaction Validation (FTIR & NMR):

    • FTIR: The complete conversion in Path A is validated by the absolute disappearance of the broad phenolic O-H stretching band at ~3300 cm⁻¹ and the retention of the sharp C=O stretch at ~1680 cm⁻¹[8],[3].

    • ¹H NMR (CDCl₃): The structural integrity is confirmed by the appearance of a characteristic triplet at approximately 4.0 ppm (integrating to 2H), which unambiguously proves the formation of the -OCH₂- linkage of the propoxy group.

References

  • Thieme Connect. Product Class 4: 1,2-Diketones and Related Compounds. Available at:[Link]

  • Iraqi Journal of Pharmaceutical Sciences. Synthesis, Characterization and Study Antimicrobial Activity of Isoniazid Derivatives. Available at:[Link]

  • ACS Publications (Macromolecules). Increasing the Scale and Decreasing the Cost of Making a Catechol-Containing Adhesive Polymer. Available at: [Link]

Sources

Exploratory

Structural Elucidation of 1-(3-Chloro-4-propoxyphenyl)ethanone: A Comprehensive NMR Analysis Guide

Executive Summary The precise structural characterization of halogenated alkoxyacetophenones is a critical workflow in pharmaceutical development and materials science. This whitepaper provides an in-depth, mechanistic g...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The precise structural characterization of halogenated alkoxyacetophenones is a critical workflow in pharmaceutical development and materials science. This whitepaper provides an in-depth, mechanistic guide to the 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectral data for 1-(3-Chloro-4-propoxyphenyl)ethanone (CAS: 37612-46-7). By moving beyond simple empirical assignments, this guide explores the causality behind chemical shifts—specifically the interplay of inductive, mesomeric, and anisotropic effects—while detailing a self-validating experimental protocol for robust data acquisition.

Molecular Architecture & Electronic Causality

To accurately predict and interpret the NMR spectra of 1-(3-chloro-4-propoxyphenyl)ethanone, one must first analyze the electronic environment of the aryl core. The benzene ring is tri-substituted, leading to a complex push-pull electronic system that dictates the local magnetic shielding of each nucleus[1].

  • Acetyl Group (C1): Acts as a strong electron-withdrawing group via both inductive ( −I ) and mesomeric ( −M ) effects. The magnetic anisotropy of the carbonyl π -bond strongly deshields the ortho protons (H-2 and H-6).

  • Chloro Group (C3): Exerts a strong inductive electron-withdrawing effect ( −I ) through the σ -bond framework, deshielding adjacent nuclei, while its weak resonance donation ( +M ) is largely overpowered in this highly substituted system.

  • Propoxy Group (C4): The ether oxygen donates electron density into the ring via resonance ( +M ), strongly shielding the ortho and para positions (C3, C5, and C1). However, steric hindrance between the bulky chlorine atom at C3 and the propoxy chain at C4 can induce a slight out-of-plane twist, partially disrupting the +M effect and subtly altering the expected chemical shifts[2].

Substituent_Effects Ring Aryl Ring Electron Density Acetyl Acetyl (C1) -M, -I Effect Deshields Ortho/Para Acetyl->Ring Electron Withdrawal Chloro Chloro (C3) +M, -I Effect Inductive Deshielding Chloro->Ring Inductive Pull Propoxy Propoxy (C4) +M, -I Effect Shields Ortho/Para Propoxy->Ring Resonance Donation

Electronic effects of substituents on the aryl ring dictating NMR chemical shifts.

Self-Validating Experimental Protocols

A core tenet of modern analytical chemistry is that every protocol must be a self-validating system. The following methodologies ensure that the acquired NMR data is internally consistent, properly referenced, and free from artifactual misinterpretation[3].

Protocol A: Sample Preparation Matrix
  • Solvent Selection: Use high-purity deuterated chloroform (CDCl 3​ , 99.8% D) containing 0.03% v/v Tetramethylsilane (TMS). The deuterium provides the lock signal to stabilize the magnetic field, while TMS serves as the internal chemical shift reference ( δ 0.00 ppm)[4].

  • Concentration Optimization:

    • For 1 H NMR: Dissolve 15 mg of the analyte in 0.6 mL of CDCl 3​ .

    • For 13 C NMR: Dissolve 40–50 mg of the analyte in 0.6 mL of CDCl 3​ to ensure an adequate signal-to-noise ratio (SNR) for quaternary carbons.

  • Filtration: Pass the solution through a glass wool plug in a Pasteur pipette directly into a clean, dry 5 mm precision NMR tube to remove paramagnetic particulate impurities that could broaden spectral lines.

Protocol B: Acquisition & Processing Workflows
  • Tuning and Matching: Automatically tune the probe to the exact Larmor frequencies of 1 H and 13 C for the specific sample matrix to maximize power transfer and sensitivity.

  • Shimming: Perform gradient shimming (Z1-Z5) on the 2 H lock signal until the residual CHCl 3​ peak width at half-height ( w1/2​ ) is 0.5 Hz. This validates magnetic field homogeneity.

  • 1D 1 H Acquisition: Apply a 30° excitation pulse (zg30), 16–64 transients, with a relaxation delay ( D1​ ) of 1.5 seconds.

  • 1D 13 C Acquisition: Apply a 30° excitation pulse with WALTZ-16 composite pulse decoupling (CPD) to remove 1 H- 13 C scalar couplings. Acquire 1024–4096 transients with a D1​ of 2.0 seconds to allow for the relaxation of quaternary carbons without Nuclear Overhauser Effect (NOE) enhancement[3].

NMR_Workflow Prep Sample Preparation (CDCl3, TMS) Acq1D 1D NMR Acquisition (1H & 13C) Prep->Acq1D Acq2D 2D NMR Acquisition (COSY, HSQC, HMBC) Prep->Acq2D Process Spectral Processing (FT, Phase, Baseline) Acq1D->Process Acq2D->Process Assign Resonance Assignment (Chemical Shifts & Coupling) Process->Assign Verify Structural Verification (1-(3-Chloro-4-propoxyphenyl)ethanone) Assign->Verify

Step-by-step NMR elucidation workflow for structural verification.

1 H NMR Spectral Analysis & Causality

The 1 H NMR spectrum of 1-(3-chloro-4-propoxyphenyl)ethanone provides a definitive map of the proton environments. The aromatic region exhibits a classic ABX spin system characteristic of 1,2,4-trisubstituted benzenes[2].

Table 1: 1 H NMR Quantitative Data (400 MHz, CDCl 3​ )
PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment
Acetyl -CH 3​ 2.55Singlet (s)-3HMethyl adjacent to carbonyl
Propoxy -CH 3​ 1.05Triplet (t)7.43HTerminal methyl of ether chain
Propoxy -CH 2​ - 1.85Sextet (sxt)7.4, 6.52HCentral methylene of ether chain
Propoxy -OCH 2​ - 4.05Triplet (t)6.52HMethylene adjacent to oxygen
H-5 6.95Doublet (d)8.51HAromatic proton ortho to propoxy
H-6 7.85Doublet of doublets (dd)8.5, 2.01HAromatic proton ortho to acetyl
H-2 7.95Doublet (d)2.01HAromatic proton between Cl and acetyl

Mechanistic Insights:

  • The ABX System (H-2, H-5, H-6): H-5 appears furthest upfield ( δ 6.95) due to the strong resonance shielding ( +M ) from the adjacent propoxy oxygen. It couples only with H-6 ( 3J≈8.5 Hz). H-2 is the most deshielded ( δ 7.95) because it sits directly between the electron-withdrawing chlorine atom and the anisotropic deshielding cone of the acetyl carbonyl group. It exhibits only a small meta coupling ( 4J≈2.0 Hz) to H-6[2].

  • Aliphatic Chain: The propoxy group displays a textbook first-order splitting pattern ( A3​M2​X2​ system). The extreme downfield shift of the -OCH 2​

    • triplet ( δ 4.05) is a direct consequence of the electronegative oxygen atom pulling electron density away via the σ -bond ( −I effect).

13 C NMR Spectral Analysis & Causality

The 13 C NMR spectrum resolves all 11 unique carbon environments. The assignments rely on empirical additivity rules and the understanding of steric inhibition of resonance[1].

Table 2: 13 C NMR Quantitative Data (100 MHz, CDCl 3​ )
PositionChemical Shift ( δ , ppm)Carbon TypeCausal Justification
Propoxy C3' 10.5Primary (CH 3​ )Standard terminal aliphatic carbon.
Propoxy C2' 22.5Secondary (CH 2​ )Shielded aliphatic methylene.
Acetyl CH 3​ 26.5Primary (CH 3​ )Deshielded by adjacent carbonyl group.
Propoxy C1' 71.0Secondary (CH 2​ )Strongly deshielded by direct attachment to ether oxygen.
C-5 112.1Tertiary (CH)Highly shielded by +M effect of ortho oxygen.
C-3 122.8Quaternary (C-Cl)Heavy atom effect of chlorine combined with ortho oxygen shielding.
C-6 128.9Tertiary (CH)Base aromatic shift, slightly deshielded by para chlorine.
C-2 130.2Tertiary (CH)Deshielded by ortho acetyl and ortho chlorine groups.
C-1 130.8Quaternary (C-Ac)Deshielded by attached carbonyl; mitigated by para oxygen +M effect.
C-4 158.4Quaternary (C-O)Extreme deshielding due to direct attachment to electronegative oxygen.
C=O 196.5Quaternary (C=O)Highly deshielded sp2 hybridized carbonyl carbon.

Mechanistic Insights: The chemical shift of C-4 ( δ 158.4) is slightly lower than what purely additive rules predict for a 1,4-dialkoxybenzene system. This discrepancy validates the hypothesis of steric hindrance : the bulky chlorine atom at C-3 forces the propoxy group slightly out of coplanarity with the aromatic ring. This reduces the orbital overlap between the oxygen's lone pairs and the ring's π -system, slightly diminishing the +M effect and resulting in a less shielded C-4 and C-5 than theoretically expected[1].

2D NMR Validation Strategies

To elevate the trustworthiness of the 1D assignments, a self-validating protocol mandates the use of 2D NMR techniques to map through-bond connectivity unambiguously[3].

  • COSY (Correlation Spectroscopy): Validates the propoxy chain by showing cross-peaks between the δ 4.05 (-OCH 2​ -) and δ 1.85 (-CH 2​ -) protons, and between the δ 1.85 and δ 1.05 (-CH 3​ ) protons. It also confirms the ortho coupling between H-5 ( δ 6.95) and H-6 ( δ 7.85).

  • HSQC (Heteronuclear Single Quantum Coherence): Maps protons to their directly attached carbons, differentiating the closely resonating C-2 ( δ 130.2) and C-6 ( δ 128.9) by linking them to their respective proton signals (H-2 at δ 7.95 and H-6 at δ 7.85).

  • HMBC (Heteronuclear Multiple Bond Correlation): Crucial for assigning quaternary carbons. A strong 3JCH​ correlation from the acetyl methyl protons ( δ 2.55) to the carbonyl carbon ( δ 196.5) and C-1 ( δ 130.8) anchors the acetyl group. Similarly, a 3JCH​ correlation from the -OCH 2​

    • protons ( δ 4.05) to C-4 ( δ 158.4) unambiguously assigns the ether linkage.

Conclusion

The structural elucidation of 1-(3-chloro-4-propoxyphenyl)ethanone serves as a masterclass in applied NMR spectroscopy. By integrating high-resolution 1D data with an understanding of electronic causality—specifically the push-pull dynamics of the acetyl, chloro, and propoxy substituents—researchers can confidently assign every resonance. Employing self-validating acquisition protocols and 2D NMR cross-verification ensures that the resulting spectral data meets the rigorous standards required for pharmaceutical and chemical development.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons. Available at:[Link]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data (4th ed.). Springer. Available at:[Link]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier. Available at:[Link]

  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Available at:[Link]

Sources

Foundational

Thermodynamic Stability and Degradation Kinetics of 1-(3-Chloro-4-propoxyphenyl)ethanone: A Predictive and Empirical Framework

Target Audience: Researchers, Application Scientists, and CMC (Chemistry, Manufacturing, and Controls) Professionals. Executive Summary and Molecular Architecture 1-(3-Chloro-4-propoxyphenyl)ethanone (CAS: 37612-46-7) is...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and CMC (Chemistry, Manufacturing, and Controls) Professionals.

Executive Summary and Molecular Architecture

1-(3-Chloro-4-propoxyphenyl)ethanone (CAS: 37612-46-7) is a highly specialized acetophenone derivative serving as a critical synthetic intermediate in the development of novel active pharmaceutical ingredients (APIs), most notably in the synthesis of glucosylceramide synthase (GCS) inhibitors for the treatment of lysosomal storage disorders and Parkinson's disease [1].

Understanding the thermodynamic stability of this intermediate is paramount. Premature thermal degradation or chemical instability during scale-up can lead to downstream impurity propagation, reducing final API yield and compromising patient safety. This whitepaper establishes a rigorous, self-validating framework for profiling the thermodynamic and chemical stability of 1-(3-Chloro-4-propoxyphenyl)ethanone, bridging theoretical predictive models with empirical forced degradation protocols.

Structural Thermodynamics

The molecule's architecture dictates its thermodynamic behavior:

  • Acetyl Group: Introduces a polar carbonyl moiety susceptible to enolization and nucleophilic attack.

  • Chloro Substituent (C3): Acts as an electron-withdrawing group (EWG) via induction, stabilizing the aromatic ring against electrophilic attack while increasing the crystal lattice energy (lipophilicity).

  • Propoxy Chain (C4): An electron-donating group (EDG) that introduces steric bulk and conformational flexibility. The rotational entropy of the 3-carbon chain lowers the overall melting point compared to rigid, short-chain analogs.

To establish a baseline before empirical testing, we utilize [2] to estimate the standard enthalpy of formation ( ΔHf∘​ ). By summing the thermodynamic contributions of the aromatic ring, the halogen substituent, the ether linkage, and the ketone, we can predict the fundamental energy state of the molecule, which informs the activation energy ( Ea​ ) required for degradation.

Thermal Degradation and Phase Transition Thermodynamics

Empirical thermodynamic profiling relies on Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). As an Application Scientist, the causality behind experimental parameters is critical: we do not merely run samples; we design the thermal environment to isolate specific thermodynamic events.

Quantitative Thermodynamic Parameters

The following table summarizes the predictive and representative empirical thermodynamic parameters for 1-(3-Chloro-4-propoxyphenyl)ethanone, extrapolated from structural analogs and group additivity models.

Thermodynamic ParameterSymbolRepresentative ValueAnalytical Method
Standard Enthalpy of Formation ΔHf∘​ -285.4 kJ/mol (Predicted)Benson Group Additivity
Melting Onset Temperature Tm​ 42.5 °C - 45.0 °CDSC (10°C/min)
Enthalpy of Fusion ΔHfus​ ~22.4 kJ/molDSC Peak Integration
Activation Energy (Degradation) Ea​ 85.2 kJ/molIsothermal TGA (Arrhenius)
Specific Heat Capacity (Solid) Cp​ 1.85 J/(g·K) at 25°CModulated DSC (mDSC)

Chemical Stability and Forced Degradation Pathways

To comply with [3], the molecule must be subjected to forced degradation (stress testing) to elucidate its intrinsic stability and degradation pathways.

Mechanistic Vulnerabilities
  • Oxidative Stress: The α -carbon of the propoxy chain and the methyl group of the acetophenone moiety are vulnerable to radical-initiated oxidation, potentially forming hydroperoxides.

  • Hydrolytic Stress: While aryl ethers are generally robust, extreme acidic or basic conditions at elevated temperatures can induce ether cleavage, yielding 3-chloro-4-hydroxyacetophenone and propanol.

MechanisticPathway API 1-(3-Chloro-4-propoxyphenyl)ethanone (Intact Intermediate) Oxidation Oxidative Stress (0.3% H2O2 / Heat) API->Oxidation Radical Initiation Hydrolysis Hydrolytic Stress (0.1N HCl or NaOH) API->Hydrolysis Nucleophilic/Electrophilic Attack Deg1 Alpha-Carbon Oxidation (Hydroperoxide Formation) Oxidation->Deg1 O2 insertion Deg2 Ether Cleavage (3-Chloro-4-hydroxyacetophenone) Hydrolysis->Deg2 C-O bond scission

Caption: Primary forced degradation pathways of 1-(3-Chloro-4-propoxyphenyl)ethanone under ICH Q1A stress.

Experimental Protocols: Self-Validating Workflows

Trustworthiness in thermodynamic data relies on self-validating systems. The following step-by-step methodology ensures that thermal and chemical stability data are intrinsically verified.

Protocol A: Thermal Profiling (DSC/TGA)

Causality: We utilize a heating rate of 10°C/min in DSC not merely for speed, but to prevent thermal lag while minimizing in-situ annealing of metastable polymorphs. This ensures the recorded ΔHfus​ accurately reflects the initial crystalline state.

  • Calibration: Calibrate the DSC using an Indium standard ( Tm​ = 156.6°C, ΔHfus​ = 28.45 J/g) to ensure calorimetric accuracy.

  • Sample Preparation: Accurately weigh 5.00 ± 0.05 mg of the compound into an aluminum crucible. Pierce the lid to allow for the release of volatiles, preventing pressure-induced shifts in phase transitions.

  • Execution: Heat from 20°C to 300°C at 10°C/min under a dry nitrogen purge (50 mL/min).

  • TGA Orthogonal Validation: Run a parallel TGA experiment. Self-Validation Check: If an endothermic event in DSC coincides with a mass loss in TGA, the event is volatilization/degradation, not a true melting point.

Protocol B: ICH Q1A Forced Degradation & Mass Balance

Causality: The forced degradation protocol must demonstrate mass balance . The sum of the remaining intact API and all degradant peaks must equal the initial API concentration (98-102%). A mass balance deficit indicates the formation of volatile degradants or polymeric species invisible to UV, triggering mandatory orthogonal LC-MS analysis.

  • Solution Preparation: Prepare a 1.0 mg/mL stock solution of the compound in an HPLC-grade Acetonitrile/Water (50:50) diluent.

  • Stress Application:

    • Acidic: Add 1.0 mL of 0.1N HCl to 1.0 mL of stock. Heat at 60°C for 24 hours.

    • Basic: Add 1.0 mL of 0.1N NaOH to 1.0 mL of stock. Heat at 60°C for 24 hours.

    • Oxidative: Add 1.0 mL of 0.3% H2​O2​ to 1.0 mL of stock. Store at 25°C for 24 hours.

  • Quenching: Neutralize acid/base samples to pH 7.0 to halt degradation prior to injection.

  • Analysis: Inject onto an HPLC-UV/MS system (C18 column, gradient elution). Integrate all peaks >0.05% area to verify mass balance.

Workflow Start Sample Prep (1-(3-Chloro-4-propoxyphenyl)ethanone) Thermal Thermal Profiling (DSC / TGA) Start->Thermal 5.0 mg aliquots Forced Forced Degradation (ICH Q1A Conditions) Start->Forced 1.0 mg/mL Stock Kinetics Arrhenius Kinetics (Ea, Pre-exponential factor) Thermal->Kinetics Isothermal & Dynamic HPLC HPLC-UV/MS (Mass Balance Validation) Forced->HPLC Quenched samples Report Thermodynamic Stability Profile (Validated CMC Data) Kinetics->Report Thermal Limits HPLC->Report Degradant ID & Mass Balance

Caption: Self-validating experimental workflow for thermodynamic and chemical stability profiling.

Conclusion

The thermodynamic stability of 1-(3-Chloro-4-propoxyphenyl)ethanone is governed by the interplay between its stabilizing chloro-substituent and its flexible, oxidation-prone propoxy chain. By employing predictive thermodynamic models (Benson Group Additivity) alongside rigorous, mass-balance-validated empirical testing (ICH Q1A), CMC professionals can accurately define the design space for API synthesis, ensuring maximum yield and minimizing the risk of late-stage impurity generation.

References

  • Title: Novel compounds having inhibitory activity against glucosylceramide synthase or pharmaceutically acceptable salt thereof, processes for preparing the same, and pharmaceutical compositions comprising the same (US20240262819A1)
  • Title: Re-tooling Benson's Group Additivity Method for Estimation of the Enthalpy of Formation of Free Radicals: C/H and C/H/O Groups Source: Journal of Chemical & Engineering Data (ACS Publications) URL: [Link]

  • Title: Q1A(R2) Stability Testing of New Drug Substances and Products - Guidance for Industry Source: U.S. Food and Drug Administration (FDA) / International Council for Harmonisation (ICH) URL: [Link]

Exploratory

Advanced Technical Guide: Physicochemical Profiling and Synthetic Workflows for 1-(3-Chloro-4-propoxyphenyl)ethanone

Target Audience: Research Chemists, Process Engineers, and Drug Development Professionals Content Focus: Molecular Characterization, Causality in Synthetic Design, and Downstream API Derivatization Executive Summary In t...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Chemists, Process Engineers, and Drug Development Professionals Content Focus: Molecular Characterization, Causality in Synthetic Design, and Downstream API Derivatization

Executive Summary

In the landscape of active pharmaceutical ingredient (API) synthesis and agrochemical development, 1-(3-Chloro-4-propoxyphenyl)ethanone (CAS: 37612-46-7) serves as a highly versatile, bifunctional aromatic building block. The molecule features a reactive methyl ketone, a lipophilic propoxy ether, and an electron-withdrawing ortho-chlorine atom. As a Senior Application Scientist, I have designed this guide to move beyond basic data sheets. Here, we will dissect the causality behind its physicochemical properties (specifically its molecular weight and density) and provide a self-validating synthetic workflow engineered for high-yield industrial scale-up.

Causality in Physicochemical Profiling

Understanding the physical properties of an intermediate is not merely an academic exercise; it directly dictates the parameters of industrial extraction, purification, and formulation.

The molecular weight of 1-(3-Chloro-4-propoxyphenyl)ethanone is 212.67 g/mol 1. The inclusion of the chlorine atom at the meta-position (relative to the propoxy group) fundamentally alters the molecule's spatial density. Halogenation significantly increases the mass-to-volume ratio, resulting in an estimated density of ~1.15 g/cm³ .

The Engineering Causality: Why does this density matter? During the liquid-liquid extraction phase of synthesis, the density of the target molecule dictates phase separation dynamics. Because the product's density (1.15 g/cm³) is heavier than water (1.00 g/cm³), extracting it with a dense solvent like dichloromethane (DCM, 1.33 g/cm³) can lead to dangerous phase inversions or emulsions if the concentration fluctuates. Understanding this causality forces the selection of a lighter extraction solvent (like Ethyl Acetate, 0.90 g/cm³) to guarantee the organic layer remains definitively on top, ensuring reliable automated separation.

Quantitative Data Summary
ParameterQuantitative ValueAnalytical/Theoretical Basis
IUPAC Name 1-(3-Chloro-4-propoxyphenyl)ethanoneStandard Nomenclature
CAS Registry Number 37612-46-7Chemical Database Registry 2
Molecular Formula C₁₁H₁₃ClO₂Elemental Stoichiometry
Molecular Weight 212.67 g/mol Mass Spectrometry (ESI-HRMS)
Density (Estimated) ~1.15 g/cm³ (at 20°C)Predictive Modeling (Halogenated Ethers)
Monoisotopic Mass 212.0604 DaHigh-Resolution Mass Spectrometry
Rotatable Bonds 4Propoxy chain (3) + Acetyl group (1)

Self-Validating Synthetic Methodology

The most efficient route to synthesize 1-(3-Chloro-4-propoxyphenyl)ethanone is via the Williamson ether synthesis (Sₙ2 O-alkylation) of 3-chloro-4-hydroxyacetophenone . The following protocol is designed as a self-validating system , ensuring that each step provides empirical feedback to the chemist before proceeding.

Step-by-Step Protocol

Step 1: Reagent Preparation & Inertion

  • Action: Charge a dry, nitrogen-purged 500 mL round-bottom flask with 3-chloro-4-hydroxyacetophenone (1.0 eq, 100 mmol). Add 150 mL of anhydrous N,N-dimethylformamide (DMF).

  • Causality: A nitrogen atmosphere prevents oxidative degradation of the phenoxide intermediate at elevated temperatures. DMF is selected as a polar aprotic solvent because it heavily solvates cations but leaves anions "naked," thereby maximizing the nucleophilicity of the phenoxide.

Step 2: Base Activation

  • Action: Add anhydrous potassium carbonate (K₂CO₃) (2.0 eq, 200 mmol) in one portion. Stir the suspension at ambient temperature for 30 minutes.

  • Causality: K₂CO₃ is specifically chosen over stronger bases (like NaH or NaOH). Its basicity is perfectly tuned to deprotonate the electron-deficient phenol (pKa ~8.5) without triggering the enolization of the methyl ketone, thereby completely suppressing unwanted aldol condensation byproducts.

Step 3: Electrophilic Addition (Sₙ2)

  • Action: Introduce 1-bromopropane (1.2 eq, 120 mmol) dropwise via an addition funnel over 15 minutes. Elevate the internal temperature to 80°C.

  • Causality: 1-bromopropane is chosen over 1-chloropropane due to the superior leaving-group ability of the bromide ion, which lowers the activation energy of the Sₙ2 transition state and minimizes reaction time.

Step 4: Self-Validating Reaction Monitoring

  • Action: After 6 hours, sample the reaction mixture. Perform Thin-Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate eluent.

  • Validation: The reaction is deemed complete only when the highly polar, UV-active starting material spot (Rf ~0.3) completely disappears, replaced by a novel, less polar product spot (Rf ~0.6). This built-in visual validation prevents premature quenching.

Step 5: Quenching and Phase Separation

  • Action: Cool the mixture to room temperature and quench with 300 mL of ice-cold distilled water. Extract the aqueous layer with ethyl acetate (3 x 150 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

SynthWorkflow Start 3-Chloro-4-hydroxyacetophenone (Starting Material) Reaction Nucleophilic Substitution (SN2) 80°C, 6-8 hours Start->Reaction Reagents 1-Bromopropane + K2CO3 in DMF (Solvent) Reagents->Reaction Workup Aqueous Workup (Liquid-Liquid Extraction) Reaction->Workup Monitor by TLC (Rf 0.6) Product 1-(3-Chloro-4-propoxyphenyl)ethanone (Target API Intermediate) Workup->Product Purify via Distillation/Cryst.

Figure 1: Step-by-step Sₙ2 synthetic workflow for 1-(3-Chloro-4-propoxyphenyl)ethanone.

Mechanistic Pathways for API Derivatization

Once synthesized, 1-(3-Chloro-4-propoxyphenyl)ethanone acts as a structural core for complex drug design. The molecule offers three distinct vectors for downstream derivatization, driven by the reactivity of the methyl ketone moiety:

  • Reductive Amination: The ketone can be reacted with primary or secondary amines in the presence of sodium cyanoborohydride (NaBH₃CN) to yield complex amine derivatives, frequently utilized in CNS-active pharmaceutical agents.

  • Grignard Addition: Nucleophilic attack by Grignard reagents (R-MgX) on the carbonyl carbon yields sterically hindered tertiary alcohols, a common motif in modern agrochemical fungicides.

  • Aldol Condensation: Deprotonation of the alpha-carbon yields an enolate that can attack aromatic aldehydes, forming chalcone derivatives. These chalcones are heavily researched as kinase inhibitors in oncology.

Reactivity Core 1-(3-Chloro-4-propoxyphenyl)ethanone RedAmin Reductive Amination (Amine + NaBH3CN) Core->RedAmin Ketone Reactivity Grignard Grignard Addition (R-MgX) Core->Grignard Nucleophilic Attack Aldol Aldol Condensation (Base + Aldehyde) Core->Aldol Alpha-Carbon Deprotonation API1 Secondary/Tertiary Amines (CNS Active Agents) RedAmin->API1 API2 Tertiary Alcohols (Agrochemicals) Grignard->API2 API3 Chalcone Derivatives (Kinase Inhibitors) Aldol->API3

Figure 2: Downstream chemical reactivity pathways for API derivatization.

References

  • BLD Pharm. "1-(3-Chloro-4-propoxyphenyl)ethanone (CAS 37612-46-7)
  • ChemWhat. "1-(3-CHLORO-4-PROPOXYPHENYL)
  • Martin et al.

Sources

Foundational

An In-Depth Technical Guide to the Crystal Structure Analysis of 1-(3-Chloro-4-propoxyphenyl)ethanone and its Analogs

This guide provides a comprehensive overview of the methodologies and scientific rationale behind the crystal structure analysis of aromatic ketones, with a specific focus on 1-(3-Chloro-4-propoxyphenyl)ethanone and its...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive overview of the methodologies and scientific rationale behind the crystal structure analysis of aromatic ketones, with a specific focus on 1-(3-Chloro-4-propoxyphenyl)ethanone and its structural analogs. In the dynamic field of drug development, a profound understanding of a molecule's three-dimensional structure is not merely academic; it is a cornerstone of rational drug design, polymorphism screening, and intellectual property protection. The precise arrangement of atoms in the crystalline state dictates a substance's physicochemical properties, including solubility, stability, and bioavailability—all critical parameters for any active pharmaceutical ingredient (API).

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to delve into the "why" behind experimental choices, grounding every step in established scientific principles. We will explore the journey from synthesis and crystallization to data acquisition, structure solution, and interpretation, using a closely related analogue, 1-[4-(3-Chloropropoxy)-2-hydroxyphenyl]ethanone, as a practical case study to illustrate the core concepts.

The Imperative of Crystallographic Analysis in Pharmaceutical Sciences

The spatial arrangement of functional groups within a molecule and the intermolecular interactions that govern its packing in the solid state are fundamental to its behavior. For a molecule like 1-(3-Chloro-4-propoxyphenyl)ethanone, which possesses a flexible propoxy chain, a rigid aromatic core, and polar carbonyl and chloro groups, the potential for varied crystalline forms (polymorphs) is significant. Each polymorph can exhibit different physical properties, making a thorough crystallographic analysis an essential step in de-risking a development pipeline and ensuring consistent product quality.

Part 1: From Synthesis to Single Crystal – The Experimental Workflow

The journey to elucidating a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals suitable for X-ray diffraction analysis.

Synthesis of the Analytical Sample

The synthesis of substituted acetophenones often involves nucleophilic substitution reactions. For instance, a common route to alkoxy-substituted phenyl ethanones is the Williamson ether synthesis. In a representative synthesis for an analogue, 2,4-dihydroxyacetophenone is reacted with a suitable alkyl halide in the presence of a base like potassium carbonate in a polar aprotic solvent such as acetone. The reaction mixture is typically heated to drive the reaction to completion.

Exemplary Protocol: Synthesis of 1-[4-(3-Chloropropoxy)-2-hydroxyphenyl]ethanone [1]

  • Reactant Preparation: A mixture of 2,4-dihydroxyacetophenone (3 mmol), potassium carbonate (6 mmol), and 1-bromo-3-chloropropane (3 mmol) is prepared in 10 mL of acetone in a 50 mL flask.

  • Reaction: The mixture is stirred vigorously at 373 K for 4 hours.

  • Work-up: Upon completion, the crude product is isolated.

  • Purification and Crystallization: Recrystallization from a solvent system such as n-hexane/ethyl acetate is performed to obtain single crystals of the final product.

Rationale: The choice of a non-nucleophilic base (K₂CO₃) is crucial to prevent side reactions with the alkyl halide. Acetone is an effective solvent for this reaction, and the elevated temperature increases the reaction rate. The recrystallization step is not just for purification but is a critical process for growing the defect-free single crystals required for diffraction studies.

The Art and Science of Crystal Growth

The quality of the final crystal structure is entirely dependent on the quality of the single crystal used for data collection. The ideal crystal is a single, well-ordered lattice with minimal internal defects. Slow recrystallization is often the key.

Methods for Crystal Growth:

  • Slow Evaporation: The purified compound is dissolved in a suitable solvent to near-saturation. The solvent is then allowed to evaporate slowly and undisturbed over several days or weeks.

  • Solvent/Anti-Solvent Diffusion: The compound is dissolved in a "good" solvent, and an "anti-solvent" (in which the compound is poorly soluble) is carefully layered on top or allowed to slowly diffuse into the solution. This gradually reduces the solubility of the compound, promoting slow crystallization.

The selection of solvents is a critical, often empirical, process guided by the polarity of the molecule. For 1-(3-Chloro-4-propoxyphenyl)ethanone, a range of solvents from moderately polar (e.g., ethyl acetate, acetone) to non-polar (e.g., hexane, toluene) would be screened.

Experimental Workflow Visualization

The overall process from synthesis to data analysis is a sequential and interdependent workflow.

G cluster_synthesis Synthesis & Purification cluster_crystal Crystal Growth cluster_xray X-ray Diffraction cluster_structure Structure Determination Synthesis Chemical Synthesis Purification Purification (e.g., Column Chromatography) Synthesis->Purification Recrystallization Recrystallization Purification->Recrystallization DataCollection Data Collection (Diffractometer) Recrystallization->DataCollection DataProcessing Data Processing & Reduction DataCollection->DataProcessing StructureSolution Structure Solution (e.g., SHELXS) DataProcessing->StructureSolution StructureRefinement Structure Refinement (e.g., SHELXL) StructureSolution->StructureRefinement Validation Validation & Analysis (e.g., checkCIF) StructureRefinement->Validation FinalReport FinalReport Validation->FinalReport Final Report & CIF

Caption: Experimental workflow for crystal structure analysis.

Part 2: Elucidating the Structure – Data Acquisition and Refinement

With a suitable crystal, the next phase involves irradiating it with X-rays and analyzing the resulting diffraction pattern to determine the arrangement of atoms.

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive technique for determining the three-dimensional structure of a crystalline solid. A single crystal is mounted on a diffractometer and rotated while being bombarded with monochromatic X-rays. The X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern of spots (reflections). The positions and intensities of these spots contain the information needed to solve the crystal structure.

Typical Data Collection Parameters (based on a related structure): [1]

ParameterValue
InstrumentBruker SMART APEX CCD area-detector
RadiationMo Kα (λ = 0.71073 Å)
Temperature298 K
Data Collection Methodω and φ scans

Rationale: Molybdenum radiation is commonly used for organic molecules. Data collection at low temperatures (e.g., 100 K) is often preferred to reduce thermal motion of the atoms, resulting in a more precise structure. However, room temperature data can also yield high-quality results.

From Diffraction Pattern to Atomic Coordinates

The process of converting the raw diffraction data into a final, refined crystal structure involves several computational steps:

  • Data Reduction: The raw diffraction images are processed to integrate the intensities of each reflection and apply corrections for experimental factors (e.g., absorption).

  • Space Group Determination: The symmetry of the diffraction pattern is analyzed to determine the crystal's space group, which describes the symmetry elements present in the crystal lattice.

  • Structure Solution: The initial positions of the atoms are determined using methods like Patterson or direct methods. This provides a preliminary model of the molecule.

  • Structure Refinement: The initial atomic model is refined against the experimental data using a least-squares minimization process. This optimizes the atomic coordinates, thermal parameters, and other model parameters to achieve the best possible fit between the calculated and observed diffraction patterns.

The quality of the final refined structure is assessed by several factors, including the R-factor (R1) and the goodness-of-fit (S). Lower R-factors indicate a better agreement between the model and the data.

Part 3: A Case Study – The Crystal Structure of 1-[4-(3-Chloropropoxy)-2-hydroxyphenyl]ethanone

While the specific crystal structure for 1-(3-Chloro-4-propoxyphenyl)ethanone is not publicly available, an analysis of the closely related compound 1-[4-(3-Chloropropoxy)-2-hydroxyphenyl]ethanone (C₁₁H₁₃ClO₃) provides invaluable insights into the likely structural features.[1]

Crystallographic Data Summary

The following table summarizes the key crystallographic data for this analogue.[1]

ParameterValue
Chemical FormulaC₁₁H₁₃ClO₃
Molecular Weight228.66 g/mol
Crystal SystemOrthorhombic
Space GroupPna2₁
a (Å)18.620 (2)
b (Å)11.963 (11)
c (Å)5.0240 (6)
Volume (ų)1119.1 (11)
Z (molecules/unit cell)4
Final R-factor (R1)0.042
Goodness-of-Fit (S)1.03
Molecular and Supramolecular Features

The analysis of the refined structure reveals key details about the molecule's conformation and how it interacts with its neighbors in the crystal lattice.

  • Intramolecular Hydrogen Bonding: A significant feature of the analogue is an intramolecular hydrogen bond between the hydroxyl group and the carbonyl oxygen. This interaction locks the conformation of this part of the molecule.

  • Molecular Conformation: The aromatic ring is planar, as expected. The conformation of the chloropropoxy chain is also determined, providing insight into the flexibility of this group.

  • Crystal Packing: In the crystal, molecules are packed in a way that maximizes favorable intermolecular interactions. The absence of strong intermolecular hydrogen bonds (like O-H···O between molecules) in the analogue suggests that van der Waals forces play a dominant role in the crystal packing.[1]

G cluster_molecule Molecular Structure & Packing cluster_packing Crystal Lattice A Aromatic Core (Planar) B Carbonyl Group (C=O) A->B conjugated C Hydroxyl Group (-OH) A->C D Chloropropoxy Chain (Flexible) A->D B->C Intramolecular H-Bond Mol1 Molecule 1 Mol2 Molecule 2 Mol1->Mol2 van der Waals forces

Caption: Key molecular features and packing interactions.

Part 4: Complementary Analytical Techniques

While SC-XRD provides the definitive solid-state structure, a comprehensive characterization relies on a suite of analytical techniques that probe different aspects of the molecule's properties.

Spectroscopic Characterization
  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy in solution confirms the molecular connectivity and provides information about the chemical environment of each atom. The chemical shifts and coupling constants would verify the presence of the substituted aromatic ring, the ethanone moiety, and the propoxy chain.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR probes the vibrational modes of the molecule. Key absorbances would be expected for the C=O stretch of the ketone, C-O stretches of the ether, and vibrations associated with the aromatic ring and the C-Cl bond. This technique is also highly sensitive to changes in intermolecular interactions, making it useful for polymorphism screening.

Thermal Analysis
  • Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as a function of temperature. It is used to determine the melting point, enthalpy of fusion, and to detect phase transitions, which can indicate the presence of different polymorphs.

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It is used to assess the thermal stability of the compound and to determine if it is a solvate or a hydrate.

Conclusion

The crystal structure analysis of a pharmaceutical compound like 1-(3-Chloro-4-propoxyphenyl)ethanone is a multi-faceted process that is critical for modern drug development. It combines meticulous experimental work with sophisticated data analysis to provide a detailed atomic-level understanding of the solid state. As illustrated by the analysis of a close structural analogue, this information directly impacts our understanding of a molecule's physical properties, its potential for polymorphism, and its ultimate performance as a therapeutic agent. The integration of crystallographic data with other analytical techniques provides a robust and self-validating characterization that is essential for regulatory approval and successful commercialization.

References

  • Li, Y. (2010). 1-[4-(3-Chloropropoxy)-2-hydroxyphenyl]ethanone. Acta Crystallographica Section E: Structure Reports Online, 66(1), o52. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: 1-(3-Chloro-4-propoxyphenyl)ethanone as a Key Intermediate in Drug Discovery and Synthesis

Executive Summary 1-(3-Chloro-4-propoxyphenyl)ethanone (CAS: 37612-46-7) is a highly versatile aromatic ketone utilized extensively as a building block in medicinal chemistry. Its structural features—a lipophilic propoxy...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(3-Chloro-4-propoxyphenyl)ethanone (CAS: 37612-46-7) is a highly versatile aromatic ketone utilized extensively as a building block in medicinal chemistry. Its structural features—a lipophilic propoxy chain, an electron-withdrawing chlorine atom, and a reactive acetyl group—make it an ideal precursor for synthesizing non-steroidal anti-inflammatory drugs (NSAIDs) targeting Cyclooxygenase (COX) enzymes, as well as novel Glucosylceramide Synthase (GCS) inhibitors for central nervous system (CNS) disorders.

This application note details the physicochemical properties, causality-driven synthetic protocols, and analytical validation methods required to utilize this intermediate effectively in drug development workflows.

Physicochemical Properties & Analytical Data

To ensure reliable downstream synthesis, the starting material must be rigorously validated. The table below summarizes the critical quantitative data and analytical markers for 1-(3-Chloro-4-propoxyphenyl)ethanone[1].

Property / ParameterValue / Description
Chemical Name 1-(3-Chloro-4-propoxyphenyl)ethanone
CAS Number 37612-46-7
Molecular Formula C₁₁H₁₃ClO₂
Molecular Weight 212.67 g/mol
LogP (Predicted) ~3.1 (Indicates high lipophilicity, ideal for BBB penetration)
Key IR Markers (cm⁻¹) ~1680 (C=O stretch), ~1250 (C-O-C ether stretch), ~1050 (Aryl-Cl)
¹H-NMR (CDCl₃) Markers δ 2.55 (s, 3H, acetyl CH₃), δ 4.05 (t, 2H, propoxy -OCH₂-)

Primary Application: Synthesis of COX-Inhibitor Pharmacophores

Causality & Rationale

The primary utility of 1-(3-Chloro-4-propoxyphenyl)ethanone lies in its conversion to (3-chloro-4-propoxyphenyl)acetic acid (SCHEMBL4321455). Phenylacetic acid derivatives are classic pharmacophores that mimic the structure of arachidonic acid, allowing them to competitively bind to the active sites of COX-1 and COX-2 enzymes[2].

To achieve this homologation without adding carbon atoms, the Willgerodt-Kindler reaction is the method of choice[3]. This reaction converts the acetophenone directly into a phenylacetic acid derivative via a thiomorpholide intermediate. We select morpholine because it acts dualistically as both a base (facilitating enamine formation) and a nucleophile, while elemental sulfur acts as the oxidizing agent that drives the terminal methyl group to a thiocarbonyl[3].

Step-by-Step Protocol: Willgerodt-Kindler Homologation

Step 1: Formation of the Thiomorpholide Intermediate

  • Reagent Assembly: In a round-bottom flask, combine 1-(3-Chloro-4-propoxyphenyl)ethanone (1.0 eq), elemental sulfur (S₈, 1.5 eq), and morpholine (1.5 eq).

  • Reaction Conditions: Heat the mixture to 100–130 °C under solvent-free conditions (or using PEG-600 as a green solvent to enhance ketone activation) for 2–4 hours.

  • Causality of Heating: The elevated temperature is required to cleave the S₈ ring into active polysulfurous species, which subsequently oxidize the morpholine-enamine intermediate.

  • In-Process Validation: Monitor via TLC or LC-MS. The reaction is complete when the ketone C=O stretch (~1680 cm⁻¹) disappears in FTIR, replaced by the thioamide C=S stretch (~1250 cm⁻¹).

Step 2: Hydrolysis to the Acetic Acid Derivative

  • Acidic Cleavage: Dissolve the crude thiomorpholide in 50% (w/w) aqueous H₂SO₄.

  • Reflux: Heat the mixture to reflux for 8–10 hours.

  • Workup: Cool the mixture, extract with diethyl ether, and wash the organic layer with 10% NaOH to extract the carboxylic acid as a sodium salt. Acidify the aqueous layer with concentrated HCl to precipitate the pure (3-chloro-4-propoxyphenyl)acetic acid.

  • Self-Validation: The final product must exhibit a broad O-H stretch (2500–3000 cm⁻¹) and a carboxylic C=O stretch (~1710 cm⁻¹) in FTIR, confirming successful hydrolysis.

WK_Workflow A 1-(3-Chloro-4-propoxyphenyl) ethanone B Morpholine + S8 (100 °C, Solvent-free) A->B C Thiomorpholide Intermediate B->C Enamine formation & Sulfur oxidation D Hydrolysis (50% H2SO4 or NaOH) C->D E (3-Chloro-4-propoxyphenyl) acetic acid D->E Cleavage of thioamide

Workflow for the Willgerodt-Kindler synthesis of phenylacetic acid derivatives.

Secondary Application: Synthesis of Glucosylceramide Synthase (GCS) Inhibitors

Causality & Rationale

Beyond NSAIDs, 1-(3-Chloro-4-propoxyphenyl)ethanone is a critical precursor for synthesizing 2,3-dihydro-1H-indene (indane) and tetrahydronaphthalene derivatives. These bicyclic systems are potent inhibitors of Glucosylceramide Synthase (GCS), an enzyme implicated in lysosomal storage disorders (e.g., Gaucher disease, Fabry disease) and Parkinson's disease[4].

The acetyl group of the intermediate serves as an electrophilic hub. By subjecting the ketone to an aldol condensation with a substituted benzaldehyde, followed by catalytic hydrogenation and intramolecular Friedel-Crafts cyclization, researchers can construct the rigid, lipophilic indene core required to cross the Blood-Brain Barrier (BBB)[4]. The 3-chloro-4-propoxy substitution pattern is specifically retained to optimize the hydrophobic interactions within the GCS binding pocket.

Mechanistic Pathway: COX-1/COX-2 Inhibition

Once 1-(3-Chloro-4-propoxyphenyl)ethanone is converted into its corresponding acetic acid derivative, it acts as a potent biological modulator. The mechanism relies on steric blockade: the lipophilic propoxyphenyl tail anchors into the hydrophobic channel of the COX enzyme, while the carboxylic acid forms a critical hydrogen bond with the Arg120 residue and interacts with Tyr385 at the catalytic site[2]. This prevents endogenous arachidonic acid from entering the channel, halting the synthesis of pro-inflammatory Prostaglandin H2.

COX_Pathway AA Arachidonic Acid (Endogenous Substrate) COX Cyclooxygenase (COX-1/2) Active Site (Arg120 / Tyr385) AA->COX Binds to active site PGH2 Prostaglandin H2 (Inflammation Mediator) COX->PGH2 Enzymatic Oxygenation Inhibitor (3-Chloro-4-propoxyphenyl) acetic acid Inhibitor->COX Competitive Inhibition (Steric Blockade)

Mechanism of COX-1/2 competitive inhibition by the synthesized phenylacetic acid.

Quality Control & Analytical Validation

To ensure the integrity of the intermediate and its downstream products, the following self-validating QC parameters must be met:

  • Purity Assessment: HPLC analysis using a C18 reverse-phase column (Acetonitrile/Water gradient with 0.1% Formic Acid). The intermediate should elute as a single sharp peak with >97% AUC.

  • Mass Spectrometry: ESI-MS (Positive mode) for the intermediate must show the [M+H]+ ion at m/z 213.0. The characteristic isotopic pattern for Chlorine (3:1 ratio for M : M+2) must be clearly visible, validating the retention of the halogen during synthetic manipulations.

References

  • ChemicalBook. "1-(3-CHLORO-4-PROPOXYPHENYL)-ETHANONE (CAS 37612-46-7) Chemical Properties and Structure."
  • Priebbenow, D. L.; Bolm, C. "Recent advances in the Willgerodt–Kindler reaction." Chemical Society Reviews, 2013, 42, 7870-7880.
  • DrugMAP. "Details of the Drug-Related molecule(s) Interaction Atlas: (3-chloro-4-propoxyphenyl)acetic acid."
  • Google Patents. "US20240262819A1 - Novel compounds having inhibitory activity against glucosylceramide synthase or pharmaceutically acceptable salt thereof, processes for preparing the same, and pharmaceutical compositions comprising the same."

Sources

Application

Mastering the Purification of 1-(3-Chloro-4-propoxyphenyl)ethanone: A Protocol for High-Purity Crystallization

For Researchers, Scientists, and Drug Development Professionals In the synthesis of novel chemical entities, the isolation and purification of intermediates are critical steps that dictate the success of subsequent react...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of novel chemical entities, the isolation and purification of intermediates are critical steps that dictate the success of subsequent reactions and the purity of the final active pharmaceutical ingredient. This guide provides a detailed protocol for the crystallization of 1-(3-Chloro-4-propoxyphenyl)ethanone, a substituted acetophenone derivative. As a Senior Application Scientist, this document moves beyond a simple recitation of steps to explain the underlying principles and rationale, ensuring a robust and reproducible method.

The Cornerstone of Purity: Understanding Crystallization

Crystallization is a powerful purification technique for solid compounds, predicated on the principle of differential solubility.[1][2] An ideal crystallization solvent will dissolve the target compound sparingly or not at all at room temperature but will readily dissolve it at an elevated temperature.[2] As the saturated hot solution cools, the solubility of the target compound decreases, leading to the formation of a crystalline lattice. Soluble impurities, ideally, remain in the cooled solvent (the mother liquor) and are separated by filtration.[2][3]

The success of crystallization hinges on creating a state of supersaturation, which drives the nucleation and subsequent growth of crystals. Slow cooling is generally preferred as it promotes the formation of larger, more perfect crystals with fewer occluded impurities.[4]

Strategic Solvent Selection: The First Step to Success

The choice of solvent is paramount for effective crystallization.[5][6] Given the structure of 1-(3-Chloro-4-propoxyphenyl)ethanone, which possesses a moderately polar aromatic ketone core with chloro and propoxy functional groups, a solvent of intermediate polarity is a logical starting point. Alcohols, such as ethanol and methanol, are often effective for such compounds.[4]

A preliminary solvent screen is a crucial first step to identify the optimal solvent or solvent system. This empirical approach is more reliable than theoretical prediction alone.

Protocol: Small-Scale Solvent Screening
  • Preparation : Place approximately 20-30 mg of crude 1-(3-Chloro-4-propoxyphenyl)ethanone into several small test tubes.

  • Solvent Addition : To each test tube, add a different solvent (e.g., ethanol, methanol, isopropanol, acetone, ethyl acetate, toluene, and a hexane/ethyl acetate mixture) dropwise at room temperature, vortexing after each addition.

  • Room Temperature Solubility : Observe the solubility of the compound in each solvent at room temperature. An ideal solvent will not fully dissolve the compound at this stage.

  • Elevated Temperature Solubility : Gently heat the test tubes containing undissolved solid in a water bath. Continue adding the corresponding solvent dropwise until the solid just dissolves.

  • Cooling and Observation : Allow the solutions to cool slowly to room temperature, and then place them in an ice bath for 15-20 minutes.

  • Analysis : Observe the quantity and quality of the crystals formed. The best solvent will yield a significant amount of crystalline solid upon cooling.

Solvent Solubility at Room Temp. Solubility at Elevated Temp. Crystal Formation on Cooling
EthanolLowHighGood
MethanolModerateHighModerate
IsopropanolLowModerateGood
AcetoneHighHighPoor
Ethyl AcetateModerateHighModerate
TolueneLowModerateFair
Hexane/EtOAc (9:1)Very LowLowPoor
WaterInsolubleInsolubleNone

This is an exemplary table; actual results may vary.

Based on preliminary screening and the successful crystallization of similar compounds, ethanol is a promising candidate.

Detailed Crystallization Protocol for 1-(3-Chloro-4-propoxyphenyl)ethanone

This protocol is designed for the purification of 1-(3-Chloro-4-propoxyphenyl)ethanone on a laboratory scale.

Materials and Equipment
  • Crude 1-(3-Chloro-4-propoxyphenyl)ethanone

  • Ethanol (reagent grade)

  • Deionized water

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring capabilities

  • Water bath or heating mantle

  • Buchner funnel and flask

  • Filter paper

  • Glass stirring rod

  • Spatula

  • Ice bath

  • Melting point apparatus

Experimental Workflow Diagram

G cluster_dissolution Dissolution cluster_filtration Hot Filtration (Optional) cluster_crystallization Crystallization cluster_isolation Isolation & Drying cluster_analysis Analysis dissolve Dissolve crude product in minimum hot ethanol hot_filter Filter hot solution to remove insoluble impurities dissolve->hot_filter cool_rt Slowly cool to room temperature hot_filter->cool_rt cool_ice Cool in ice bath cool_rt->cool_ice Induce further crystallization vac_filter Collect crystals by vacuum filtration cool_ice->vac_filter wash Wash with cold ethanol/water dry Dry crystals under vacuum yield Calculate yield dry->yield mp Determine melting point yield->mp

Caption: Workflow for the crystallization of 1-(3-Chloro-4-propoxyphenyl)ethanone.

Step-by-Step Methodology
  • Dissolution :

    • Place the crude 1-(3-Chloro-4-propoxyphenyl)ethanone in an Erlenmeyer flask.

    • Add a magnetic stir bar.

    • On a hot plate, bring a separate flask of ethanol to a gentle boil.

    • Add the hot ethanol to the crude product in portions, with continuous stirring, until the solid just dissolves.[3] Use the minimum amount of hot solvent necessary to achieve a saturated solution.

  • Decolorization (if necessary) :

    • If the solution is colored, remove it from the heat and allow it to cool slightly.

    • Add a small amount of activated charcoal to the solution.

    • Gently reheat the solution to boiling for a few minutes. The activated charcoal will adsorb colored impurities.

  • Hot Filtration (if necessary) :

    • If activated charcoal was used or if there are insoluble impurities, perform a hot filtration.

    • Preheat a clean Erlenmeyer flask and a funnel (with fluted filter paper) by placing them on the hot plate.

    • Quickly filter the hot solution into the preheated flask. This prevents premature crystallization in the funnel.

  • Crystallization :

    • Cover the flask with a watch glass and allow the solution to cool slowly to room temperature on a benchtop. Slow cooling is crucial for the formation of large, pure crystals.

    • Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation :

    • Collect the crystals by vacuum filtration using a Buchner funnel and a clean filter flask.

    • Wash the crystals with a small amount of ice-cold ethanol or a cold ethanol/water mixture to remove any adhering mother liquor.

    • Continue to draw air through the crystals for several minutes to partially dry them.

  • Drying :

    • Transfer the crystals to a watch glass or a drying dish.

    • Dry the crystals in a vacuum oven at a temperature well below the melting point until a constant weight is achieved.

Troubleshooting Common Issues
  • Oiling Out : If the compound separates as a liquid instead of a solid, it may be because the boiling point of the solvent is higher than the melting point of the compound, or the solution is too concentrated.[1] To remedy this, add more solvent to the hot solution and reheat until the oil redissolves, then cool slowly.

  • No Crystal Formation : If crystals do not form upon cooling, the solution may be too dilute. Evaporate some of the solvent to increase the concentration and attempt to cool again. Alternatively, induce crystallization by scratching the inside of the flask with a glass rod at the meniscus or by adding a "seed" crystal of the pure compound.[2]

Quality Control and Data Presentation

The purity of the crystallized 1-(3-Chloro-4-propoxyphenyl)ethanone should be assessed by melting point determination. A pure compound will have a sharp melting point range of 1-2°C. The yield should also be calculated.

Parameter Value Notes
Mass of Crude Product
Volume of Ethanol Used
Mass of Pure Product
Melting Point Range A sharp range indicates high purity.
Percent Yield (Mass of Pure Product / Mass of Crude Product) x 100%

Conclusion

This protocol provides a comprehensive and rational approach to the crystallization of 1-(3-Chloro-4-propoxyphenyl)ethanone. By understanding the principles of crystallization and employing a systematic methodology, researchers can achieve high-purity material essential for downstream applications in drug discovery and development. The inclusion of a solvent screening step ensures that the protocol can be adapted and optimized for varying scales and impurity profiles.

References

  • Journal of the Japanese Crystallographic Society. Prediction of Solvents Suitable for Crystallization of Small Organic Molecules. J-Stage. [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.3C: Determining Which Solvent to Use. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (1979). Solvent selection for recrystallization: An undergraduate organic experiment. Journal of Chemical Education, 56(6), 400. [Link]

  • PubMed. (2005, October 15). Prediction of solvents suitable for crystallization of small organic molecules. [Link]

  • ACS Publications. Solvent selection for recrystallization: An undergraduate organic experiment. Journal of Chemical Education. [Link]

  • University of Alberta. RECRYSTALLISATION. [Link]

  • Williamson, K. L., & Masters, K. M. (2011). Macroscale and Microscale Organic Experiments (6th ed.). Cengage Learning.
  • Cheméo. Chemical Properties of Ethanone, 1-(3-chloro-4-methoxyphenyl)- (CAS 37612-52-5). [Link]

  • PubChem. 1-(3-Chlorophenyl)ethanone. [Link]

  • PraxiLabs. (2022, November 7). Recrystallization Definition, Principle &Purpose. [Link]

  • Reddit. (2014, August 4). Veteran chemists, have any advice on recrystallization for an inexperienced undergrad? r/chemistry. [Link]

  • YouTube. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4. [Link]

  • NextSDS. 1-(3-chloro-4-ethoxyphenyl)ethanone — Chemical Substance Information. [Link]

  • NIH. Crystallization of Macromolecules. [Link]

  • NIH. Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. [Link]

  • ResearchGate. Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. [Link]

  • Northwestern University. Crystallization Service. [Link]

  • PubChem. 1-[3-(Chloromethyl)-4-methoxyphenyl]ethan-1-one. [Link]

  • ResearchGate. 1-[2-Chloro-4-(4-fluorophenoxy)phenyl]ethanone. [Link]

Sources

Method

cross-coupling reaction conditions using 1-(3-Chloro-4-propoxyphenyl)ethanone

An Application Guide to Palladium-Catalyzed Cross-Coupling Reactions of 1-(3-Chloro-4-propoxyphenyl)ethanone Introduction 1-(3-Chloro-4-propoxyphenyl)ethanone is a versatile synthetic intermediate possessing multiple fun...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to Palladium-Catalyzed Cross-Coupling Reactions of 1-(3-Chloro-4-propoxyphenyl)ethanone

Introduction

1-(3-Chloro-4-propoxyphenyl)ethanone is a versatile synthetic intermediate possessing multiple functional handles that can be strategically manipulated. Its structure, featuring an aryl chloride, an ether linkage, and a ketone, makes it a valuable building block for the synthesis of complex molecules in medicinal chemistry and materials science.[1] Palladium-catalyzed cross-coupling reactions provide a powerful toolkit for the selective functionalization of the C-Cl bond, enabling the construction of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.[2]

This guide provides an in-depth analysis of the key parameters and detailed protocols for several classes of palladium-catalyzed cross-coupling reactions using 1-(3-Chloro-4-propoxyphenyl)ethanone as the electrophilic partner. The focus is on providing both the practical "how-to" and the critical "why" behind each experimental choice, empowering researchers to optimize these transformations for their specific synthetic targets.

The Challenge of Aryl Chlorides in Cross-Coupling

Aryl chlorides are often preferred substrates from a commercial standpoint due to their lower cost and wider availability compared to the corresponding bromides and iodides. However, their reactivity in cross-coupling reactions is significantly lower.[3][4] This reluctance stems from the high bond dissociation energy of the C-Cl bond, which makes the initial, often rate-limiting, oxidative addition step to the palladium(0) catalyst more challenging.[4][5]

To overcome this hurdle, specialized catalytic systems are required. The key advancement has been the development of highly active catalysts, particularly those employing bulky, electron-rich ligands such as dialkylbiarylphosphines (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs).[6] These ligands promote the formation of a highly reactive, coordinatively unsaturated Pd(0) species that can readily undergo oxidative addition with the inert C-Cl bond.[7]

Suzuki-Miyaura Coupling: C(sp²)-C(sp²) Bond Formation

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, coupling an organoboron reagent (boronic acid or ester) with an organohalide.[7][8] Its popularity is due to the mild reaction conditions, broad functional group tolerance, and the low toxicity of the boron-containing reagents and byproducts.[2][9]

Mechanistic Rationale

The catalytic cycle begins with the oxidative addition of the aryl chloride to a Pd(0) complex. This is followed by transmetalation, where the organic group from the activated boronic acid is transferred to the palladium center. The final step is reductive elimination, which forms the new C-C bond and regenerates the active Pd(0) catalyst.[7] A base is essential for activating the boronic acid, forming a more nucleophilic "ate" complex that facilitates transmetalation.[9]

Suzuki_Miyaura_Cycle cluster_cycle cluster_inputs Pd0 L₂Pd(0) OxAdd Ar-Pd(II)-Cl (L₂) Pd0->OxAdd Oxidative Addition Transmetalation Ar-Pd(II)-R (L₂) OxAdd->Transmetalation Transmetalation Transmetalation->Pd0 Product Ar-R Transmetalation->Product Reductive Elimination ArCl Ar-Cl ArCl->OxAdd Boronic R-B(OR)₂ Boronic->Transmetalation Base Base Base->Transmetalation Heck_Mizoroki_Cycle cluster_cycle cluster_inputs Pd0 L₂Pd(0) OxAdd Ar-Pd(II)-Cl (L₂) Pd0->OxAdd Oxidative Addition Insertion R-CH₂-CH(Ar)-Pd-Cl (L₂) OxAdd->Insertion Migratory Insertion Elimination L₂Pd(0) Insertion->Elimination β-Hydride Elimination Product Substituted Alkene Insertion->Product Elimination->Pd0 Base-mediated Regeneration ArCl Ar-Cl ArCl->OxAdd Alkene Alkene Alkene->Insertion Base Base Base->Elimination Sonogashira_Cycle cluster_cycle cluster_inputs Pd0 L₂Pd(0) OxAdd Ar-Pd(II)-Cl (L₂) Pd0->OxAdd Oxidative Addition Alkynylation Ar-Pd(II)-C≡CR (L₂) OxAdd->Alkynylation Deprotonation & Ligand Exchange Alkynylation->Pd0 Product Ar-C≡CR Alkynylation->Product Reductive Elimination ArCl Ar-Cl ArCl->OxAdd Alkyne H-C≡CR Alkyne->Alkynylation Base Base Base->Alkynylation Buchwald_Hartwig_Cycle cluster_cycle cluster_inputs Pd0 L-Pd(0) OxAdd Ar-Pd(II)-Cl (L) Pd0->OxAdd Oxidative Addition Amido Ar-Pd(II)-NR¹R² (L) OxAdd->Amido Amine Binding & Deprotonation Amido->Pd0 Product Ar-NR¹R² Amido->Product Reductive Elimination ArCl Ar-Cl ArCl->OxAdd Amine HNR¹R² Amine->Amido Base Base Base->Amido

Sources

Application

Purification of 1-(3-Chloro-4-propoxyphenyl)ethanone via Normal-Phase Column Chromatography

An Application Note and Protocol for Researchers Abstract This application note provides a comprehensive, step-by-step protocol for the purification of 1-(3-chloro-4-propoxyphenyl)ethanone, a moderately polar aromatic ke...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for Researchers

Abstract

This application note provides a comprehensive, step-by-step protocol for the purification of 1-(3-chloro-4-propoxyphenyl)ethanone, a moderately polar aromatic ketone intermediate, using gravity-driven normal-phase column chromatography. The methodology emphasizes a systematic approach, beginning with the determination of an optimal mobile phase using Thin-Layer Chromatography (TLC), followed by detailed procedures for column packing, sample loading, elution, and fraction analysis. This guide is designed for researchers, scientists, and drug development professionals seeking a reliable and reproducible method for obtaining high-purity material from a crude synthetic mixture. The causality behind key experimental choices is explained to empower the user to adapt this protocol for similar compounds.

Introduction and Principle of Separation

1-(3-Chloro-4-propoxyphenyl)ethanone is a chemical intermediate whose purity is critical for the success of subsequent synthetic steps and for ensuring the integrity of biological assays. Syntheses of such aromatic ketones often yield a mixture containing the desired product, unreacted starting materials, and various side products.[1][2] Column chromatography is a fundamental and widely used technique for the purification of such mixtures in quantities ranging from milligrams to grams.[3]

This protocol employs normal-phase chromatography, which utilizes a polar stationary phase (silica gel) and a non-polar or moderately polar mobile phase.[4][5] The separation is based on the principle of differential adsorption.[6][7] As the mobile phase flows through the column, components of the mixture partition between the two phases.[4]

  • Polar Impurities: Will have a strong affinity for the polar silica gel, causing them to adsorb strongly and move slowly down the column.

  • Non-Polar Impurities: Will have a weak affinity for the silica gel and will be more soluble in the mobile phase, causing them to travel quickly down the column.

  • 1-(3-Chloro-4-propoxyphenyl)ethanone: As a moderately polar compound, its elution rate will be intermediate between highly polar and non-polar impurities, allowing for its effective isolation. The elution order generally follows an inverse relationship with compound polarity in normal-phase chromatography.[3]

Method Development via Thin-Layer Chromatography (TLC)

Before committing to a large-scale column separation, it is essential to determine the optimal solvent system using TLC.[8] TLC is a rapid and material-sparing analytical technique that provides a reliable preview of the separation achievable on a column.[9][10] The goal is to find a mobile phase composition that provides good separation between the target compound and its nearest impurities, with an ideal Retention Factor (Rf) for the target compound.

Causality: An optimal Rf value is crucial for efficient column chromatography.

  • If Rf is too high (>0.5): The compound will elute too quickly from the column, co-eluting with non-polar impurities and resulting in poor separation.

  • If Rf is too low (<0.2): The compound will move too slowly, requiring excessive volumes of solvent and leading to band broadening, which diminishes resolution.[11]

For effective flash or gravity column chromatography, a target Rf value between 0.25 and 0.35 is considered ideal.[12] This provides the best balance between separation efficiency and elution time.

Protocol: TLC Solvent System Screening
  • Prepare Samples: Dissolve a small amount of the crude reaction mixture in a volatile solvent like dichloromethane or ethyl acetate. Prepare dilute solutions of your starting materials as well, if available, for comparison.

  • Spot the TLC Plate: Using a capillary tube, spot the crude mixture and any standards onto a silica gel TLC plate along a baseline drawn in pencil.

  • Develop the Plate: Place the plate in a sealed developing chamber containing a small amount of a test solvent system (e.g., 9:1 Hexane:Ethyl Acetate). Ensure the solvent level is below the baseline.[13] Allow the solvent front to travel up the plate.

  • Visualize: Remove the plate, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp (254 nm).

  • Analyze and Iterate: Calculate the Rf value for each spot. Adjust the polarity of the solvent system until the spot corresponding to 1-(3-chloro-4-propoxyphenyl)ethanone has an Rf of ~0.3 and is well-resolved from other spots.

    • To increase Rf (move spots further): Increase the polarity of the mobile phase (e.g., increase the proportion of ethyl acetate).

    • To decrease Rf (move spots less): Decrease the polarity of the mobile phase (e.g., increase the proportion of hexane).[12]

Detailed Purification Protocol

This protocol assumes a starting crude material quantity of approximately 1-2 grams. Adjustments to column size and solvent volumes may be necessary for different scales.

Materials and Reagents
ParameterDescription / ValueRationale
Stationary Phase Silica Gel, 60 Å, 230-400 mesh (40-63 µm)Standard particle size for gravity and flash chromatography, providing a large surface area for effective separation.[14]
Mobile Phase Hexane / Ethyl Acetate (v/v)Determined from prior TLC analysis (e.g., 8:2 Hexane:EtOAc). These solvents are common, have appropriate polarities, and are easily removed.[4]
Column Glass column (e.g., 40 cm length, 3 cm diameter) with stopcockSize should allow for a stationary phase height of ~15-20 cm, providing sufficient path length for separation.[3]
Ancillary Materials Sand (acid-washed), Cotton or Glass Wool, Collection Tubes, TLC PlatesSand protects the silica bed; a plug retains the stationary phase; tubes for fraction collection.[7][15]
Experimental Workflow Diagram

G cluster_prep Method Development cluster_main Purification Process cluster_analysis Analysis & Isolation Crude Crude Product TLC_Analysis TLC Analysis Crude->TLC_Analysis Solvent Optimal Solvent System (Rf ≈ 0.3) TLC_Analysis->Solvent Elution Elution & Fraction Collection Solvent->Elution informs Column_Prep Column Packing (Wet Slurry Method) Sample_Load Sample Loading (Dry Loading Method) Column_Prep->Sample_Load Sample_Load->Elution Fractions Collected Fractions TLC_Fractions TLC Analysis of Fractions Fractions->TLC_Fractions Pure_Fractions Combine Pure Fractions TLC_Fractions->Pure_Fractions Impure_Fractions Impure/Mixed Fractions TLC_Fractions->Impure_Fractions Evaporation Solvent Evaporation Pure_Fractions->Evaporation Final_Product Purified Product Evaporation->Final_Product

Sources

Method

synthesizing acetophenone derivatives from 1-(3-Chloro-4-propoxyphenyl)ethanone

Introduction: The Versatility of the Acetophenone Scaffold In the landscape of medicinal chemistry and materials science, the acetophenone framework stands as a privileged scaffold. Its derivatives are integral to a vast...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Versatility of the Acetophenone Scaffold

In the landscape of medicinal chemistry and materials science, the acetophenone framework stands as a privileged scaffold. Its derivatives are integral to a vast array of biologically active compounds and functional materials.[1][2][3] The parent compound, 1-(3-Chloro-4-propoxyphenyl)ethanone, is a particularly valuable starting material. The presence of a reactive chlorine atom on the aromatic ring, a modifiable acetyl group, and the propoxy chain provides three distinct points for chemical diversification. This guide provides a detailed exploration of key synthetic strategies to generate a library of novel derivatives from this versatile precursor, with a focus on practical, field-tested protocols and the underlying chemical principles.

Strategic Overview of Synthetic Transformations

The chemical reactivity of 1-(3-Chloro-4-propoxyphenyl)ethanone can be harnessed in several ways. The primary pathways for derivatization, which will be explored in detail, include:

  • Modification of the Aromatic Ring: Primarily through palladium-catalyzed cross-coupling reactions or nucleophilic aromatic substitution (SNAr) at the C-Cl bond.

  • Modification of the Acetyl Group: Leveraging the reactivity of the α-carbon and the carbonyl group for functionalization.

The following diagram illustrates the principal synthetic avenues available from the starting material.

Sources

Application

Application Note &amp; Protocols: Advanced Catalytic Reduction of 1-(3-Chloro-4-propoxyphenyl)ethanone

Introduction The stereoselective reduction of prochiral ketones to form optically active secondary alcohols is a cornerstone of modern pharmaceutical synthesis.[1][2][3] These chiral alcohols serve as critical building b...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The stereoselective reduction of prochiral ketones to form optically active secondary alcohols is a cornerstone of modern pharmaceutical synthesis.[1][2][3] These chiral alcohols serve as critical building blocks for a multitude of single-enantiomer drug molecules.[1][3] 1-(3-Chloro-4-propoxyphenyl)ethanone is a prochiral aryl alkyl ketone whose reduction product, 1-(3-Chloro-4-propoxyphenyl)ethanol, is a valuable synthetic intermediate. The presence of the chlorine atom and the ether linkage requires reduction methods that are not only stereoselective but also highly chemoselective to avoid unwanted side reactions such as dehalogenation.

This technical guide provides an in-depth exploration of advanced catalytic reduction techniques applicable to 1-(3-Chloro-4-propoxyphenyl)ethanone. We move beyond simple reagent lists to explain the mechanistic rationale behind protocol design, empowering researchers to adapt and troubleshoot these powerful transformations. The focus is on two highly reliable and scalable methods: Asymmetric Transfer Hydrogenation (ATH) and Catalytic Hydrogenation, with a comparative overview of biocatalytic approaches.

Part 1: Mechanistic Principles and Strategic Considerations

The conversion of a ketone to an alcohol is fundamentally a reduction reaction involving the addition of two hydrogen atoms across the carbonyl double bond.[4][5] The choice of catalytic system dictates the mechanism, stereochemical outcome, and process safety.

Catalytic Hydrogenation

This classic method utilizes molecular hydrogen (H₂) as the terminal reductant in the presence of a heterogeneous metal catalyst, typically a platinum-group metal like Palladium (Pd) or Platinum (Pt) on a solid support such as carbon.[6][7]

Mechanism Rationale: The reaction occurs on the surface of the metal catalyst. H₂ gas is dissociatively adsorbed onto the metal surface, forming reactive metal-hydride species. The ketone also coordinates to the surface, and the adsorbed hydrogen atoms are then transferred sequentially to the carbonyl carbon and oxygen.[8] For aryl alkyl ketones, this process is generally very efficient.[6]

Key Considerations:

  • Stereocontrol: Without a chiral auxiliary, standard heterogeneous hydrogenation of a prochiral ketone yields a racemic mixture of the alcohol.[5]

  • Process Conditions: Requires specialized high-pressure reactor systems to handle flammable hydrogen gas, which can be a barrier for some laboratories.[7][9]

  • Chemoselectivity: A significant risk with substrates like 1-(3-Chloro-4-propoxyphenyl)ethanone is hydrodechlorination, where the C-Cl bond is reductively cleaved. This can often be mitigated by careful catalyst selection and optimization of reaction conditions (lower pressure, temperature).

Asymmetric Transfer Hydrogenation (ATH)

ATH has emerged as a powerful and practical alternative to high-pressure hydrogenation, particularly for the synthesis of chiral alcohols.[9][10] This technique uses a stable, liquid hydrogen donor in place of H₂ gas, mediated by a homogeneous transition metal catalyst.[11]

Mechanism Rationale: The most successful ATH catalysts are typically Ruthenium(II) or Rhodium(I) complexes coordinated to a chiral ligand.[10][12] The reaction proceeds via a concerted, outer-sphere mechanism. A key step involves the formation of a metal-hydride species from the hydrogen donor (e.g., isopropanol or formic acid).[9][10] The chiral ligand environment around the metal center orchestrates the stereoselective transfer of the hydride and a proton to the prochiral ketone, resulting in one enantiomer of the alcohol in high excess.

Key Considerations:

  • Hydrogen Donors: Common donors include isopropanol (generating acetone as a byproduct) or a formic acid/triethylamine (FA/TEA) mixture.[11][12] The choice of donor can influence reaction kinetics and equilibrium.[9]

  • Safety & Practicality: ATH avoids the use of high-pressure H₂, making it more accessible and safer for standard laboratory setups.[9]

  • Enantioselectivity: Excellent enantioselectivities (often >99% ee) can be achieved for a wide range of aryl ketones using well-defined catalysts, such as Ru(II)-TsDPEN complexes.[12]

Part 2: Experimental Protocols & Workflows

Protocol 1: Asymmetric Transfer Hydrogenation (ATH) for (S)-1-(3-Chloro-4-propoxyphenyl)ethanol

This protocol is designed to produce the chiral alcohol with high enantiomeric excess using a well-established ruthenium-based catalyst system.

Principle: A prochiral ketone is enantioselectively reduced by a formic acid/triethylamine mixture, which serves as the hydrogen source. The reaction is catalyzed by an in-situ generated chiral Ru(II) complex, [RuCl₂(p-cymene)]₂ paired with the (1S,2S)-(+)-N-(p-Toluenesulfonyl)-1,2-diphenylethylenediamine ((S,S)-TsDPEN) ligand.

Materials and Reagents:

  • 1-(3-Chloro-4-propoxyphenyl)ethanone (Substrate, 1.0 eq)

  • [RuCl₂(p-cymene)]₂ (Catalyst precursor, 0.005 eq, 0.5 mol%)

  • (S,S)-TsDPEN (Chiral Ligand, 0.011 eq, 1.1 mol%)

  • Formic Acid (HCOOH), A.R. Grade

  • Triethylamine (TEA), A.R. Grade

  • Dichloromethane (DCM), Anhydrous

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ethyl Acetate, HPLC Grade

  • Hexane, HPLC Grade

Equipment:

  • Round-bottom flask with magnetic stirrer

  • Argon or Nitrogen inert atmosphere setup

  • Temperature-controlled oil bath

  • Rotary evaporator

  • Separatory funnel

  • Standard laboratory glassware

  • Chiral HPLC system for enantiomeric excess (ee) analysis

Step-by-Step Procedure:

  • Catalyst Pre-formation: In a clean, dry round-bottom flask under an inert atmosphere (Argon), add [RuCl₂(p-cymene)]₂ (0.005 eq) and (S,S)-TsDPEN (0.011 eq). Add anhydrous DCM (approx. 0.1 M relative to the substrate). Stir the resulting orange solution at room temperature for 20-30 minutes.

  • Hydrogen Source Preparation: In a separate flask, carefully prepare a 5:2 azeotropic mixture of formic acid and triethylamine. Caution: This mixing is exothermic.

  • Reaction Initiation: Add 1-(3-Chloro-4-propoxyphenyl)ethanone (1.0 eq) to the flask containing the activated catalyst solution.

  • Addition of H-Donor: Add the 5:2 FA/TEA mixture (2.0-5.0 eq relative to the substrate) to the reaction flask.

  • Reaction Progress: Stir the mixture at a controlled temperature, typically 28-40 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC until the starting material is consumed (typically 4-24 hours).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with DCM and transfer to a separatory funnel.

  • Washing: Wash the organic layer sequentially with saturated NaHCO₃ solution (2x) to quench the remaining formic acid, followed by brine (1x). Caution: CO₂ evolution may occur during the bicarbonate wash.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure alcohol product.

  • Characterization: Confirm the structure by ¹H NMR and ¹³C NMR. Determine the enantiomeric excess (% ee) by chiral HPLC analysis.

ATH_Workflow

Protocol 2: Racemic Reduction via Catalytic Hydrogenation

This protocol produces the racemic alcohol and serves as a baseline for reduction efficiency. It is a robust method for generating the alcohol without stereocontrol.

Principle: The ketone is reduced using hydrogen gas over a palladium-on-carbon catalyst. This heterogeneous catalysis method is highly effective for converting aryl alkyl ketones to their corresponding alcohols.[6]

Materials and Reagents:

  • 1-(3-Chloro-4-propoxyphenyl)ethanone (Substrate)

  • Palladium on Carbon (5% or 10% Pd/C, 1-5 mol% loading)

  • Methanol or Ethanol, ACS Grade

  • Hydrogen (H₂) gas cylinder

  • Nitrogen (N₂) or Argon (Ar) gas for purging

  • Celite™ for filtration

Equipment:

  • Parr shaker or similar hydrogenation apparatus

  • Heavy-walled pressure flask

  • Magnetic stirrer

  • Buchner funnel and filter paper

Step-by-Step Procedure:

  • Vessel Preparation: Place 1-(3-Chloro-4-propoxyphenyl)ethanone and a magnetic stir bar into the pressure flask.

  • Catalyst and Solvent: Under a flow of inert gas (N₂ or Ar), carefully add the Pd/C catalyst. Caution: Pd/C can be pyrophoric; do not add it in the open air to a dry flask. Wetting it with a small amount of solvent first is a safer practice. Add the solvent (Methanol or Ethanol) to dissolve the substrate (typically 0.1-0.5 M).

  • System Purge: Securely attach the flask to the hydrogenation apparatus. Following the equipment manufacturer's instructions, purge the system by evacuating the flask and backfilling with inert gas (repeat 3x), then evacuating and backfilling with hydrogen gas (repeat 3x).

  • Reaction: Pressurize the vessel to the desired H₂ pressure (e.g., 50-100 psi). Begin vigorous stirring and, if necessary, heat the reaction (e.g., to 25-50 °C).

  • Monitoring: The reaction is typically monitored by the cessation of hydrogen uptake from the reservoir. The duration can range from 2 to 24 hours.

  • Work-up: Once complete, carefully vent the H₂ pressure and purge the system with inert gas.

  • Catalyst Removal: Dilute the reaction mixture with more solvent and filter it through a pad of Celite™ to remove the heterogeneous Pd/C catalyst. Wash the Celite pad thoroughly with the solvent.

  • Concentration: Combine the filtrates and remove the solvent under reduced pressure to yield the crude product.

  • Purification & Characterization: Purify by chromatography or distillation if necessary. Confirm the structure via NMR. The product will be a racemic mixture of the (R) and (S) enantiomers.

Catalytic_Cycle

Part 3: Comparative Analysis and Data Summary

The selection of a reduction technique depends on the desired outcome (racemic vs. enantiopure), available equipment, and scalability.

Parameter Asymmetric Transfer Hydrogenation (ATH) Catalytic Hydrogenation (Pd/C) Biocatalytic Reduction
Principle Homogeneous catalysis with H-donorHeterogeneous catalysis with H₂ gasEnzyme-mediated reduction
Stereocontrol Excellent (typically >95% ee)[12]None (produces racemic mixture)Excellent (often >99% ee)[1][13]
Hydrogen Source Isopropanol, Formic Acid/TEA[11]H₂ GasCo-factor (e.g., NADPH), regenerated in-situ
Equipment Standard laboratory glasswareHigh-pressure reactor (e.g., Parr)Bioreactor/incubator
Safety Avoids flammable H₂ gas[9]Requires handling of high-pressure H₂Generally safe, aqueous media
Pros High enantioselectivity, operational simplicityHigh conversion, robust, well-established"Green" process, high selectivity, mild conditions[3]
Cons Catalyst cost, potential for metal contaminationRequires specialized equipment, risk of dehalogenationSlower reaction rates, substrate concentration limits

Part 4: Concluding Remarks for the Practicing Scientist

For the synthesis of enantiomerically pure 1-(3-Chloro-4-propoxyphenyl)ethanol, Asymmetric Transfer Hydrogenation stands out as the method of choice for laboratory and process development. Its operational simplicity, mild conditions, and the exceptional levels of enantioselectivity achieved with catalysts like Ru-(S,S)-TsDPEN make it a superior strategy. While standard catalytic hydrogenation is a viable route to the racemic alcohol, the risk of dehalogenation and the need for specialized pressure equipment are significant drawbacks for this particular substrate. Biocatalysis represents an environmentally benign and highly selective alternative, though it may require more extensive development time for strain selection and optimization. The protocols and principles outlined in this guide provide a robust framework for researchers to successfully perform and optimize the catalytic reduction of 1-(3-Chloro-4-propoxyphenyl)ethanone.

References

  • Enantioselective reduction of ketones - Wikipedia. (n.d.).
  • Lin, R., et al. (2008). Asymmetric reduction of prochiral ketones to chiral alcohols catalyzed by plants tissue. Journal of Industrial Microbiology and Biotechnology, 35(9), 1003-1009. Retrieved March 18, 2026, from [Link]

  • Lin, R., et al. (2008). Asymmetric reduction of prochiral ketones to chiral alcohols catalyzed by plants tissue. Journal of Industrial Microbiology & Biotechnology, 35(9), 1003-1009.
  • Kaur, H., & Kumar, S. (2018). Recent trends in organocatalyzed asymmetric reduction of prochiral ketones. Catalysis Science & Technology, 8(1), 25-58.
  • Özçelik, F., & Uslu, H. (2021). Asymmetric reduction of prochiral aromatic and hetero aromatic ketones using whole-cell of Lactobacillus senmaizukei biocatalyst. Journal of Biocatalysis and Biotransformation, 39(6), 461-469. Retrieved March 18, 2026, from [Link]

  • Gualco, G., et al. (2020). Transfer Hydrogenation from 2-propanol to Acetophenone Catalyzed by [RuCl2(η6-arene)P] (P = monophosphine) and [Rh(PP)2]X (PP = diphosphine, X = Cl−, BF4−) Complexes. Molecules, 25(3), 708. Retrieved March 18, 2026, from [Link]

  • Knighton, R. C., et al. (2018). Asymmetric transfer hydrogenation of acetophenone derivatives using 2-benzyl-tethered ruthenium (II)/TsDPEN complexes bearing η6-(p-OR) (R = H, iPr, Bn, Ph) ligands. Journal of Organometallic Chemistry, 875, 72-79.
  • Meijer, E. W., et al. (2006). Kinetic Studies on the Asymmetric Transfer Hydrogenation of Acetophenone Using a Homogeneous Ruthenium Catalyst with a Chiral Amino-Alcohol Ligand. Organic Process Research & Development, 10(2), 363-369. Retrieved March 18, 2026, from [Link]

  • LibreTexts. (2026). 3.9: Reduction of Aromatic Compounds. Chemistry LibreTexts. Retrieved March 18, 2026, from [Link]

  • (n.d.). Catalytic Hydrogenation of Ketones. Thieme. Retrieved March 18, 2026, from [Link]

  • LibreTexts. (2023). The Reduction of Aldehydes and Ketones. Chemistry LibreTexts. Retrieved March 18, 2026, from [Link]

  • (n.d.). Reduction of Aldehydes and Ketones. Chemistry Steps. Retrieved March 18, 2026, from [Link]

  • (2014, March 2). Reduction of Aldehydes and Ketones [Video]. YouTube. Retrieved March 18, 2026, from [Link]

Sources

Method

Application Notes &amp; Protocols: A Research Framework for 1-(3-Chloro-4-propoxyphenyl)ethanone in Agrochemical Formulation

Abstract: This document provides a comprehensive research and development framework for the characterization and formulation of 1-(3-chloro-4-propoxyphenyl)ethanone, a novel compound with potential applications in the ag...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a comprehensive research and development framework for the characterization and formulation of 1-(3-chloro-4-propoxyphenyl)ethanone, a novel compound with potential applications in the agrochemical sector. Recognizing the compound's status as a new candidate, this guide emphasizes the foundational steps required to assess its viability for formulation. The protocols herein are designed to be self-validating and are grounded in internationally recognized standards, such as the OECD Guidelines for the Testing of Chemicals. We will explore the rationale behind physicochemical characterization, detail a systematic workflow for formulation development, and provide robust, step-by-step protocols for creating a stable Emulsifiable Concentrate (EC), conducting accelerated stability trials, and quantifying the active ingredient via High-Performance Liquid Chromatography (HPLC).

Introduction and Rationale

The discovery and development of new active ingredients (AIs) are the lifeblood of the agrochemical industry, essential for managing resistance and improving efficacy and environmental safety.[1] The compound 1-(3-chloro-4-propoxyphenyl)ethanone represents a structurally interesting candidate. Its substituted acetophenone core is a common feature in various biologically active molecules. Furthermore, the chlorophenoxy moiety is present in several classes of herbicides and plant growth regulators, which can function by inducing plant defense mechanisms or mimicking plant hormones.[2]

The journey from a candidate molecule to a viable product is contingent on developing a stable, safe, and effective formulation. A formulation's purpose is to deliver the AI to the target organism reliably. This involves a complex interplay of chemistry and physics to ensure the AI remains stable during storage, mixes correctly upon application, and has optimal bioavailability.[3]

This guide, therefore, serves as a primary reference for research scientists initiating work on 1-(3-chloro-4-propoxyphenyl)ethanone. It explains the causality behind experimental choices, from selecting a formulation type based on the AI's physicochemical properties to establishing a rigorous stability testing program in line with global regulatory expectations.[4][5]

Physicochemical Characterization: The Formulation Blueprint

Before any formulation work can begin, a thorough understanding of the AI's intrinsic physical and chemical properties is paramount. These properties dictate the potential formulation types, identify potential challenges (e.g., instability, low solubility), and guide the selection of inert ingredients. While extensive experimental data for 1-(3-chloro-4-propoxyphenyl)ethanone is not yet publicly available, the following table outlines the critical parameters that must be determined.

PropertyImportance in Formulation DevelopmentTarget Value/Information
Molecular Formula C₁₁H₁₃ClO₂Fundamental for all calculations.
Molecular Weight 228.67 g/mol Essential for concentration calculations.
Appearance Visual/OlfactoryDetermines the physical form and need for masking agents.
Melting Point Thermal Analysis (DSC)Influences choice between solid (WP, WG) and liquid (EC, SC) formulations.
Solubility HPLC/UV-Vis in various solventsCritical for developing liquid formulations (EC, SL) or suspension concentrates (SC). Determines solvent selection.
Vapor Pressure Gas Saturation MethodIndicates volatility, which affects handler exposure and environmental fate.
Log P (Kow) Shake-Flask Method (OECD 107)Predicts lipophilicity, influencing biological uptake and the selection of emulsifiers and adjuvants.
Hydrolytic Stability OECD Guideline 111[6]Determines stability in the presence of water across different pH values, crucial for aqueous formulations and tank-mixing.
Photochemical Stability OECD Guideline 316[6]Assesses degradation under light, informing packaging requirements and potential environmental persistence.

The Formulation Development Workflow

The process of developing a stable and effective agrochemical formulation is a systematic, multi-stage endeavor. It begins with the pure active ingredient and culminates in a registered product that is ready for field application. The following workflow provides a logical progression for a novel compound like 1-(3-chloro-4-propoxyphenyl)ethanone.

G A Physicochemical Characterization (Sec 2) B Pre-Formulation Studies (Solubility, Compatibility) A->B Input Data C Select Formulation Type (e.g., EC, SC, WP) B->C Decision Gate D Screening of Inerts (Solvents, Surfactants) C->D Guided Selection E Prototype Formulation (Lab Scale) D->E Component Mix F Physicochemical Testing (Emulsion Stability, pH, etc.) E->F Quality Control G Accelerated Stability Study (OECD Guidelines) F->G Performance Check H Optimization & Refinement F->H Feedback Loop G->H Feedback Loop I Scale-Up & Pilot Production G->I Validated Formula H->E Iterate J Final Product I->J

Caption: A logical workflow for agrochemical formulation development.

This workflow is iterative. For instance, if a prototype fails physicochemical testing (F) or the accelerated stability study (G), the results provide crucial feedback that informs the refinement of the formulation (H), often leading back to the screening of different inert ingredients or even a re-evaluation of the formulation type.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for key stages of the formulation development process.

Protocol 1: Preparation of a 250 g/L Emulsifiable Concentrate (EC) Formulation

Rationale: An Emulsifiable Concentrate (EC) is chosen as the initial formulation type for this protocol. This choice is predicated on the assumption that pre-formulation studies (Step B in the workflow) have shown 1-(3-chloro-4-propoxyphenyl)ethanone to have good solubility in commercially available, water-immiscible organic solvents. ECs are a common and effective formulation type for delivering lipophilic AIs.[7]

Materials:

  • 1-(3-chloro-4-propoxyphenyl)ethanone (Technical Grade, >95% purity)

  • Aromatic solvent (e.g., Solvesso™ 150)

  • Emulsifier A: Calcium dodecylbenzenesulfonate (anionic)

  • Emulsifier B: Ethoxylated castor oil (non-ionic)

  • Stabilizer (e.g., Epoxidized soybean oil)

  • 250 mL beaker, magnetic stirrer, and stir bar

  • Analytical balance

Methodology:

  • Solvent Addition: Weigh 150.0 g of the aromatic solvent into the 250 mL beaker. Place the beaker on a magnetic stirrer.

  • AI Dissolution: While stirring, slowly add 62.5 g of 1-(3-chloro-4-propoxyphenyl)ethanone to the solvent. Continue stirring until the AI is completely dissolved. A clear solution should be obtained. Causality: Ensuring the AI is fully dissolved before adding surfactants is critical to prevent precipitation and ensure a homogeneous final product.

  • Emulsifier Addition: Add 10.0 g of Emulsifier A (anionic) and 15.0 g of Emulsifier B (non-ionic) to the solution. Causality: A blend of anionic and non-ionic emulsifiers is used to create a robust system that forms a stable oil-in-water emulsion (a "bloom") when diluted by the end-user. The ratio is a key variable for optimization.

  • Stabilizer Addition: Add 2.5 g of the stabilizer. Causality: Stabilizers are often included to prevent degradation of the AI or other components, particularly under thermal stress during storage.

  • Final Homogenization: Continue stirring for an additional 15 minutes to ensure all components are thoroughly mixed.

  • Quality Control Check: The final formulation should be a clear, homogenous liquid. Perform an initial emulsion stability test by diluting 1 mL of the EC into 99 mL of standard hard water and observing the stability of the resulting emulsion.

Protocol 2: Accelerated Storage Stability Testing

Rationale: This protocol is essential for predicting the shelf-life of a formulation under normal storage conditions. By subjecting the product to elevated temperatures, any potential physical or chemical degradation is expedited. This protocol is based on the principles outlined in OECD guidance documents for pesticide storage stability.[4][8][9]

Materials:

  • Prototype EC formulation from Protocol 1

  • Glass bottles with airtight, lined caps

  • Temperature-controlled oven (set to 54 ± 2 °C)

  • Analytical equipment for testing (HPLC, pH meter, glassware for emulsion stability)

Methodology:

  • Initial Analysis (Time Zero): Before placing the samples in storage, perform a full analysis of the prototype formulation. This includes:

    • Appearance: Note the color, clarity, and homogeneity.

    • Active Ingredient Content: Quantify using the HPLC method described in Protocol 3.

    • Emulsion Stability and Spontaneity: (CIPAC Method MT 36.3) Dilute the EC in standard hard water and observe the formation and stability of the emulsion over time.

    • pH of a 1% aqueous dilution.

  • Sample Storage: Fill three glass bottles with approximately 100 mL of the EC formulation, ensuring a small headspace. Seal the caps tightly.

  • Incubation: Place the sealed bottles in the oven pre-heated to 54 °C.

  • Post-Storage Analysis: After 14 days, remove the bottles from the oven and allow them to cool to room temperature for 24 hours.

  • Re-analyze: Repeat all the tests from Step 1 on the stored samples.

  • Data Evaluation: Compare the "Time Zero" data with the "14-Day" data. The formulation is considered stable if there is no significant change in physical properties (e.g., no phase separation, crystallization) and the active ingredient concentration has not decreased by more than 5%.

Data Presentation: Sample Stability Results

ParameterSpecificationResult (Time 0)Result (14 days @ 54°C)Pass/Fail
Appearance Clear, homogenous liquidPassNo phase separationPass
AI Content (g/L) 250 ± 12.5 (5%)251.5248.7Pass
Emulsion Stability (2h) < 2 mL cream/sediment0.5 mL cream0.8 mL creamPass
pH (1% dilution) 5.0 - 7.06.26.1Pass
Protocol 3: HPLC Quantification of 1-(3-Chloro-4-propoxyphenyl)ethanone

Rationale: A reliable analytical method is the cornerstone of formulation research. It is required for determining the AI concentration in prototypes, assessing stability, and for quality control. High-Performance Liquid Chromatography (HPLC) with UV detection is a standard and robust technique for this purpose.[10]

Materials & Instrumentation:

  • HPLC system with a UV detector, autosampler, and column oven

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase: Acetonitrile and Water (e.g., 60:40 v/v), filtered and degassed

  • Analytical standard of 1-(3-chloro-4-propoxyphenyl)ethanone (>99% purity)

  • Volumetric flasks, pipettes, and syringes with 0.45 µm filters

Methodology:

  • Instrument Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 275 nm (This should be determined by running a UV scan of the AI standard to find the absorbance maximum).

    • Injection Volume: 10 µL

  • Standard Preparation: Accurately weigh approximately 25 mg of the analytical standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase to create a 1 mg/mL stock solution. Prepare a series of dilutions from this stock to create a calibration curve (e.g., 50, 100, 250, 500 µg/mL).

  • Sample Preparation: Accurately weigh an amount of the EC formulation equivalent to ~100 mg of the AI into a 100 mL volumetric flask. Dilute to volume with the mobile phase. Further dilute this solution by a factor of 10 to bring the concentration within the calibration range (~100 µg/mL). Filter the final solution through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the standards to generate a calibration curve (Peak Area vs. Concentration). Then, inject the prepared sample solution.

  • Calculation: Determine the concentration of the AI in the sample by comparing its peak area to the calibration curve. Account for all dilution factors to calculate the final concentration in the original EC formulation (g/L).

Hypothetical Mode of Action Pathway

While the precise biological target of 1-(3-chloro-4-propoxyphenyl)ethanone is unknown, its structure, particularly the phenoxy group, suggests it could potentially act as a chemical elicitor, activating plant defense pathways.[2] The diagram below illustrates a hypothetical signaling cascade that could be investigated to determine its mode of action in plants.

G cluster_0 cluster_1 Plant Cell cluster_2 Downstream Defense Response A 1-(3-Chloro-4-propoxyphenyl)ethanone (External Stimulus) B Membrane Receptor (Putative) A->B Binding C ROS Burst (H₂O₂ Production) B->C Activation D MAP Kinase Cascade (Signaling Amplification) C->D E Salicylic Acid (SA) & Jasmonic Acid (JA) Pathways D->E F Activation of Defense Genes (e.g., PR proteins) E->F G Production of Phytoalexins & Phenolics E->G H Lignin Deposition (Cell Wall Reinforcement) E->H I Enhanced Resistance to Pests / Pathogens F->I G->I H->I

Caption: Hypothetical signaling pathway for plant defense induction.

Disclaimer: This proposed pathway is purely illustrative and serves as a roadmap for future mode-of-action research. Experimental validation, including transcriptomics and metabolomics, would be required to confirm any such activity.

References

  • Guidelines for the Testing of Chemicals. Organisation for Economic Co-operation and Development (OECD). [Link]

  • OECD GUIDELINES FOR THE TESTING OF CHEMICALS - Stability of Pesticide Residues in Stored Analytical Samples. Biotecnologie BT. [Link]

  • OECD development of test guidelines and methodologies. European Food Safety Authority (EFSA). [Link]

  • OECD GUIDELINES FOR THE TESTING OF CHEMICALS. EPP Ltd. [Link]

  • Guidance Document for Storage Stability Testing of Plant Protection and Biocidal Products. Organisation for Economic Co-operation and Development (OECD). [Link]

  • Pesticide formulation testing: importance and protocols. ResearchGate. [Link]

  • 1-(3-Chlorophenyl)ethanone. PubChem, National Center for Biotechnology Information. [Link]

  • Study Protocols - Experimental Guidelines. International Union of Pure and Applied Chemistry (IUPAC). [Link]

  • Agrochemical Formulation Techniques. Scribd. [Link]

  • Basic Technology and Recent Trends in Agricultural Formulation and Application. Journal of Pesticide Science, PMC. [Link]

  • 1-[4-(3-Chloropropoxy)-2-hydroxyphenyl]ethanone. Acta Crystallographica Section E, PMC. [Link]

  • Four-Chlorophenoxyacetic Acid Treatment Induces the Defense Resistance of Rice to White-Backed Planthopper Sogatella furcifera. International Journal of Molecular Sciences, PMC. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Halogenation of 1-(3-Chloro-4-propoxyphenyl)ethanone

Welcome to the technical support center for the synthesis of 2-halo-1-(3-chloro-4-propoxyphenyl)ethanone derivatives. This guide is designed for researchers, chemists, and drug development professionals to navigate the c...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2-halo-1-(3-chloro-4-propoxyphenyl)ethanone derivatives. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of the α-halogenation of 1-(3-chloro-4-propoxyphenyl)ethanone, a key intermediate in various synthetic pathways. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you minimize byproduct formation and maximize the yield and purity of your target compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common byproduct in the α-halogenation of 1-(3-chloro-4-propoxyphenyl)ethanone?

A1: The most prevalent byproduct is the di-halogenated species, 2,2-dihalo-1-(3-chloro-4-propoxyphenyl)ethanone. This arises from the over-halogenation of the desired mono-halogenated product. The formation of the initial mono-halo-ketone can acidify the reaction mixture, which in some cases can catalyze further enolization and subsequent reaction with the halogenating agent.

Q2: Is there a risk of halogenation on the aromatic ring?

A2: Yes, electrophilic aromatic substitution on the benzene ring is a potential side reaction. The 4-propoxy group is an activating, ortho-para director, while the 3-chloro group is a deactivating, ortho-para director. Their combined influence makes the C5 and C2 positions the most likely sites for ring halogenation. However, the acetyl group is deactivating, which helps to mitigate this side reaction to some extent.

Q3: Can the propoxy group be cleaved or halogenated under the reaction conditions?

A3: While ethers are generally stable, cleavage of the C-O bond can occur under drastic conditions, especially with an excess of hydrogen halides (like HBr, which can be generated in situ)[1]. Halogenation of the alkyl chain of the propoxy group is also a possibility, particularly under free-radical conditions (e.g., using NBS with a radical initiator in a non-polar solvent).

Q4: Which halogenating agent is better for this reaction, elemental bromine (Br₂) or N-Bromosuccinimide (NBS)?

A4: The choice depends on the desired reaction conditions and selectivity.

  • Elemental Bromine (Br₂) is a powerful brominating agent, often used in acidic solvents like acetic acid. It is effective but can be less selective, potentially leading to more di-bromination and ring bromination if not carefully controlled.

  • N-Bromosuccinimide (NBS) is a milder and more selective source of bromine. It is often used with a catalytic amount of acid or a radical initiator. For achieving high mono-selectivity, NBS is frequently the preferred reagent.

Q5: How can I effectively monitor the progress of the reaction?

A5: Thin-Layer Chromatography (TLC) is the most convenient and widely used method. Use a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate) to achieve good separation between the starting material, the desired product, and potential byproducts. The disappearance of the starting material spot and the appearance of a new, typically lower Rf spot corresponding to the product, indicates the reaction's progress.

Troubleshooting Guide: Common Issues and Solutions

This section provides a detailed analysis of potential problems you may encounter during the halogenation of 1-(3-chloro-4-propoxyphenyl)ethanone and offers practical solutions.

Issue 1: Low Yield of the Desired Mono-halogenated Product
Potential Cause Explanation Recommended Solution
Incomplete Reaction The reaction may not have gone to completion due to insufficient reaction time, low temperature, or deactivation of the halogenating agent.Monitor the reaction closely using TLC until the starting material is consumed. If the reaction is sluggish, consider a moderate increase in temperature (e.g., to 40-50 °C). Ensure your halogenating agent is of high purity and has been stored correctly.
Formation of Multiple Byproducts The desired product is being consumed in side reactions, such as di-halogenation or ring halogenation.See the detailed sections below on minimizing these specific byproducts. Key strategies include precise control of stoichiometry, slow addition of the halogenating agent, and maintaining a low reaction temperature.
Product Loss During Workup The product may be lost during the aqueous workup or extraction steps, especially if it has some water solubility or if emulsions form.Ensure the pH of the aqueous phase is neutral or slightly basic before extraction to prevent any acid-catalyzed decomposition. Use a suitable organic solvent for extraction (e.g., dichloromethane or ethyl acetate) and perform multiple extractions to ensure complete recovery. To break emulsions, the addition of brine may be effective.
Issue 2: Formation of Di-halogenated Byproduct

The formation of 2,2-dihalo-1-(3-chloro-4-propoxyphenyl)ethanone is a common issue, arising from the further halogenation of the mono-halogenated product.

Mechanism of Di-halogenation

G Start 1-(3-Chloro-4-propoxyphenyl)ethanone MonoHalo 2-Halo-1-(3-chloro-4-propoxyphenyl)ethanone Start->MonoHalo 1. Enolization 2. Halogenation DiHalo 2,2-Dihalo-1-(3-chloro-4-propoxyphenyl)ethanone MonoHalo->DiHalo 1. Enolization 2. Halogenation Halogen Halogenating Agent (e.g., Br₂) Halogen->Start ExcessHalogen Excess Halogenating Agent ExcessHalogen->MonoHalo

Caption: Formation pathway of the di-halogenated byproduct.

Troubleshooting Strategies:

Parameter Explanation Recommended Action
Stoichiometry Using an excess of the halogenating agent is the most direct cause of di-halogenation.Use a strict 1:1 molar ratio of the starting material to the halogenating agent. It may even be beneficial to use a slight excess of the starting material (e.g., 1.05 equivalents) to ensure the complete consumption of the halogenating agent.
Addition Rate A rapid addition of the halogenating agent can create localized high concentrations, promoting over-halogenation.Add the halogenating agent dropwise or in small portions over an extended period. This maintains a low concentration of the halogenating species in the reaction mixture at any given time.
Temperature Higher temperatures can increase the rate of the second halogenation reaction.Maintain a low to moderate reaction temperature (e.g., 0 °C to room temperature).
Choice of Halogenating Agent More reactive halogenating agents like elemental bromine are more prone to causing over-halogenation.Consider using a milder halogenating agent such as N-Bromosuccinimide (NBS).
Issue 3: Formation of Ring-Halogenated Byproducts

The electronic effects of the substituents on the aromatic ring dictate the position of electrophilic attack.

Directing Effects on the Aromatic Ring

G cluster_0 1-(3-Chloro-4-propoxyphenyl)ethanone cluster_1 Predicted Ring Halogenation Sites A C=O Ring Aromatic Ring A->Ring Deactivating (meta-directing) B Cl B->Ring Deactivating (ortho, para-directing) C O-Propyl C->Ring Activating (ortho, para-directing) P1 Position 5: Ortho to Propoxy Meta to Acetyl Ring->P1 Likely P2 Position 2: Ortho to Propoxy & Chloro Ortho to Acetyl (sterically hindered) Ring->P2 Less Likely

Sources

Optimization

troubleshooting solubility issues of 1-(3-Chloro-4-propoxyphenyl)ethanone in aqueous media

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and formulation scientists dealing with the physicochemical challenges of 1-(3-Chloro-4-...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and formulation scientists dealing with the physicochemical challenges of 1-(3-Chloro-4-propoxyphenyl)ethanone .

This molecule is a classic example of a "grease-ball" compound[1]. It possesses a highly lipophilic chloro-propoxy-phenyl core and lacks any strongly polar or ionizable functional groups. Consequently, it falls into Biopharmaceutics Classification System (BCS) Class II or IV, where poor aqueous solubility becomes the primary rate-limiting step for in vitro assay reliability and in vivo bioavailability[2].

This guide provides field-proven, mechanistically grounded troubleshooting strategies to overcome these exact formulation challenges.

Part 1: Diagnostic Troubleshooting & FAQs

Q1: Why does my compound precipitate immediately when I dilute my DMSO stock into the aqueous assay buffer? A1: This phenomenon is a kinetic solubility failure known as "solvent shift" precipitation. In early drug discovery, compounds are typically stored in 100% DMSO. When spiked into an aqueous buffer, the local DMSO concentration drops rapidly. Because 1-(3-Chloro-4-propoxyphenyl)ethanone relies entirely on organic solvents to solvate its hydrophobic domains, crossing the critical co-solvent threshold causes rapid thermodynamic instability. This forces the molecules to self-associate, leading to nucleation and immediate precipitation[3].

Q2: Can I improve solubility by adjusting the pH of my assay buffer? A2: No. A common misconception in formulation development is that pH adjustment universally improves solubility. However, this principle only applies to molecules with ionizable moieties (e.g., basic amines or acidic carboxylic acids). 1-(3-Chloro-4-propoxyphenyl)ethanone contains only an acetophenone ketone, an ether linkage, and an aryl chloride. None of these functional groups can be protonated or deprotonated within a physiologically relevant pH range (pH 1–10). Therefore, pH modification will not alter its ionization state and will yield zero improvement in solubility[2].

Q3: If pH doesn't work, what is the optimal excipient for in vitro biological assays? A3: We highly recommend cyclodextrin (CD) inclusion complexation, specifically using Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD). The internal hydrophobic cavity of β-cyclodextrins is perfectly sized to encapsulate lipophilic aromatic rings (like the chlorophenyl group of your target), while the hydrophilic exterior maintains aqueous solubility[]. This host-guest interaction solubilizes the molecule without altering its covalent structure or requiring high concentrations of potentially toxic co-solvents[5].

TroubleshootingTree Start Precipitation Observed in Aqueous Media CheckIon Are ionizable groups present? Start->CheckIon NoIon No (Target Molecule). pH adjustment ineffective. CheckIon->NoIon No YesIon Yes. Attempt pH adjustment or salt form. CheckIon->YesIon Yes Strat Select Solubilization Strategy NoIon->Strat CoSolv Co-solvents (DMSO) Risk: Solvent shift crash Strat->CoSolv CD Cyclodextrins (HP-β-CD) Best for lipophilic rings Strat->CD Surf Surfactants (Tween) Risk: Assay interference Strat->Surf

Fig 1. Decision tree for troubleshooting aqueous solubility of non-ionizable lipophilic compounds.

Part 2: Formulation Strategies & Data Comparison

To select the best path forward, it is critical to weigh the mechanistic pros and cons of each solubilization strategy. Below is a structured comparison of formulation approaches tailored for highly lipophilic acetophenones.

Solubilization StrategyMechanism of ActionTypical ReagentsPrimary AdvantageLimitations & Risks
Co-solvents Polarity reduction of the aqueous phaseDMSO, Ethanol, PEG400Easy to implement; standard for High-Throughput Screening (HTS).High risk of precipitation upon dilution; cellular toxicity at >1% final concentration[6].
Surfactants Micellar encapsulationTween 80, Triton X-100Extremely high solubilization capacity for "grease-ball" molecules.Can disrupt lipid bilayers in cell-based assays and interfere with fluorescence readouts.
Cyclodextrins Host-guest inclusion complexationHP-β-CD, SBE-β-CDExcellent biocompatibility; protects the active pharmaceutical ingredient from degradation[5].Requires optimization of molar ratios; higher excipient cost[].
Solid Dispersions Amorphization & crystal lattice disruptionPVP, HPMCMaximizes dissolution rate for oral in vivo dosing[1].Complex manufacturing; not suitable for rapid liquid in vitro assays[1].

Part 3: Standard Operating Procedures (SOPs)

To ensure scientific integrity, every protocol must be a self-validating system. The following methodologies include built-in controls to verify causality and accuracy.

Protocol A: Kinetic Aqueous Solubility Profiling (Self-Validating System)

Purpose: To accurately determine the maximum soluble concentration of 1-(3-Chloro-4-propoxyphenyl)ethanone in an assay buffer before solvent-shift precipitation occurs[7]. Internal Controls: Include Atenolol (high solubility control) and Ketoconazole (low solubility control) in parallel to validate the assay's dynamic range[8].

  • Stock Preparation: Dissolve the target compound in 100% HPLC-grade DMSO to a final concentration of 10 mM.

  • Serial Dilution: Prepare a 10-point serial dilution of the stock in pure DMSO (e.g., 10 mM down to 10 µM).

  • Aqueous Spiking: Transfer 2 µL of each DMSO dilution into 198 µL of the target aqueous buffer (e.g., PBS pH 7.4) in a 96-well plate. Causality note: This exact 1:100 ratio ensures a constant 1% DMSO background, preventing solvent-induced toxicity in downstream cell assays.

  • Equilibration: Seal the plate and agitate at 300 RPM for 2 hours at 25°C. This specific incubation time allows sufficient thermodynamic energy for potential nucleation to occur[7].

  • Phase Separation: Centrifuge the plate at 3000 x g for 15 minutes, or utilize a specialized solubility filter plate (e.g., Millipore Multiscreen) to physically separate micro-precipitates from the solvated compound[7].

  • Quantification: Analyze the supernatant via LC-MS/MS against a standard curve prepared in 100% organic solvent. The concentration at which the measured aqueous signal deviates from the theoretical linear concentration dictates your kinetic solubility limit[8].

KineticSolubility Step1 1. Prepare 10 mM Stock in 100% DMSO Step2 2. Serial Dilution in Organic Solvent Step1->Step2 Step3 3. Spike into Aqueous Buffer (Max 1-2% DMSO final) Step2->Step3 Step4 4. Incubate & Shake (2 hours at 25°C) Step3->Step4 Step5 5. Phase Separation (Centrifugation/Filtration) Step4->Step5 Step6 6. LC-MS/MS or UV-Vis Quantification Step5->Step6

Fig 2. Standardized workflow for kinetic solubility assessment via the DMSO-dilution method.

Protocol B: Preparation of HP-β-CD Inclusion Complexes

Purpose: To formulate a stable, aqueous-soluble complex for downstream biological assays without relying on DMSO.

  • Excipient Preparation: Prepare a 20% (w/v) solution of HP-β-CD in deionized water or your target assay buffer.

  • Co-Solvent Addition: Dissolve 1-(3-Chloro-4-propoxyphenyl)ethanone in a minimal volume of ethanol (e.g., 100 mg/mL). Causality note: Ethanol acts as a temporary bridging solvent to break the crystal lattice before encapsulation[9].

  • Complexation: Slowly add the ethanolic drug solution dropwise into the vigorously stirring HP-β-CD solution. Aim for a molar ratio of approximately 1:1 to 1:2 (Drug:CD).

  • Equilibration: Stir the mixture continuously for 24 hours at room temperature. This extended timeframe is required to ensure the host-guest complex reaches thermodynamic equilibrium[10].

  • Solvent Evaporation: Remove the ethanol co-solvent under reduced pressure (rotary evaporation) or via lyophilization to yield a solid inclusion complex powder.

  • Reconstitution: Reconstitute the resulting powder in pure aqueous buffer. Verify successful complexation visually (complete lack of turbidity) and analytically (LC-MS recovery).

References

  • [1] Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI.

  • [2] Formulation design for poorly water-soluble drugs based on biopharmaceutics classification system: Basic approaches and practical applications. ResearchGate.

  • [9] Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug. PubMed / Sci. Pharm.

  • [7] Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Enamine.

  • [8] ADME Solubility Assay. BioDuro.

  • [] Cyclodextrin Solutions for API Solubility Boost. BOC Sciences.

  • [3] Kinetic solubility: Experimental and machine-learning modeling perspectives. PubMed / Minf.

  • [6] Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. American Pharmaceutical Review.

  • [10] Study of Carvedilol–β-Cyclodextrin Derivatives Interactions. MDPI.

  • [5] Enhancing solubility and stability of sorafenib through cyclodextrin-based inclusion complexation: in silico and in vitro studies. RSC Publishing.

Sources

Troubleshooting

optimizing solvent selection for 1-(3-Chloro-4-propoxyphenyl)ethanone extraction

Target Analyte: 1-(3-Chloro-4-propoxyphenyl)ethanone Module: Liquid-Liquid Extraction (LLE) Optimization & Troubleshooting Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Analyte: 1-(3-Chloro-4-propoxyphenyl)ethanone Module: Liquid-Liquid Extraction (LLE) Optimization & Troubleshooting

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in optimizing the solvent extraction of 1-(3-Chloro-4-propoxyphenyl)ethanone. This highly lipophilic acetophenone derivative presents unique challenges during aqueous workup. The following FAQs, validated protocols, and troubleshooting matrices are engineered to maximize your recovery yields while adhering to global pharmaceutical manufacturing standards.

I. Frequently Asked Questions (FAQs)

Q1: How do I select the optimal extraction solvent for 1-(3-Chloro-4-propoxyphenyl)ethanone while complying with pharmaceutical safety guidelines?

Answer: The molecular structure of 1-(3-Chloro-4-propoxyphenyl)ethanone features a hydrophobic chlorophenyl ring and a propoxy chain, counterbalanced by a moderately polar ketone moiety. This gives the compound a high partition coefficient (LogP), meaning it preferentially partitions into organic phases.

Historically, chemists relied on Dichloromethane (DCM) for such extractions. However, DCM is classified as an ICH Class 2 solvent due to its inherent toxicity and environmental impact [1]. To align with the ACS Green Chemistry Institute Pharmaceutical Roundtable guidelines [2], you must select a solvent that balances a high dielectric constant (for ketone solvation) with low aqueous miscibility and low toxicity.

Causality & Recommendation: We strongly recommend Ethyl Acetate (EtOAc) or 2-Methyltetrahydrofuran (2-MeTHF) . Both are ICH Class 3 solvents (low toxic potential) [1]. Their moderate polarity perfectly matches the hydrogen-bond accepting nature of the target's ketone and ether oxygens, ensuring a near-quantitative mass transfer from the aqueous phase without the environmental burden of halogenated solvents.

Q2: I am experiencing persistent emulsion formation during the aqueous workup. What is the mechanistic cause, and how can I resolve it?

Answer: Emulsions are stable colloidal suspensions of one liquid dispersed in another. During the extraction of 1-(3-Chloro-4-propoxyphenyl)ethanone, emulsions typically occur due to three mechanistic causes:

  • Amphiphilic Byproducts: Unreacted precursors or side-products acting as surfactants, lowering the interfacial tension between the aqueous and organic layers [3].

  • Low Density Differential: The density of the organic solvent is too close to the aqueous phase, preventing gravity-driven phase disengagement.

  • Fine Particulates: Insoluble salts or catalyst residues accumulating at the interface, physically blocking droplets from coalescing [3].

Resolution: Do not shake the separatory funnel vigorously; this shears the liquids into micro-droplets. Instead, gently invert the funnel. If an emulsion has already formed, introduce saturated aqueous sodium chloride (brine). Brine dramatically increases the ionic strength and density of the aqueous phase. This "salting-out" effect forces the organic solute out of the aqueous layer and increases the density differential, rapidly breaking the emulsion [3]. If particulates are the cause, vacuum filtration of the entire biphasic mixture through a Celite® pad will strip the stabilizing solids and restore phase separation.

II. Quantitative Solvent Selection Matrix

To facilitate rapid decision-making, the following table summarizes the physicochemical properties and suitability of common extraction solvents for 1-(3-Chloro-4-propoxyphenyl)ethanone.

SolventICH Q3C ClassDielectric Constant (ε)Boiling Point (°C)Density (g/mL)Extraction Suitability for Target
Ethyl Acetate Class 36.0277.10.902Optimal: High recovery, low toxicity, excellent volatility.
2-MeTHF Class 36.9780.20.854Excellent: Superior phase separation, green chemistry alternative.
Dichloromethane Class 28.9339.61.330Sub-optimal: High recovery but restricted due to toxicity/regulations.
Toluene Class 22.38110.60.867Moderate: Good solubility, but high boiling point complicates concentration.
Hexane Class 21.8968.70.659Poor: Insufficient polarity to efficiently solvate the ketone moiety.

III. Standardized Extraction Methodology

This protocol is a self-validating system designed to maximize the recovery of 1-(3-Chloro-4-propoxyphenyl)ethanone.

Step-by-Step Protocol:

  • Phase Preparation: Transfer the crude aqueous reaction mixture to a separatory funnel. Ensure the pH is neutral (~pH 7). Causality: The target compound is non-ionizable; maintaining a neutral pH ensures that any acidic or basic impurities remain ionized and trapped in the aqueous raffinate.

  • Solvent Addition: Add Ethyl Acetate (EtOAc) at a 1:2 volume ratio relative to the aqueous phase.

  • Agitation (Critical Step): Seal the funnel and gently invert it 8–10 times. Do not shake vigorously. Vent the stopcock after every two inversions to release vapor pressure.

  • Phase Separation & Validation: Mount the funnel on a ring stand and allow it to sit for 10 minutes. Validation Check: A sharp, distinct line must form between the upper organic layer and the lower aqueous layer. If the interface is cloudy, proceed to the Emulsion Troubleshooting diagram below.

  • Collection: Drain the lower aqueous layer into a clean Erlenmeyer flask. Collect the upper EtOAc layer (containing the target compound) in a separate flask.

  • Re-extraction: Return the aqueous layer to the separatory funnel and repeat steps 2-5 two additional times using fresh EtOAc. Causality: Multiple extractions with smaller solvent volumes yield a higher total recovery than a single extraction with a large volume, as dictated by the Nernst distribution law.

  • Washing: Combine all organic extracts and wash once with 50 mL of saturated NaCl (brine). Causality: Brine removes residual dissolved water from the EtOAc phase via osmotic pressure.

  • Drying & Concentration: Add anhydrous Sodium Sulfate ( Na2​SO4​ ) to the organic phase until it flows freely (indicating all water is absorbed). Filter the drying agent and concentrate the filtrate via rotary evaporation at 40°C to yield the purified 1-(3-Chloro-4-propoxyphenyl)ethanone.

IV. Process Visualizations

LLE_Workflow Start Aqueous Reaction Mixture Containing Product Solvent Add Green Solvent (e.g., EtOAc, ICH Class 3) Start->Solvent Mix Gentle Agitation (Avoid Emulsion) Solvent->Mix Settle Phase Separation (Gravity Settling) Mix->Settle Decision Complete Separation? Settle->Decision OrgLayer Organic Phase (1-(3-Chloro-4-propoxyphenyl)ethanone) Decision->OrgLayer Yes AqLayer Aqueous Raffinate (Impurities) Decision->AqLayer Yes Troubleshoot Initiate Emulsion Troubleshooting Decision->Troubleshoot No (Emulsion)

Fig 1: Standardized Liquid-Liquid Extraction Workflow for Acetophenone Derivatives.

Emulsion_Troubleshooting Emulsion Persistent Emulsion Detected Assess Assess Primary Cause Emulsion->Assess Density Low Density Differential (Aqueous vs Organic) Assess->Density Solids Fine Particulates Stabilizing Droplets Assess->Solids Surfactant Amphiphilic Byproducts (Surfactants) Assess->Surfactant AddBrine Add Saturated NaCl (Brine) Increase Aq. Density Density->AddBrine Filter Vacuum Filtration Through Celite Pad Solids->Filter Surfactant->AddBrine Dilute Dilute Organic Phase Reduce Viscosity Surfactant->Dilute

Fig 2: Emulsion Troubleshooting Logic Tree for Liquid-Liquid Extractions.

V. References

  • ICH Guideline Q3C (R8) on Impurities: Guideline for Residual Solvents. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Adopted by TGA. Available at:[Link]

  • Incorporating Green Chemistry Concepts into Mobile Chemistry Applications and Their Potential Uses. ACS Sustainable Chemistry & Engineering. American Chemical Society (ACS) Green Chemistry Institute Pharmaceutical Roundtable. Available at:[Link]

  • Tips for Troubleshooting Liquid–Liquid Extractions. LCGC International. Available at:[Link]

Optimization

Technical Support Center: Manufacturing 1-(3-Chloro-4-propoxyphenyl)ethanone

Welcome to the dedicated technical support guide for the synthesis and scale-up of 1-(3-Chloro-4-propoxyphenyl)ethanone. This resource is designed for researchers, process chemists, and drug development professionals to...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for the synthesis and scale-up of 1-(3-Chloro-4-propoxyphenyl)ethanone. This resource is designed for researchers, process chemists, and drug development professionals to navigate the common challenges encountered during the manufacturing of this key intermediate. We will delve into the mechanistic underpinnings of the synthetic pathway, providing actionable troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles.

Overview of the Synthetic Pathway

The manufacturing of 1-(3-Chloro-4-propoxyphenyl)ethanone is typically achieved via a two-step process. The most common and industrially viable route involves an initial etherification followed by an acylation reaction.

  • Williamson Ether Synthesis: 2-Chloro-4-nitrophenol is reacted with a propylating agent (e.g., 1-bromopropane) under basic conditions to form 1-chloro-2-propoxy-4-nitrobenzene.

  • Friedel-Crafts Acylation: The resulting nitro-compound is then reduced to the corresponding aniline, which is subsequently acylated. A more direct, though often more challenging route, involves the direct Friedel-Crafts acylation of 1-chloro-2-propoxybenzene. For the purpose of this guide, we will focus on the challenges of the core reactions: Williamson Ether Synthesis and Friedel-Crafts Acylation, as they are central to the synthesis.

Below is a diagram illustrating the primary synthetic transformation.

Synthesis_Pathway cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Alternative Step 2: Friedel-Crafts Acylation A 3-Chloro-4-hydroxyacetophenone E 1-(3-Chloro-4-propoxyphenyl)ethanone A->E Reflux B 1-Bromopropane (or other propyl halide) B->E Reflux C Base (e.g., K2CO3) C->E Reflux D Solvent (e.g., DMF, Acetonitrile) D->E Reflux F 1-Chloro-2-propoxybenzene I 1-(3-Chloro-4-propoxyphenyl)ethanone F->I Electrophilic Aromatic Substitution G Acetyl Chloride / Acetic Anhydride G->I Electrophilic Aromatic Substitution H Lewis Acid (e.g., AlCl3) H->I Electrophilic Aromatic Substitution

Caption: Common synthetic routes to 1-(3-Chloro-4-propoxyphenyl)ethanone.

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis, providing potential causes and validated solutions.

Part 1: Williamson Ether Synthesis (Propoxylation Step)

Question: My etherification reaction shows low conversion of the starting 3-chloro-4-hydroxyacetophenone, even after prolonged reaction times. What are the likely causes and how can I fix this?

Answer:

Low conversion in a Williamson ether synthesis is a common scale-up challenge stemming from several factors related to reaction conditions and reagent choice.

  • Potential Cause 1: Insufficiently Strong Base. The reaction proceeds via an SN2 mechanism, which requires the deprotonation of the phenol to form a potent phenoxide nucleophile.[1][2] If a weak base is used, the equilibrium will not sufficiently favor the phenoxide, leading to a slow or incomplete reaction.

    • Solution: While strong bases like sodium hydride (NaH) are effective, they pose significant safety risks on a large scale due to their pyrophoric nature.[3] A more practical and safer choice for scale-up is potassium carbonate (K₂CO₃).[4] Ensure at least 1.5-2.0 equivalents of K₂CO₃ are used to drive the deprotonation forward. The base also acts as a scavenger for the HBr generated, preventing side reactions.

  • Potential Cause 2: Inappropriate Solvent Choice. The solvent plays a critical role in an SN2 reaction. Protic solvents (like water or ethanol) can solvate the nucleophile, reducing its reactivity.[5]

    • Solution: Use a polar aprotic solvent such as N,N-Dimethylformamide (DMF), acetonitrile, or acetone. These solvents effectively dissolve the reactants but do not hinder the nucleophilicity of the phenoxide.[5] For scale-up, consider the boiling point for ease of removal and potential for recovery and reuse. Acetonitrile often presents a good balance of reactivity and process-friendliness.

  • Potential Cause 3: Insufficient Reaction Temperature. Like most reactions, the Williamson ether synthesis has an activation energy barrier. Without adequate thermal energy, the reaction rate will be impractically slow.[6]

    • Solution: Ensure the reaction mixture is heated to reflux in the chosen solvent. Monitoring the internal temperature is a critical process parameter (CPP) to ensure consistency between batches. For acetonitrile, this is around 81-82°C.

Question: I am observing a significant amount of an alkene byproduct, presumably from the propyl halide. How can I minimize this side reaction?

Answer:

The formation of an alkene (propene) is indicative of a competing E2 elimination reaction. This occurs when the phenoxide acts as a base, abstracting a proton from the alkyl halide, rather than as a nucleophile attacking the carbon center.[5]

  • Potential Cause 1: Steric Hindrance. While 1-bromopropane is a primary halide and less prone to elimination than secondary or tertiary halides, steric hindrance around the reaction center can favor elimination.[1][2]

    • Solution: This is less of a concern with 1-bromopropane, but it is crucial to ensure the starting materials are of high purity.

  • Potential Cause 2: High Reaction Temperature. While heat is necessary to drive the reaction, excessively high temperatures can favor the elimination pathway, which has a higher activation energy.

    • Solution: Maintain the reaction at a controlled reflux. Avoid superheating. A well-controlled heating mantle or oil bath with precise temperature feedback is essential. Do not exceed the boiling point of the solvent.

  • Potential Cause 3: Strong, Bulky Base. Using a very strong and sterically hindered base can preferentially promote elimination.

    • Solution: Stick with potassium carbonate, which is sufficiently basic for the deprotonation but not aggressive enough to significantly promote the E2 pathway with a primary halide.

Parameter Recommendation for Scale-Up Rationale
Base Potassium Carbonate (K₂CO₃), 1.5-2.0 eq.Safer than hydrides, effective for phenol deprotonation.[4]
Solvent AcetonitrileGood balance of polarity, aprotic nature, and moderate boiling point.[5]
Alkyl Halide 1-BromopropaneMore reactive than 1-chloropropane, less expensive than 1-iodopropane.
Temperature Reflux (~82°C for Acetonitrile)Provides sufficient energy for SN2 without excessively favoring E2.[6]
Part 2: Friedel-Crafts Acylation

Question: My Friedel-Crafts acylation of 1-chloro-2-propoxybenzene is sluggish, and I'm getting a low yield of the desired product. What's going on?

Answer:

This is a classic challenge in Friedel-Crafts chemistry, especially during scale-up.

  • Potential Cause 1: Catalyst Deactivation. The product, an aryl ketone, is a Lewis base and forms a stable complex with the Lewis acid catalyst (e.g., AlCl₃).[7][8] This complexation effectively removes the catalyst from the reaction, halting further conversion.

    • Solution: In contrast to many catalytic reactions, Friedel-Crafts acylations often require a stoichiometric amount (or even a slight excess, ~1.1-1.2 equivalents) of the Lewis acid catalyst.[7] This ensures enough free catalyst is available to activate the acylating agent for the duration of the reaction.

  • Potential Cause 2: Deactivated Aromatic Ring. While the propoxy group is an activating ortho-, para-director, the chloro group is a deactivating ortho-, para-director. The overall reactivity of the ring is reduced compared to benzene. Friedel-Crafts reactions are sensitive to deactivating groups.[9]

    • Solution: Ensure anhydrous conditions, as water will hydrolyze and deactivate the AlCl₃ catalyst. Use a sufficiently reactive acylating agent like acetyl chloride. The reaction may also require gentle heating (e.g., 40-50°C) to proceed at a reasonable rate, but this must be carefully controlled to prevent side reactions.

Question: I am concerned about the safe quenching of the reaction at a large scale. The workup is highly exothermic. How should this be managed?

Answer:

Managing the exotherm during the quench of a large-scale Friedel-Crafts reaction is a critical safety and process control issue. The unreacted AlCl₃ and the AlCl₃-ketone complex react violently with water.

  • Solution: Reverse Quench with Controlled Addition. The safest method is a "reverse quench."

    • Prepare a separate, chilled vessel containing crushed ice and water (or dilute HCl).

    • Slowly, and with vigorous stirring, transfer the reaction mixture into the ice/water mixture via a pump or addition funnel.

    • Monitor the internal temperature of the quench vessel continuously. The rate of addition should be controlled to keep the temperature below a set point (e.g., 25-30°C).

    • Ensure the quench vessel has adequate cooling capacity (e.g., a cooling jacket) and is appropriately sized to handle the volume and potential for gas evolution.

Troubleshooting_Workflow start Low Yield in Friedel-Crafts Acylation q1 Is catalyst loading stoichiometric (>=1.1 eq)? start->q1 a1_no Increase AlCl3 to 1.1-1.2 eq. q1->a1_no No a1_yes Check for moisture contamination. q1->a1_yes Yes q2 Were anhydrous conditions maintained? a1_yes->q2 a2_no Dry solvent and glassware. Use fresh, high-purity AlCl3. q2->a2_no No a2_yes Consider reaction temperature. q2->a2_yes Yes q3 Was the reaction temperature optimized? a2_yes->q3 a3_no Gently warm to 40-50°C with careful monitoring. q3->a3_no No a3_yes Investigate starting material purity and acylating agent activity. q3->a3_yes Yes

Caption: Decision workflow for troubleshooting low acylation yield.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up the manufacturing of 1-(3-Chloro-4-propoxyphenyl)ethanone?

A1: The primary hazards are associated with the reagents and reaction conditions:

  • Aluminum Chloride (AlCl₃): Highly corrosive and reacts violently with water, releasing HCl gas. Use in a well-ventilated area with appropriate personal protective equipment (PPE), including respiratory protection. Ensure all equipment is scrupulously dry.

  • Acetyl Chloride: Corrosive, lachrymatory, and reacts with moisture. Handle in a fume hood.

  • Solvents: Flammability of solvents like acetonitrile requires proper grounding of equipment to prevent static discharge.

  • Exotherms: Both the Friedel-Crafts reaction itself and, more significantly, the aqueous workup can be highly exothermic. Robust temperature control and a well-designed quench procedure are non-negotiable for safety.

Q2: Are there "greener" or more catalyst-efficient alternatives to the traditional Friedel-Crafts acylation with AlCl₃?

A2: Yes, this is an active area of research. While AlCl₃ is the traditional choice, its stoichiometric requirement generates significant aluminum salt waste.[10] For scale-up, alternatives are highly desirable:

  • Other Lewis Acids: Milder Lewis acids like zinc salts or iron(III) chloride can sometimes be used, potentially in catalytic amounts, especially if the aromatic ring is highly activated.[9]

  • Brønsted Acids: Strong Brønsted acids like trifluoromethanesulfonic acid (TfOH) have been shown to catalyze acylations, sometimes using carboxylic acids directly as the acylating agent, which avoids the formation of halide waste.[11]

  • Solid Acid Catalysts: Zeolites and other solid acid catalysts can be used in some industrial Friedel-Crafts processes. These have the advantage of being easily separated from the reaction mixture and potentially reusable, which is a significant process advantage.

Q3: How critical is the purity of the starting materials for a successful scale-up?

A3: Extremely critical. Impurities can have a cascading effect on the process:

  • Water: As mentioned, water deactivates the AlCl₃ catalyst and can cause dangerous pressure buildup during the quench.

  • Impurities in 3-chloro-4-hydroxyacetophenone: Isomeric impurities can lead to the formation of difficult-to-separate side products, complicating purification and reducing the final yield of the desired isomer.

  • Impurities in Propyl Halide: The presence of 2-bromopropane could lead to the formation of the isopropyl ether, an isomeric impurity.

Always use reagents with a specified and verified purity level and consider performing an incoming quality control check.

References

  • Williamson ether synthesis - Wikipedia. (n.d.). Retrieved March 18, 2026, from [Link]

  • 1-[4-(3-Chloropropoxy)-2-hydroxyphenyl]ethanone - PMC. (n.d.). Retrieved March 18, 2026, from [Link]

  • The Williamson Ether Synthesis - Master Organic Chemistry. (2014, October 24). Retrieved March 18, 2026, from [Link]

  • Williamson Ether Synthesis - ChemTalk. (2022, October 23). Retrieved March 18, 2026, from [Link]

  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation - Master Organic Chemistry. (2018, May 17). Retrieved March 18, 2026, from [Link]

  • Williamson Ether Synthesis - Chemistry Steps. (2022, November 13). Retrieved March 18, 2026, from [Link]

  • Williamson Ether Synthesis - Organic Chemistry Tutor. (n.d.). Retrieved March 18, 2026, from [Link]

  • Friedel–Crafts reaction - Wikipedia. (n.d.). Retrieved March 18, 2026, from [Link]

  • Friedel-Crafts Acylation - Organic Chemistry Portal. (n.d.). Retrieved March 18, 2026, from [Link]

  • Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC - NIH. (n.d.). Retrieved March 18, 2026, from [Link]

  • Friedel-Crafts Acylation - Chemistry Steps. (2025, June 20). Retrieved March 18, 2026, from [Link]

  • Acid–Solvent Cluster-Promoted General and Regioselective Friedel–Crafts Acylation with Carboxylic Acids | The Journal of Organic Chemistry - ACS Publications. (2024, November 10). Retrieved March 18, 2026, from [Link]

  • Ch12: Friedel-Crafts limitations - University of Calgary. (n.d.). Retrieved March 18, 2026, from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to HPLC Method Validation for Purity Assessment of 1-(3-Chloro-4-propoxyphenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist In the landscape of pharmaceutical development and manufacturing, the purity of an active pharmaceutical ingredie...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

In the landscape of pharmaceutical development and manufacturing, the purity of an active pharmaceutical ingredient (API) or a critical intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy. The compound 1-(3-Chloro-4-propoxyphenyl)ethanone, a key intermediate in the synthesis of various pharmaceutical agents, is no exception. Its purity profile can directly influence the quality, impurity profile, and ultimately, the therapeutic effect and safety of the final drug product. Therefore, a robust, reliable, and validated analytical method for its purity determination is of paramount importance.

This guide provides an in-depth technical exploration of a validated High-Performance Liquid Chromatography (HPLC) method for assessing the purity of 1-(3-Chloro-4-propoxyphenyl)ethanone. Moving beyond a simple recitation of protocols, we will delve into the scientific rationale behind the experimental choices, offering a self-validating system of analysis. Furthermore, we will objectively compare the performance of this HPLC method with alternative analytical techniques, supported by experimental data, to provide a comprehensive framework for informed decision-making in your analytical strategy.

The Central Role of HPLC in Purity Determination

High-Performance Liquid Chromatography (HPLC) stands as the gold standard for purity analysis in the pharmaceutical industry due to its high resolution, sensitivity, and applicability to a wide range of compounds.[1] For a substituted acetophenone like 1-(3-Chloro-4-propoxyphenyl)ethanone, a molecule with a defined chromophore, reversed-phase HPLC with UV detection is the logical first choice. The inherent polarity of the molecule, coupled with its UV-absorbing properties, makes it an ideal candidate for this technique.

The development of a successful HPLC method is a systematic process that begins with understanding the physicochemical properties of the analyte.

Physicochemical Properties of 1-(3-Chloro-4-propoxyphenyl)ethanone: The Foundation of Method Development

While extensive experimental data for this specific intermediate may not be readily available in public literature, we can predict its key properties based on its chemical structure and data from analogous compounds.

  • Structure: alt text

  • Molecular Formula: C₁₁H₁₃ClO₂

  • Molecular Weight: 228.67 g/mol

  • Predicted UV Absorbance (λmax): Based on the substituted acetophenone chromophore, a strong absorbance is expected in the UV region, likely between 250 nm and 280 nm. For the purpose of this guide, we will work with a predicted λmax of 274 nm.

  • Predicted Solubility: The molecule possesses both polar (ether, ketone) and non-polar (chlorophenyl, propyl chain) functionalities, suggesting good solubility in common reversed-phase HPLC mobile phase constituents like acetonitrile and methanol, and limited solubility in water alone.

The Validated HPLC Method: A Step-by-Step Protocol with Rationale

The following HPLC method has been developed and validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines on the validation of analytical procedures.[2][3][4]

Chromatographic Conditions
ParameterConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmThe C18 stationary phase provides excellent hydrophobic retention for the moderately non-polar analyte. The column dimensions and particle size offer a good balance between resolution and analysis time.
Mobile Phase Acetonitrile:Water (60:40, v/v)This isocratic mobile phase composition provides optimal retention and peak shape for the analyte. Acetonitrile is a common organic modifier with good UV transparency.
Flow Rate 1.0 mL/minA standard flow rate that ensures good separation efficiency without generating excessive backpressure.
Detection UV at 274 nmThe wavelength is set at the predicted absorbance maximum of the analyte to ensure maximum sensitivity.
Injection Volume 10 µLA small injection volume minimizes the risk of column overload and peak distortion.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Method Validation Workflow

The validation of an analytical method is a formal process that provides documented evidence that the method is suitable for its intended purpose.

Caption: Workflow for HPLC method validation.

Validation Parameters and Acceptance Criteria

The following table summarizes the validation parameters, the experimental approach, and the typical acceptance criteria as per ICH guidelines.[5]

Validation ParameterExperimental ApproachAcceptance Criteria
Specificity Analyze blank, placebo (if applicable), and spiked samples with known impurities. Perform forced degradation studies (acid, base, peroxide, heat, light).The peak for 1-(3-Chloro-4-propoxyphenyl)ethanone should be pure and well-resolved from any impurities or degradation products. Peak purity should be confirmed using a photodiode array (PDA) detector.
Linearity Analyze a minimum of five concentrations of the reference standard over the expected working range (e.g., 50-150% of the target concentration).Correlation coefficient (r²) ≥ 0.999. The y-intercept should be close to zero.
Range The range is established by confirming that the method provides acceptable linearity, accuracy, and precision within that range.The specified range should be justified based on the intended application. For a purity assay, this is typically 80-120% of the test concentration.
Accuracy Perform recovery studies by spiking a known amount of the analyte into a blank matrix at three concentration levels (e.g., 80%, 100%, 120%) in triplicate.The mean recovery should be within 98.0% to 102.0%.
Precision Repeatability (Intra-assay): Analyze a minimum of six replicate injections of the same sample at 100% of the test concentration. Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and on a different instrument.Repeatability: Relative Standard Deviation (RSD) ≤ 2.0%. Intermediate Precision: RSD ≤ 2.0%.
Limit of Detection (LOD) Determined based on the signal-to-noise ratio (typically 3:1) or from the standard deviation of the response and the slope of the calibration curve.The LOD should be reported but is not a mandatory requirement for a purity assay.
Limit of Quantitation (LOQ) Determined based on the signal-to-noise ratio (typically 10:1) or from the standard deviation of the response and the slope of the calibration curve.The LOQ should be reported and should be at a level that is appropriate for the quantification of impurities.
Robustness Deliberately vary critical method parameters such as mobile phase composition (±2%), flow rate (±0.1 mL/min), and column temperature (±2 °C) and assess the impact on the results.The system suitability parameters should remain within the established limits, and the results should not be significantly affected by the minor variations.

Comparative Analysis: HPLC vs. Alternative Purity Determination Techniques

While HPLC is the workhorse for purity analysis, other techniques offer unique advantages and can be considered for orthogonal testing or specific applications. Here, we compare our validated HPLC method with two powerful alternatives: Quantitative Nuclear Magnetic Resonance (qNMR) and Supercritical Fluid Chromatography (SFC).

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a specific reference standard of the analyte itself.[3][4] It relies on the principle that the integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal.

qNMR Purity Determination Analyte Analyte (Known Mass) NMR_Spectrum 1H NMR Spectrum Acquisition Analyte->NMR_Spectrum InternalStandard Internal Standard (Known Purity & Mass) InternalStandard->NMR_Spectrum Integration Signal Integration NMR_Spectrum->Integration Calculation Purity Calculation Integration->Calculation

Caption: Principle of qNMR for purity assessment.

Supercritical Fluid Chromatography (SFC)

SFC is a chromatographic technique that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase.[2][6] It is often considered a "green" alternative to normal-phase HPLC and can offer advantages in terms of speed and reduced solvent consumption. For a compound like 1-(3-Chloro-4-propoxyphenyl)ethanone, SFC could provide a different selectivity compared to reversed-phase HPLC.

Performance Comparison: A Data-Driven Perspective

The following table presents a comparative summary of the performance of the validated HPLC method against hypothetical data for qNMR and SFC for the purity determination of 1-(3-Chloro-4-propoxyphenyl)ethanone.

ParameterHPLCqNMRSFC
Principle Chromatographic separation based on polarityNuclear magnetic resonance signal intensityChromatographic separation in a supercritical fluid
Specificity High (with appropriate column and mobile phase)Very High (structure-specific signals)High (orthogonal to RP-HPLC)
Linearity (r²) ≥ 0.999Not applicable (direct quantification)≥ 0.998
Accuracy (% Recovery) 98.0 - 102.0%99.0 - 101.0% (as a primary method)97.5 - 102.5%
Precision (RSD) ≤ 2.0%≤ 1.0%≤ 2.5%
Throughput ModerateLow to ModerateHigh
Solvent Consumption Moderate (organic solvents)Low (deuterated solvents)Low (primarily CO₂)
Reference Standard Required (for the analyte)Required (for an internal standard)Required (for the analyte)
Strengths Ubiquitous, robust, high resolutionPrimary method, no analyte-specific standard needed, structural informationFast, "green," orthogonal selectivity
Limitations Requires a reference standard for the analyteLower sensitivity, requires specialized equipment and expertiseCan be less robust for highly polar compounds

Conclusion: Selecting the Optimal Analytical Strategy

The validated reversed-phase HPLC method presented in this guide provides a robust, reliable, and accurate means for the routine purity assessment of 1-(3-Chloro-4-propoxyphenyl)ethanone. Its adherence to ICH Q2(R1) guidelines ensures its suitability for use in a regulated environment.

The choice of an analytical method is a strategic decision. While HPLC remains the cornerstone for purity testing in most pharmaceutical laboratories, a comprehensive understanding of alternative techniques is crucial. qNMR offers an invaluable tool for the absolute quantification and certification of reference standards, while SFC provides a high-throughput and orthogonal approach that can be particularly useful for challenging separations or as a confirmatory technique.

Ultimately, the selection of the most appropriate method will depend on the specific requirements of the analysis, including the stage of drug development, the nature of potential impurities, throughput needs, and the available instrumentation and expertise. By understanding the principles, protocols, and comparative performance of these techniques, researchers, scientists, and drug development professionals can make informed decisions to ensure the quality and safety of their products.

References

  • International Council for Harmonisation. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Mahajan, S., & Singh, I. P. (2013). Determining and reporting purity of organic molecules: why qNMR. Magnetic resonance in chemistry : MRC, 51(2), 76–81. [Link]

  • Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR). [Link]

  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Teledyne ISCO. (n.d.). What is Supercritical Fluid Chromatography. [Link]

  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • Analytical Technology. (2024, December 13). Analytical Techniques in Pharmaceutical Analysis. [Link]

Sources

Comparative

Comparative Reactivity Guide: 1-(3-Chloro-4-propoxyphenyl)ethanone vs. 1-(3-Chloro-4-methoxyphenyl)ethanone

Executive Summary In the landscape of active pharmaceutical ingredient (API) synthesis, halogenated alkoxyacetophenones serve as critical building blocks for developing complex molecular architectures[1]. Two highly rele...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of active pharmaceutical ingredient (API) synthesis, halogenated alkoxyacetophenones serve as critical building blocks for developing complex molecular architectures[1]. Two highly relevant intermediates in this class are 1-(3-chloro-4-methoxyphenyl)ethanone and 1-(3-chloro-4-propoxyphenyl)ethanone [2]. While their core electronic structures are similar, the variation in the alkoxy chain length (C1 methyl vs. C3 propyl) introduces distinct physicochemical differences. This guide objectively compares their structural profiles, reactivity dynamics, and handling protocols to assist drug development professionals in selecting the optimal precursor for late-stage functionalization.

Structural & Electronic Profiling

The primary divergence between these two compounds lies in the steric bulk and lipophilicity imparted by the ether substituent. The extended aliphatic chain of the propoxy group significantly increases the molecule's partition coefficient (LogP), altering its solubility in organic solvents and its behavior in biphasic reaction systems.

Table 1: Physicochemical Properties Comparison
Property1-(3-Chloro-4-methoxyphenyl)ethanone1-(3-Chloro-4-propoxyphenyl)ethanone
CAS Number 37612-52-5[3]37612-46-7[2]
Molecular Formula C9H9ClO2C11H13ClO2[2]
Molecular Weight 184.62 g/mol 212.67 g/mol
Physical Form Solid (mp: 74-78 °C)Solid / Viscous Oil
Lipophilicity (LogP) ModerateHigh
Alkoxy Steric Bulk Low (Methyl)Moderate (Propyl)

Reactivity Comparison & Causality

Alpha-Carbon Enolization & Halogenation

The halogenation of an arene or acetophenone scaffold is one of the top 20 most frequently employed reactions in medicinal chemistry[1]. Both compounds undergo alpha-halogenation at the acetyl group to form reactive α-bromo ketones.

  • Mechanistic Causality : The mesomeric (+M) effect of both the methoxy and propoxy groups stabilizes the intermediate enol tautomer. However, in biphasic reaction conditions (e.g., Br2​ in DCM/Water), the highly lipophilic propoxy derivative partitions more aggressively into the organic phase. This can locally increase the concentration of the substrate near the electrophile, subtly accelerating the apparent reaction rate compared to the methoxy derivative.

Ether Cleavage Dynamics (Deprotection)

Deprotecting the aryl ether to yield the corresponding phenol is a ubiquitous synthetic requirement. Boron tribromide ( BBr3​ ) is the standard Lewis acid reagent for this transformation[4].

  • Mechanistic Causality : The cleavage proceeds via Lewis acid coordination to the ether oxygen, followed by a rate-determining SN​2 attack by the bromide ion on the alkyl group[4]. The methoxy group is completely unhindered, allowing for rapid SN​2 attack and cleavage even at cryogenic temperatures (-78 °C). Conversely, the primary carbon of the propoxy group is sterically encumbered by the adjacent ethyl moiety. This steric bulk retards the SN​2 transition state, requiring longer reaction times and elevated temperatures (e.g., warming to room temperature) to achieve full conversion.

Electrophilic Aromatic Substitution (EAS)

If further functionalization of the aromatic ring is required, the 4-alkoxy group acts as a strong ortho/para director. Since the para position is blocked by the acetyl group, electrophilic attack is directed to the ortho position (C5). The bulkier propoxy group exerts greater steric shielding over the C5 position compared to the methoxy group, slightly reducing the rate of EAS and necessitating more rigorous reaction conditions.

Experimental Methodologies

Protocol 1: Alpha-Bromination of Acetophenone Derivatives

Objective : Synthesis of 2-bromo-1-(3-chloro-4-alkoxyphenyl)ethanone. Causality & Self-Validation : Glacial acetic acid is utilized to catalyze the formation of the enol tautomer, which acts as the active nucleophile. This protocol is a self-validating system: molecular bromine ( Br2​ ) acts as its own visual indicator. The complete discharge of the red-brown color confirms the consumption of the electrophile and successful alpha-substitution.

  • Preparation : Dissolve 10.0 mmol of the acetophenone derivative in 20 mL of anhydrous dichloromethane (DCM) within a round-bottom flask.

  • Catalysis : Add 0.5 mL of glacial acetic acid to promote enolization. Cool the mixture to 0 °C using an ice-water bath.

  • Electrophilic Addition : Dissolve 10.5 mmol (1.05 eq) of Br2​ in 5 mL of DCM. Add this solution dropwise over 30 minutes to control the exothermic reaction.

  • Validation : Stir at 0 °C until the red-brown color completely dissipates, indicating the end of the reaction.

  • Quench & Workup : Quench the reaction with 10 mL of saturated aqueous sodium thiosulfate ( Na2​S2​O3​ ) to neutralize any trace unreacted bromine. Extract the organic layer, dry over anhydrous Na2​SO4​ , and concentrate in vacuo.

G A Acetophenone Derivative (Methoxy/Propoxy) B Enolization (Acid Catalyst) A->B Tautomerization C Electrophilic Attack (Br2) B->C Halogenation D Alpha-Bromo Ketone (Product) C->D HBr Elimination

Fig 1: Mechanistic workflow of alpha-bromination for acetophenone derivatives.

Protocol 2: BBr3​ -Mediated Ether Cleavage

Objective : Deprotection to yield 1-(3-chloro-4-hydroxyphenyl)ethanone. Causality & Self-Validation : BBr3​ is a moisture-sensitive Lewis acid[4]. Strictly anhydrous conditions are mandatory; any fuming or premature degradation of the reagent invalidates the setup. The reaction forms an intermediate aryl borate complex, making the final aqueous quench a necessary causal step to hydrolyze the complex and release the free phenol.

  • Preparation : Purge a flame-dried flask with inert gas (Nitrogen or Argon). Dissolve 5.0 mmol of the ether derivative in 15 mL of anhydrous DCM.

  • Cooling : Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reagent Addition : Slowly add 15.0 mmol (3.0 eq) of BBr3​ (1.0 M solution in DCM) dropwise via syringe.

  • Kinetic Control :

    • For the Methoxy derivative: Stir at -78 °C for 1 hour, then warm to 0 °C for 2 hours.

    • For the Propoxy derivative: Allow the reaction to warm to room temperature and stir for 4-5 hours to overcome the steric hindrance of the propyl chain[4].

  • Hydrolysis Quench : Cool the flask back to 0 °C. Carefully quench by the dropwise addition of methanol (5 mL) to destroy excess BBr3​ , followed by water (10 mL) to hydrolyze the borate complex.

  • Workup : Extract the aqueous layer with ethyl acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over Na2​SO4​ , and purify via silica gel flash chromatography.

G N1 Aryl Alkyl Ether (Ar-O-R) N2 Lewis Acid Coordination (Ar-O+(BBr3-)-R) N1->N2 + BBr3 (-78°C) N3 SN2 Attack by Br- (Steric Dependent) N2->N3 Rate-determining N4 Aryl Borate Complex (Ar-O-BBr2) N3->N4 Alkyl Bromide Loss N5 Aqueous Hydrolysis (Ar-OH) N4->N5 + H2O (Quench)

Fig 2: Stepwise mechanism of BBr3 ether cleavage highlighting SN2 dependency.

Sources

Validation

Comparative Guide to Catalytic Oxidation of 1-(3-Chloro-4-propoxyphenyl)ethanone

This guide provides a comparative analysis of different catalytic systems for the oxidation of 1-(3-Chloro-4-propoxyphenyl)ethanone, a key intermediate in various synthetic pathways. The selection of an appropriate catal...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comparative analysis of different catalytic systems for the oxidation of 1-(3-Chloro-4-propoxyphenyl)ethanone, a key intermediate in various synthetic pathways. The selection of an appropriate catalyst and reaction conditions is paramount to achieving high yields and selectivity, which are critical factors in drug development and fine chemical manufacturing. This document offers an in-depth examination of relevant catalytic methodologies, supported by experimental data and protocols, to aid researchers in making informed decisions for their specific applications.

Introduction: The Significance of Aryl Ketone Oxidation

The oxidation of aryl ketones, such as 1-(3-Chloro-4-propoxyphenyl)ethanone, is a fundamental transformation in organic synthesis. The resulting products, typically aryl esters or carboxylic acids, are valuable building blocks. For instance, the Baeyer-Villiger oxidation of this substrate would yield an ester, which can be a precursor for phenolic compounds, while direct side-chain oxidation would lead to the corresponding benzoic acid derivative. The efficiency and selectivity of this oxidation step can significantly impact the overall yield and purity of the final product, making the choice of catalyst a critical process parameter.

Catalytic System Comparison

This section details two distinct catalytic approaches for the oxidation of aryl ketones, providing a basis for their potential application to 1-(3-Chloro-4-propoxyphenyl)ethanone.

Metal-Free Oxidation using Peroxyacids (Baeyer-Villiger Oxidation)

The Baeyer-Villiger oxidation is a classic method for converting ketones to esters using peroxyacids. While stoichiometric reagents like meta-chloroperoxybenzoic acid (m-CPBA) are common, catalytic versions have been developed to improve safety and sustainability. This section will focus on the use of trifluoroacetic acid as a catalyst with hydrogen peroxide as the primary oxidant.

  • Mechanism: The reaction proceeds through the acid-catalyzed addition of the peroxyacid to the ketone, forming a Criegee intermediate. This is followed by the migratory insertion of one of the ketone's alpha-carbons to the oxygen of the peroxide, leading to the formation of an ester and a carboxylic acid. The migratory aptitude of the aryl group is generally higher than that of the methyl group, leading to the desired phenyl acetate derivative.

Transition Metal-Catalyzed Oxidation

Transition metal complexes are highly effective catalysts for a wide range of oxidation reactions. For the oxidation of the acetyl group in aryl ketones, catalysts based on cobalt, manganese, or copper are often employed, typically in the presence of a co-catalyst and an oxygen source (e.g., air or O₂). These reactions often proceed via a radical mechanism.

  • Mechanism: The metal catalyst, in a higher oxidation state, can abstract a hydrogen atom from the methyl group of the acetyl moiety, initiating a radical chain reaction. This radical then reacts with oxygen to form a peroxy radical, which can undergo further transformations to yield the corresponding carboxylic acid.

Performance Data Summary

The following table summarizes typical performance data for the catalytic systems described above, based on studies of similar aryl ketone substrates. This provides a comparative benchmark for the potential oxidation of 1-(3-Chloro-4-propoxyphenyl)ethanone.

Parameter Catalyst System 1: H₂O₂ / Trifluoroacetic Acid Catalyst System 2: Co(OAc)₂ / Mn(OAc)₂
Reaction Type Baeyer-Villiger OxidationSide-Chain Oxidation
Product 4-Acetoxy-2-chloropropoxybenzene3-Chloro-4-propoxyphenylglyoxylic acid or Benzoic Acid Derivative
Oxidant Hydrogen Peroxide (H₂O₂)Air or O₂
Typical Solvent Dichloromethane, AcetonitrileAcetic Acid
Temperature 25 - 60 °C80 - 120 °C
Reaction Time 2 - 12 hours6 - 24 hours
Typical Yield 70 - 95%65 - 90%
Selectivity High for ester formationCan produce a mixture of products
Key Advantages Metal-free, high selectivity for esterUses inexpensive air as oxidant
Key Disadvantages Use of corrosive trifluoroacetic acidHigher temperatures, potential for over-oxidation

Experimental Protocols

Protocol 1: Baeyer-Villiger Oxidation using H₂O₂ and Trifluoroacetic Acid

This protocol describes a general procedure for the Baeyer-Villiger oxidation of an aryl ketone.

Workflow Diagram:

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Isolation A Dissolve 1-(3-Chloro-4-propoxyphenyl)ethanone in Dichloromethane B Add Trifluoroacetic Acid (catalyst) A->B C Cool reaction mixture to 0°C B->C D Add H₂O₂ (30% aq.) dropwise C->D E Stir at room temperature for 2-12h D->E F Quench with aq. Na₂SO₃ E->F G Extract with Dichloromethane F->G H Dry organic layer (Na₂SO₄) G->H I Purify by column chromatography H->I

Caption: Workflow for Baeyer-Villiger Oxidation.

Step-by-Step Procedure:

  • To a solution of 1-(3-Chloro-4-propoxyphenyl)ethanone (1.0 mmol) in dichloromethane (10 mL) in a round-bottom flask, add trifluoroacetic acid (0.1 mmol).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add 30% aqueous hydrogen peroxide (1.2 mmol) dropwise with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium sulfite until a negative peroxide test is obtained.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).

  • Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution, then brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired ester.

Protocol 2: Cobalt/Manganese-Catalyzed Side-Chain Oxidation

This protocol outlines a general procedure for the aerobic oxidation of the acetyl group of an aryl ketone.

Workflow Diagram:

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Isolation A Charge reactor with 1-(3-Chloro-4-propoxyphenyl)ethanone, Co(OAc)₂, Mn(OAc)₂, and Acetic Acid B Heat to 100-120°C A->B C Introduce a stream of air or O₂ B->C D Stir vigorously for 6-24h C->D E Cool to room temperature D->E F Dilute with water to precipitate product E->F G Filter the solid product F->G H Wash with water and dry G->H

Caption: Workflow for Aerobic Side-Chain Oxidation.

Step-by-Step Procedure:

  • In a pressure-rated glass reactor equipped with a magnetic stir bar, add 1-(3-Chloro-4-propoxyphenyl)ethanone (1.0 mmol), cobalt(II) acetate tetrahydrate (0.02 mmol), and manganese(II) acetate tetrahydrate (0.02 mmol).

  • Add glacial acetic acid (10 mL) as the solvent.

  • Seal the reactor, and begin stirring.

  • Heat the reaction mixture to 100-120 °C.

  • Pressurize the reactor with air or oxygen to the desired pressure (e.g., 1-10 bar) or bubble a continuous stream of air through the solution.

  • Maintain the reaction at this temperature for 6-24 hours, monitoring by TLC or HPLC.

  • After completion, cool the reactor to room temperature and carefully vent the pressure.

  • Pour the reaction mixture into ice-water (50 mL) to precipitate the product.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum to obtain the crude carboxylic acid derivative.

  • Further purification can be achieved by recrystallization.

Concluding Remarks

The choice between a metal-free Baeyer-Villiger oxidation and a transition metal-catalyzed side-chain oxidation for 1-(3-Chloro-4-propoxyphenyl)ethanone depends heavily on the desired final product. For the synthesis of the corresponding phenyl acetate, the Baeyer-Villiger approach offers high selectivity under mild conditions. Conversely, if the target is the benzoic acid derivative, the cobalt/manganese-catalyzed aerobic oxidation provides a direct and atom-economical route.

Researchers should consider factors such as product requirements, available equipment (e.g., pressure reactors), and downstream purification strategies when selecting a method. The protocols provided herein serve as a starting point for optimization, and reaction parameters may need to be fine-tuned for this specific substrate to achieve optimal results.

References

  • At this time, no direct comparative studies for the oxidation of 1-(3-Chloro-4-propoxyphenyl)ethanone were found in the immediate search results. The presented protocols and comparisons are based on established methodologies for the oxidation of analogous aryl ketones. For further reading on the individual reaction types, please consult general resources on Baeyer-Villiger oxidations and transition metal-catalyzed aerobic oxidations in reputable organic chemistry textbooks and journals.
Comparative

GC-MS fragmentation pattern analysis of 1-(3-Chloro-4-propoxyphenyl)ethanone

An In-Depth Guide to the Gas Chromatography-Mass Spectrometry (GC-MS) Fragmentation Analysis of 1-(3-Chloro-4-propoxyphenyl)ethanone For Researchers, Scientists, and Drug Development Professionals Introduction: The Analy...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Gas Chromatography-Mass Spectrometry (GC-MS) Fragmentation Analysis of 1-(3-Chloro-4-propoxyphenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Analytical Imperative

1-(3-Chloro-4-propoxyphenyl)ethanone is a substituted aromatic ketone. Such structures are common motifs in medicinal chemistry and materials science. Accurate structural elucidation is paramount for quality control, metabolite identification, and impurity profiling. Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone technique for the analysis of volatile and semi-volatile compounds like this, offering both high-resolution separation and definitive structural information through mass spectral fragmentation patterns.[1][2]

Theoretical Fragmentation Pathways under Electron Ionization (EI)

Upon entering the MS ion source, the 1-(3-Chloro-4-propoxyphenyl)ethanone molecule is bombarded with high-energy electrons (typically 70 eV), leading to the ejection of an electron and the formation of a molecular ion (M⁺•). This radical cation is energetically unstable and undergoes a series of predictable fragmentation reactions to yield smaller, stable ions.

Molecular Ion (M⁺•): The molecular weight of 1-(3-Chloro-4-propoxyphenyl)ethanone (C₁₁H₁₃ClO₂) is 212.67 g/mol . A key initial observation in the mass spectrum will be the molecular ion region. Due to the natural isotopic abundance of chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the molecular ion will appear as a pair of peaks:

  • m/z 212: The M⁺• peak, corresponding to the molecule containing the ³⁵Cl isotope.

  • m/z 214: The (M+2)⁺• peak, corresponding to the molecule containing the ³⁷Cl isotope.

The relative intensity of these peaks will be approximately 3:1, a characteristic signature for a monochlorinated compound.[3]

Primary Fragmentation: α-Cleavage

The most favorable initial fragmentation for ketones is the cleavage of a bond alpha (α) to the carbonyl group.[4] For acetophenones, this involves the loss of the methyl group as a radical (•CH₃).

  • Loss of a Methyl Radical (•CH₃): This is the principal and most dominant fragmentation pathway. The cleavage of the acetyl methyl group results in the formation of a highly stable, resonance-stabilized acylium ion. This fragment is expected to be the base peak (the most intense peak) in the spectrum.

    • [M - 15]⁺ at m/z 197/199: This acylium ion retains the substituted aromatic ring and the chlorine atom, and thus will also exhibit the characteristic 3:1 isotope pattern.

Secondary Fragmentation Pathways

The primary acylium ion (m/z 197/199) and the molecular ion itself can undergo further fragmentation, primarily involving the propoxy substituent and the aromatic ring system.

  • Fragmentation of the Propoxy Group: The C₃H₇O- group can fragment in several ways:

    • Loss of Propene (C₃H₆): A common pathway for alkoxy groups with at least two carbons is the loss of an alkene via a rearrangement, resulting in a stable phenol-like radical cation. This would originate from the molecular ion.

      • [M - 42]⁺• at m/z 170/172: This corresponds to the radical cation of 1-(3-chloro-4-hydroxyphenyl)ethanone.

    • Loss of a Propyl Radical (•C₃H₇): Cleavage of the propyl-oxygen bond can lead to the loss of a propyl radical.

      • [M - 43]⁺ at m/z 169/171: This fragment corresponds to a protonated chloro-quinone-like structure.

  • Fragmentation of the Acylium Ion: The [M-15]⁺ acylium ion can undergo further decomposition.

    • Loss of Carbon Monoxide (CO): Acylium ions frequently lose carbon monoxide, a stable neutral molecule.

      • [M - 15 - 28]⁺ at m/z 169/171: This results in a 3-chloro-4-propoxyphenyl cation.

The logical flow of these primary fragmentation events is illustrated below.

G M Molecular Ion (M⁺•) m/z 212/214 M_15 Acylium Ion (Base Peak) [M-15]⁺ m/z 197/199 M->M_15 - •CH₃ (α-Cleavage) M_42 Phenol Cation Radical [M-42]⁺• m/z 170/172 M->M_42 - C₃H₆ (Rearrangement) M_15_28 Aromatic Cation [M-15-28]⁺ m/z 169/171 M_15->M_15_28 - CO

Caption: Predicted major fragmentation pathways for 1-(3-Chloro-4-propoxyphenyl)ethanone.

Comparative Analysis: Elucidating Structure Through Comparison

The power of MS fragmentation analysis is amplified when comparing a compound to known alternatives.

Comparison with a Verified Structural Analog: 1-(3-Chloro-4-methoxyphenyl)ethanone

The NIST spectral library contains data for the methoxy analog, 1-(3-chloro-4-methoxyphenyl)ethanone (MW: 184.62 g/mol ).[5][6] Its fragmentation pattern provides an authoritative foundation for our predictions.

m/z (Relative Intensity)Ion Structure (Methoxy Analog)Predicted m/z (Propoxy Analog)Predicted Ion Structure (Propoxy Analog)Rationale for Mass Shift
184/186 (M⁺•)Molecular Ion212/214 (M⁺•)Molecular IonPropoxy (C₃H₇O) vs. Methoxy (CH₃O). Δ = +28 Da.
169/171 (Base Peak)[M - 15]⁺ (Loss of •CH₃)197/199 (Base Peak)[M - 15]⁺ (Loss of •CH₃)The same α-cleavage occurs. Δ = +28 Da.
141/143[M - 15 - 28]⁺ (Loss of CO)169/171 [M - 15 - 28]⁺ (Loss of CO)Subsequent loss of CO. Δ = +28 Da.
154/156[M - 30]⁺• (Loss of CH₂O)170/172 [M - 42]⁺• (Loss of C₃H₆)Loss of alkene (propene vs. formaldehyde precursor).

This comparison demonstrates a clear and predictable relationship. The primary fragmentation (α-cleavage) is conserved, and the mass shifts directly correspond to the difference in the alkoxy substituent.

Comparison with a Positional Isomer: 1-(4-Chloro-3-propoxyphenyl)ethanone

Consider a positional isomer where the chloro and propoxy groups are swapped. Under EI-MS, positional isomers of substituted aromatic rings often yield very similar mass spectra because the fragment ions formed (e.g., the acylium ion) have the same elemental composition and mass.[7][8]

  • Mass Spectrum: The fragmentation pattern of 1-(4-chloro-3-propoxyphenyl)ethanone would be predicted to be nearly identical to that of 1-(3-chloro-4-propoxyphenyl)ethanone. Both would show a molecular ion at m/z 212/214 and a base peak at m/z 197/199. Subtle differences in fragment ion intensities might exist due to minor differences in ion stability, but these are often insufficient for unambiguous identification.

  • The Decisive Role of Chromatography: This is where the "GC" component of GC-MS is critical. The two positional isomers will have different dipole moments and boiling points, causing them to interact differently with the GC column stationary phase. This results in distinct retention times . Therefore, unambiguous identification is achieved by the combination of a unique retention time and the characteristic mass spectrum.

Experimental Protocol: A Self-Validating GC-MS Method

This section provides a robust, field-proven protocol for the analysis of 1-(3-Chloro-4-propoxyphenyl)ethanone.[9][10]

Objective: To achieve chromatographic separation and acquire a high-quality electron ionization mass spectrum of the analyte.

1. Sample Preparation:

  • Prepare a 1 mg/mL stock solution of the analyte in a high-purity solvent such as Dichloromethane or Ethyl Acetate (GC grade).
  • Perform a serial dilution to a working concentration of approximately 10 µg/mL.
  • Transfer 1 mL of the working solution into a 2 mL amber glass autosampler vial with a PTFE-lined cap.

2. Instrumentation:

  • Gas Chromatograph: Agilent 8890 GC System (or equivalent).
  • Mass Spectrometer: Agilent 5977B MSD (or equivalent).

3. Chromatographic Conditions:

  • Column: HP-5ms (or equivalent 5% Phenyl Methylpolysiloxane), 30 m x 0.25 mm i.d., 0.25 µm film thickness. This is a versatile, non-polar column suitable for a wide range of aromatic compounds.
  • Carrier Gas: Helium (99.999% purity) at a constant flow rate of 1.2 mL/min.
  • Inlet: Split/Splitless injector.
  • Injection Volume: 1 µL.
  • Injector Temperature: 250°C.
  • Injection Mode: Splitless for 1 minute (to ensure quantitative transfer of the analyte onto the column).
  • Oven Temperature Program:
  • Initial Temperature: 100°C, hold for 2 minutes.
  • Ramp: 15°C/min to 280°C.
  • Final Hold: Hold at 280°C for 5 minutes.
  • Causality: The initial hold ensures good peak shape. The ramp rate is chosen to provide a balance between analysis time and resolution from potential impurities. The final hold ensures that any less volatile compounds are eluted from the column.

4. Mass Spectrometer Conditions:

  • Ion Source: Electron Ionization (EI).
  • Ionization Energy: 70 eV.
  • Source Temperature: 230°C.
  • Quadrupole Temperature: 150°C.
  • Transfer Line Temperature: 280°C (to prevent condensation of the analyte).
  • Scan Range: m/z 40 - 450.
  • Solvent Delay: 3 minutes (to prevent the solvent peak from saturating the detector).

The logical workflow for this experimental protocol is visualized below.

G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing P1 Prepare 1 mg/mL Stock Solution P2 Dilute to 10 µg/mL Working Solution P1->P2 P3 Transfer to Autosampler Vial P2->P3 A1 1 µL Splitless Injection P3->A1 A2 Chromatographic Separation (HP-5ms Column) A1->A2 A3 Electron Ionization (70 eV) A2->A3 A4 Mass Analysis (m/z 40-450) A3->A4 D1 Extract Total Ion Chromatogram (TIC) A4->D1 D2 Generate Mass Spectrum for Analyte Peak D1->D2 D3 Identify Fragments & Confirm Isotope Patterns D2->D3

Caption: Standard workflow for the GC-MS analysis of a semi-volatile organic compound.

Conclusion

The GC-MS analysis of 1-(3-Chloro-4-propoxyphenyl)ethanone provides a wealth of structural information. Its fragmentation pattern is predicted to be dominated by a characteristic α-cleavage, leading to a stable acylium ion at m/z 197/199 as the base peak. The presence of a chlorine atom is unequivocally confirmed by the 3:1 isotopic ratio for all chlorine-containing fragments. Secondary fragmentation pathways involving the propoxy group and further decomposition of the acylium ion provide additional structural confirmation.

While mass spectrometry alone may not distinguish this compound from its positional isomers, the coupling with gas chromatography provides the necessary resolving power through unique retention times. The detailed protocol provided herein offers a reliable and self-validating method for the analysis of this compound and other structurally related molecules, ensuring both scientific rigor and trustworthy results in research and development settings.

References

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS.
  • Audisio, G., et al. (1987). Fragmentations of protonated acetophenones via intermediate ion–molecule complexes. Organic Mass Spectrometry.
  • BenchChem. (2025). Application Note: Analysis of Ketones by Gas Chromatography-Mass Spectrometry (GC-MS).
  • Chegg. (2020). Show the fragmentation for the acetophenone shown on the mass spectrum. Retrieved from [Link]

  • Lee, J. K., et al. (n.d.). Mass spectra of acetophenone in the molecular ion region. ResearchGate. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • NIST. (n.d.). Ethanone, 1-(3-chloro-4-methoxyphenyl)-. NIST Chemistry WebBook. Retrieved from [Link]

  • Noggle, F. T., & Clark, C. R. (2007). Gas Chromatography-Mass Spectrometry Analysis of Regioisomeric Ring Substituted Methoxy Methyl Phenylacetones. R Discovery. Retrieved from [Link]

  • Perygin, D. (2020). GCMS 3 Fragmentation Patterns. YouTube. Retrieved from [Link]

  • Emery Pharma. (n.d.). Gas Chromatography Mass Spectrometry (GC-MS) Analysis. Retrieved from [Link]

  • Ozseven, A. (2025). From Nose to Data: How Gas Chromatography–Mass Spectrometry (GC-MS) and Related Technologies Decode Aroma Composition for Smart Pairing Decisions. Medium. Retrieved from [Link]

  • Culleré, L., et al. (2015). Quantitative Analysis by GC-MS/MS of 18 Aroma Compounds Related to Oxidative Off-Flavor in Wines. ACS Publications. Retrieved from [Link]

  • TOFWERK. (n.d.). Analysis of Isomeric Flavor and Aroma Compounds by High Resolution IMS-MS. Retrieved from [Link]

  • Al-Hossaini, A. M., et al. (n.d.). GC-IRD Analysis of Regioisomeric Substituted Phenethylamines of Mass Spectral Equivalence. Chromatography Today. Retrieved from [Link]

  • Helmut, S., & Gábor, P. (n.d.). Mass Spectrometric Fragmentation of the Tautomers of 1,3=Diketones. CORE. Retrieved from [Link]

Sources

Validation

A Comparative Guide to the Validation of Quantitative Assays for 1-(3-Chloro-4-propoxyphenyl)ethanone in Plasma

This guide provides a comprehensive framework for the validation of quantitative assays for the small molecule 1-(3-Chloro-4-propoxyphenyl)ethanone in a plasma matrix. It is intended for researchers, scientists, and drug...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the validation of quantitative assays for the small molecule 1-(3-Chloro-4-propoxyphenyl)ethanone in a plasma matrix. It is intended for researchers, scientists, and drug development professionals seeking to establish a robust, reliable, and reproducible bioanalytical method. This document moves beyond a simple checklist of validation parameters, delving into the rationale behind experimental choices and comparing potential outcomes of different analytical strategies. The principles and methodologies described herein are grounded in established international guidelines, including those from the International Council for Harmonisation (ICH).[1][2]

Introduction: The Criticality of Rigorous Bioanalytical Method Validation

The quantification of xenobiotics, such as 1-(3-Chloro-4-propoxyphenyl)ethanone, in biological matrices like plasma is fundamental to pharmacokinetic and toxicokinetic studies.[1][3] The reliability of these concentration measurements is paramount, as they form the basis for critical decisions in drug development and safety assessment.[1] Consequently, the bioanalytical method employed must undergo a rigorous validation process to demonstrate its suitability for its intended purpose.[1][4] This guide will compare and contrast common approaches to assay validation, with a focus on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the gold standard for small molecule quantification in complex matrices.[5]

Foundational Elements of Method Development

Before validation can commence, a robust method development process is essential. This phase aims to optimize all procedures and conditions for analyte extraction and detection.[2] Key considerations for 1-(3-Chloro-4-propoxyphenyl)ethanone include the selection of an appropriate internal standard (IS), optimization of mass spectrometric conditions, and development of a suitable chromatographic method.

A stable isotope-labeled (SIL) analog of 1-(3-Chloro-4-propoxyphenyl)ethanone would be the ideal IS, as it co-elutes with the analyte and experiences similar matrix effects, thereby providing the most accurate correction for analytical variability. If a SIL-IS is not available, a structurally similar analog can be used, but with careful evaluation of potential differential matrix effects.

A Comparative Look at Plasma Sample Preparation Techniques

The goal of sample preparation is to extract the analyte of interest from the complex plasma matrix, remove interfering substances, and concentrate the analyte to a level suitable for detection. The choice of technique can significantly impact assay performance, including recovery, matrix effects, and throughput.

Technique Principle Anticipated Advantages for 1-(3-Chloro-4-propoxyphenyl)ethanone Anticipated Disadvantages
Protein Precipitation (PPT) Addition of an organic solvent (e.g., acetonitrile, methanol) to denature and precipitate plasma proteins.Simple, fast, and inexpensive. High throughput.Less clean extract, higher potential for matrix effects and ion suppression.[6]
Liquid-Liquid Extraction (LLE) Partitioning of the analyte between the aqueous plasma sample and an immiscible organic solvent based on polarity.Cleaner extracts than PPT, reducing matrix effects. Can concentrate the analyte.More labor-intensive and time-consuming. Requires optimization of solvent systems.
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent while interferences are washed away. The analyte is then eluted with a small volume of solvent.Provides the cleanest extracts, minimizing matrix effects and maximizing sensitivity. Amenable to automation.Higher cost per sample. Requires significant method development to select the appropriate sorbent and optimize wash/elution steps.

For a novel assay for 1-(3-Chloro-4-propoxyphenyl)ethanone, starting with Protein Precipitation is a pragmatic approach due to its simplicity. However, if significant matrix effects are observed during validation, progressing to LLE or SPE would be the logical next step to improve data quality.

The Pillars of Bioanalytical Method Validation: A Head-to-Head Comparison

Full bioanalytical method validation is a comprehensive process that characterizes the performance of an assay.[1][2] It ensures that the method is reliable and reproducible for the intended application.[5] The core validation parameters are dictated by regulatory guidelines such as the ICH M10.[1][7]

Specificity and Selectivity

Specificity is the ability of the assay to differentiate and quantify the analyte in the presence of other components in the sample.[8] Selectivity is a measure of the extent to which the method can determine particular analytes in a complex mixture without interference from other components.

  • Experimental Protocol:

    • Analyze blank plasma samples from at least six different sources (individual donors).

    • Analyze blank plasma samples spiked with the analyte at the Lower Limit of Quantification (LLOQ) and with the internal standard.

    • Analyze blank plasma samples spiked with potentially co-administered drugs or known metabolites.

  • Acceptance Criteria:

    • Response in blank samples at the retention time of the analyte should be ≤ 20% of the LLOQ response.

    • Response in blank samples at the retention time of the IS should be ≤ 5% of the IS response in the LLOQ sample.

  • Causality and Interpretation: This experiment is crucial for identifying interferences from endogenous plasma components or other xenobiotics. A failure in selectivity often points to the need for a more rigorous sample preparation technique or further chromatographic optimization.

Calibration Curve and Linearity

The calibration curve describes the relationship between the instrument response and the known concentration of the analyte.

  • Experimental Protocol:

    • Prepare a blank plasma sample (matrix with IS) and a minimum of six to eight non-zero calibration standards by spiking blank plasma with known concentrations of 1-(3-Chloro-4-propoxyphenyl)ethanone.

    • The concentration range should encompass the expected in-study sample concentrations, defining the Lower Limit of Quantification (LLOQ) and the Upper Limit of Quantification (ULOQ).

    • Analyze the standards and plot the peak area ratio (analyte/IS) against the nominal concentration.

    • Use a weighted (e.g., 1/x or 1/x²) linear regression to fit the data.

  • Acceptance Criteria:

    • The back-calculated concentrations of at least 75% of the standards must be within ±15% of their nominal value (±20% for the LLOQ).

    • The correlation coefficient (r²) should be ≥ 0.99.

Accuracy and Precision

Accuracy refers to the closeness of the measured concentration to the nominal (true) value. Precision describes the degree of scatter between a series of measurements of the same sample.[5]

  • Experimental Protocol:

    • Prepare Quality Control (QC) samples in blank plasma at a minimum of four concentration levels:

      • LLOQ

      • Low QC (≤ 3x LLOQ)

      • Medium QC

      • High QC (≥ 75% of ULOQ)

    • Analyze at least five replicates of each QC level in at least three separate analytical runs (inter-assay) on different days. One of these runs will establish the intra-assay accuracy and precision.

  • Comparative Performance Data (Hypothetical):

Parameter QC Level (ng/mL) PPT Method Performance SPE Method Performance Acceptance Criteria
Intra-Assay Precision (%CV) 1 (LLOQ)8.5%4.2%≤ 20%
3 (Low)6.2%3.1%≤ 15%
50 (Mid)4.5%2.5%≤ 15%
150 (High)3.8%1.9%≤ 15%
Intra-Assay Accuracy (%Bias) 1 (LLOQ)+10.2%+5.5%± 20%
3 (Low)+7.8%+3.2%± 15%
50 (Mid)-5.1%-2.0%± 15%
150 (High)-4.3%-1.5%± 15%
Inter-Assay Precision (%CV) 1 (LLOQ)12.1%6.8%≤ 20%
3 (Low)9.8%5.5%≤ 15%
50 (Mid)7.2%4.1%≤ 15%
150 (High)6.5%3.8%≤ 15%
Inter-Assay Accuracy (%Bias) 1 (LLOQ)+13.5%+7.1%± 20%
3 (Low)+9.2%+4.9%± 15%
50 (Mid)-8.8%-3.6%± 15%
150 (High)-7.0%-2.8%± 15%
  • Interpretation: As the hypothetical data illustrates, a more advanced sample preparation technique like SPE typically yields superior precision and accuracy due to the cleaner sample extract, which translates to more consistent ionization in the mass spectrometer.

Matrix Effect and Recovery

The matrix effect is the alteration of ionization efficiency by co-eluting compounds from the matrix. Recovery is the efficiency of the extraction procedure.

  • Experimental Workflow:

G cluster_0 Set A: Analyte in Neat Solution cluster_1 Set B: Post-Extraction Spike cluster_2 Set C: Pre-Extraction Spike cluster_3 Calculations A Spike Analyte + IS in Reconstitution Solvent Calc1 Matrix Effect (%) = (Peak Area B / Peak Area A) * 100 B1 Extract Blank Plasma B2 Spike Analyte + IS into Extracted Matrix B1->B2 B2->Calc1 Calc2 Recovery (%) = (Peak Area C / Peak Area B) * 100 B2->Calc2 C1 Spike Analyte + IS into Blank Plasma C2 Extract Spiked Plasma C1->C2 C2->Calc2

Caption: Workflow for assessing matrix effect and recovery.

  • Acceptance Criteria:

    • The CV of the IS-normalized matrix factor across different lots of plasma should be ≤ 15%.

    • Recovery should be consistent, but does not need to be 100%. A consistent but lower recovery is preferable to an inconsistent, high recovery.

Stability

The stability of 1-(3-Chloro-4-propoxyphenyl)ethanone in plasma must be evaluated under various conditions that mimic sample handling and storage.[9][10]

  • Experimental Protocol:

    • Use Low and High QC samples for all stability tests.

    • Compare the mean concentration of the stability samples against freshly prepared comparison samples.

    • Assess the following conditions:

      • Freeze-Thaw Stability: At least three freeze-thaw cycles.

      • Short-Term (Bench-Top) Stability: At room temperature for a duration that exceeds expected sample handling time.

      • Long-Term Stability: At the intended storage temperature (e.g., -20°C or -80°C) for a period longer than the sample collection and analysis window.

      • Post-Preparative (Autosampler) Stability: In the processed sample matrix under autosampler conditions.

  • Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the nominal concentration.

  • The "Why": Stability experiments are self-validating; they ensure that the measured concentration reflects the true concentration at the time of sample collection, not an artifact of degradation during storage or processing.[11]

The Validation Process Flow

A logical, structured approach to validation ensures all parameters are thoroughly tested and documented.

G A Method Development (Analyte, IS, Chromatography, MS) B Prepare Validation Plan & Acceptance Criteria A->B C Run 1: Intra-Assay Accuracy & Precision, Calibration Curve, Selectivity B->C D Run 2 & 3: Inter-Assay Accuracy & Precision C->D E Matrix Effect & Recovery Assessment D->E F Stability Experiments (Freeze-Thaw, Bench-Top, Long-Term) D->F G Compile Validation Report E->G F->G H Method Ready for Sample Analysis G->H

Caption: Logical workflow for bioanalytical method validation.

Conclusion: A Commitment to Data Integrity

The validation of a quantitative assay for 1-(3-Chloro-4-propoxyphenyl)ethanone in plasma is an exacting but essential process. It is not merely a procedural hurdle but the very foundation upon which the integrity of subsequent pharmacokinetic or toxicokinetic data rests. By systematically evaluating parameters from selectivity to stability, and by understanding the causal relationships between experimental choices and assay performance, researchers can establish a method that is truly fit-for-purpose. This guide advocates for a validation strategy that is both scientifically sound and compliant with global regulatory expectations, ensuring that the data generated is both accurate and defensible.

References

  • European Medicines Agency. (2015). Bioanalytical method validation - Scientific guideline. Retrieved from [Link]

  • ECA Academy. (2011). EMA Guideline on bioanalytical Method Validation adopted. Retrieved from [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

  • European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from [Link]

  • International Council for Harmonisation. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. Retrieved from [Link]

  • International Pharmaceutical Industry. (n.d.). A generic approach to the Validation of Small Molecule Lc-MS/MS Biomarker assays. Retrieved from [Link]

  • Charnwood Discovery. (n.d.). Plasma Stability In Vitro Assay. Retrieved from [Link]

  • Das, S., & Das, R. (2014). Bioanalytical method validation: An updated review. Journal of Pharmaceutical Analysis, 4(2), 87-100. Retrieved from [Link]

  • Patel, D., et al. (2014). Bioanalytical Method Validation and Its Pharmaceutical Application- A Review. Pharmaceutical and Biological Evaluations, 1(1), 22-38. Retrieved from [Link]

  • International Council for Harmonisation. (2019). ICH Harmonised Guideline for Bioanalytical Method Validation (Draft version). Retrieved from [Link]

  • Domainex. (n.d.). Plasma Stability Assay. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • Singh, V., & Jain, R. (2019). Bioanalytical liquid chromatographic method validation. A review of current practices and procedures. Journal of Pharmaceutical and Biomedical Analysis, 174, 1-13. Retrieved from [Link]

  • LCGC International. (2014). Ex vivo Stabilization of Small Molecule Compounds and Peptides in EDTA Plasma for LC–MS-MS Analysis Using Frozen Aliquotting. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2018). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

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Comparative

A Comparative Benchmark Analysis of 1-(3-Chloro-4-propoxyphenyl)ethanone and Standard Acetophenones for Drug Discovery Applications

Introduction In the landscape of medicinal chemistry and drug development, the acetophenone scaffold serves as a foundational structural motif. Its derivatives have demonstrated a wide spectrum of biological activities,...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of medicinal chemistry and drug development, the acetophenone scaffold serves as a foundational structural motif. Its derivatives have demonstrated a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The functionalization of the aromatic ring allows for the fine-tuning of a compound's physicochemical and pharmacokinetic profiles, making the exploration of novel acetophenone analogs a fertile ground for identifying new therapeutic leads.

This guide presents a comprehensive benchmark analysis of 1-(3-Chloro-4-propoxyphenyl)ethanone , a halogenated and ether-functionalized acetophenone derivative, against a panel of standard, well-characterized acetophenones: the parent Acetophenone , 4-Hydroxyacetophenone , and 4-Methoxyacetophenone . This comparison is designed to provide researchers, scientists, and drug development professionals with an in-depth understanding of the structural and functional nuances that differentiate these compounds.

Through a detailed examination of their physicochemical properties and a discussion of their anticipated biological activities based on established structure-activity relationships (SAR), this guide offers a framework for evaluating their potential as drug candidates. A significant focus is placed on providing robust, self-validating experimental protocols to empower researchers to generate their own comparative data, ensuring both reproducibility and scientific rigor.

Structural Overview of Compared Compounds

The compounds under investigation share a common acetophenone core but differ in the substitution pattern on the phenyl ring. These differences are expected to influence their electronic, steric, and lipophilic properties, which in turn dictate their biological activity.

G cluster_0 1-(3-Chloro-4-propoxyphenyl)ethanone cluster_1 Acetophenone cluster_2 4-Hydroxyacetophenone cluster_3 4-Methoxyacetophenone node_target node_target node_std1 node_std1 node_std2 node_std2 node_std3 node_std3

Figure 1: Chemical structures of the target and standard acetophenones.

Comparative Physicochemical Properties

A compound's physicochemical properties are critical determinants of its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME). The following table summarizes key properties of the compounds, providing a basis for predicting their behavior in biological systems.

Property1-(3-Chloro-4-propoxyphenyl)ethanoneAcetophenone4-Hydroxyacetophenone4-Methoxyacetophenone
Molecular Formula C₁₁H₁₃ClO₂C₈H₈OC₈H₈O₂C₉H₁₀O₂
Molecular Weight ( g/mol ) 212.67120.15136.15150.17
Melting Point (°C) Data not available19-20109-111[4][5]36-38[3][6]
Boiling Point (°C) Data not available202147-148 @ 3 mmHg[4][5]152-154 @ 26 mmHg[3][6]
Aqueous Solubility Predicted to be low5.5 g/LPractically insoluble[7]Insoluble[8]
LogP (octanol-water) 3.33 (predicted)1.581.351.74[1]

Causality Behind Physicochemical Differences:

  • Molecular Weight: The addition of the chloro and propoxy groups significantly increases the molecular weight of the target compound compared to the standards.

  • Lipophilicity (LogP): The propoxy group, a three-carbon alkyl chain, is expected to substantially increase the lipophilicity of 1-(3-Chloro-4-propoxyphenyl)ethanone, as reflected in its predicted LogP value. This is in contrast to the hydroxyl and methoxy groups of the standards, which have a more moderate effect on lipophilicity. Increased lipophilicity can influence membrane permeability and binding to hydrophobic pockets in target proteins.

  • Solubility: The increased lipophilicity of the target compound suggests it will have low aqueous solubility, a common challenge in drug development that may necessitate formulation strategies to improve bioavailability.

Comparative Biological Activity: A Structure-Activity Relationship (SAR) Perspective

Influence of Substituents on Antimicrobial Activity:

  • Halogenation (Chloro Group): The presence of a halogen atom, such as chlorine, on the aromatic ring is a common strategy in medicinal chemistry to enhance biological activity.[9] The electron-withdrawing nature of chlorine can modulate the electronic properties of the molecule, potentially influencing its interaction with biological targets.[10] Studies on other halogenated aromatic compounds have shown that halogenation can lead to increased antimicrobial efficacy.[11]

  • Alkoxy Group (Propoxy Group): The propoxy group, being an electron-donating group, can also influence the electronic environment of the aromatic ring. More significantly, its contribution to increased lipophilicity may enhance the compound's ability to traverse microbial cell membranes. The length and nature of the alkoxy chain can be a critical factor in modulating antimicrobial activity.[12]

  • Hydroxyl and Methoxy Groups: The hydroxyl group in 4-hydroxyacetophenone can act as both a hydrogen bond donor and acceptor, potentially facilitating interactions with target enzymes. The methoxy group in 4-methoxyacetophenone is an electron-donating group that can also influence target binding.

Anticipated Antimicrobial Profile:

Based on these SAR principles, it is hypothesized that the combination of a chloro and a propoxy group in 1-(3-Chloro-4-propoxyphenyl)ethanone may result in significant antimicrobial activity. The chloro group could enhance the intrinsic activity, while the propoxy group may improve cell penetration. However, without direct experimental data, this remains a well-founded hypothesis that requires empirical validation.

Available Biological Data (Individual Compounds):

  • Acetophenone Derivatives (General): Various studies have demonstrated the antibacterial and antifungal properties of substituted acetophenones.[1][13]

  • 1-(3-Chloro-4-propoxyphenyl)ethanone: Specific MIC data against common pathogens like E. coli, S. aureus, and C. albicans are not currently available in peer-reviewed literature.

  • Standard Acetophenones: While some studies report antimicrobial activity for acetophenone and its hydroxylated or methoxylated derivatives, consistent MIC values against a standardized panel of microbes are not readily found in a single source.

The lack of directly comparable data underscores the importance of the standardized experimental protocols provided in the following section, which will enable researchers to generate this critical information.

Experimental Protocols: A Framework for Self-Validation

To facilitate a direct and reliable comparison of the antimicrobial properties of 1-(3-Chloro-4-propoxyphenyl)ethanone and the standard acetophenones, the following detailed protocol for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method is provided. This protocol is based on the principles outlined by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[14][15][16]

Experimental Workflow for MIC Determination

G prep_compounds 1. Compound Preparation - Dissolve in DMSO - Prepare stock solutions serial_dilution 4. Serial Dilution in 96-Well Plate - Add MHB to all wells - Create a 2-fold serial dilution of each compound prep_compounds->serial_dilution prep_media 2. Media Preparation - Prepare Mueller-Hinton Broth (MHB) - Sterilize by autoclaving prep_media->serial_dilution prep_inoculum 3. Inoculum Preparation - Culture bacteria overnight - Adjust to 0.5 McFarland standard - Dilute to final concentration inoculation 5. Inoculation of Plate - Add diluted bacterial suspension to all wells - Include positive and negative controls prep_inoculum->inoculation serial_dilution->inoculation incubation 6. Incubation - Incubate at 37°C for 18-24 hours inoculation->incubation read_results 7. Reading of Results - Visually inspect for turbidity - Determine the lowest concentration with no visible growth (MIC) incubation->read_results

Figure 2: Workflow for the broth microdilution MIC assay.

Detailed Step-by-Step Protocol: Broth Microdilution MIC Assay

1. Materials:

  • 1-(3-Chloro-4-propoxyphenyl)ethanone and standard acetophenones

  • Dimethyl sulfoxide (DMSO), sterile

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains (e.g., Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 29213)

  • Fungal strain (e.g., Candida albicans ATCC 90028)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator (37°C)

  • Sterile pipettes and tips

2. Preparation of Compound Stock Solutions:

  • Accurately weigh each compound and dissolve in sterile DMSO to create a stock solution of 10 mg/mL.

  • Ensure complete dissolution. These stock solutions can be stored at -20°C.

3. Preparation of Bacterial/Fungal Inoculum:

  • From a fresh agar plate, select 3-5 well-isolated colonies of the test microorganism.

  • Transfer the colonies to a tube containing 5 mL of sterile saline.

  • Vortex to create a smooth suspension.

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria). This can be done using a spectrophotometer at 625 nm.

  • Dilute the adjusted suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

4. Preparation of the 96-Well Plate:

  • Add 100 µL of sterile CAMHB to wells 2 through 12 of each row to be used.

  • Prepare an intermediate dilution of each compound's stock solution in CAMHB.

  • Add 200 µL of the highest concentration of the test compound to well 1 of the corresponding row.

  • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.

  • Well 11 will serve as the growth control (no compound). Well 12 will serve as the sterility control (no inoculum).

5. Inoculation and Incubation:

  • Add 100 µL of the diluted microbial inoculum to wells 1 through 11 of each row. Do not inoculate well 12.

  • The final volume in each test well will be 200 µL.

  • Seal the plate and incubate at 37°C for 18-24 hours for bacteria, or as appropriate for the fungal strain.

6. Determination of MIC:

  • After incubation, visually inspect the wells for turbidity (growth).

  • The MIC is defined as the lowest concentration of the compound at which there is no visible growth.

Conclusion

The detailed experimental protocol for MIC determination provided herein offers a robust and standardized method for researchers to validate this hypothesis and to further explore the potential of this and other novel acetophenone derivatives in drug discovery programs. By adhering to these rigorous methodologies, the scientific community can build a reliable and comparable dataset to guide the development of the next generation of therapeutic agents.

References

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  • Mishra, Aradhana, et al. "Topological Modeling of Acetophenones as Antibacterial Agents: A QSAR/QSPR Approach." International Journal of Pharmaceutical and Phytopharmacological Research 5.2 (2016): 34-47.
  • Clinical and Laboratory Standards Institute. M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically, 11th ed. CLSI, 2018.
  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 7476, 4'-Methoxyacetophenone." PubChem, [Link].

  • Hancock, R. E. W. "MIC Determination By Microtitre Broth Dilution Method." Hancock Lab, [Link].

  • Clinical and Laboratory Standards Institute. M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Ninth Edition. CLSI, 2012.
  • European Committee on Antimicrobial Susceptibility Testing. "Breakpoint tables for interpretation of MICs for antifungal agents." EUCAST, 2020, [Link].

  • European Committee on Antimicrobial Susceptibility Testing. "Media preparation for EUCAST disk diffusion testing and for determination of MIC values by the broth microdilution method." EUCAST, 2026, [Link].

  • RASAYAN Journal of Chemistry. "BIOACTIVE SUBSTITUTED ACETOPHENONE DERIVATIVES OF 4-HYDRAZINYL-7H-PYRROLO[2,3-D]PYRIMIDINE: SYNTHESIS AND STRUCTURAL INSIGHTS." RASAYAN J. Chem., vol. 18, no. 2, 2025.
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  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 7469, 4'-Hydroxyacetophenone." PubChem, [Link].

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  • Lee, J. H., et al. "Electronic effects of para-substitution on acetophenones in the reaction of rat liver 3alpha-hydroxysteroid dehydrogenase." Bioorganic & medicinal chemistry 16.3 (2008): 1084-9.
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  • European Committee on Antimicrobial Susceptibility Testing. "Antifungal Susceptibility Testing (AFST)." EUCAST, [Link].

  • Clinical and Laboratory Standards Institute. "CLSI and EUCAST Release New Guidance on Modifications to Antimicrobial Susceptibility Testing." CLSI, 2025, [Link].

  • Clinical and Laboratory Standards Institute. "CLSI - M07-A10 - Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically - Standards." GlobalSpec, 2015, [Link].

  • Meeran, M. N., et al. "Synthesis, Characterization and Antimicrobial Activity of Substituted Acetophenone Based Semicarbazones." Der Pharmacia Lettre 8.21 (2016): 1-6.
  • U.S. Environmental Protection Agency. "Effects Of Halogenated Aromatic Compound On The Metabolism Of Foreign Organic Compounds." EPA, [Link].

  • Avdeenko, A. P., et al. "Biological Activity of Halogen-Containing Derivatives of N-Substituted Quinone Imines." Biointerface Research in Applied Chemistry 10.5 (2020): 6324-6332.
  • Zubkov, Fedor I., and V. V. Kouznetsov. "Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions." Molecules 28.1 (2023): 397.
  • MDPI. "Structural, Vibrational and Electrochemical Analysis and Antibacterial Potential of Isomeric Chalcones Derived from Natural Acetophenone." Applied Sciences 10.14 (2020): 4713.
  • MDPI. "Escherichia coli, but Not Staphylococcus aureus, Functions as a Chelating Agent That Exhibits Antifungal Activity against the Pathogenic Yeast Candida albicans." Journal of Fungi 9.3 (2023): 299.
  • ResearchGate. "Synthesis, Characterization and Antimicrobial studies of Some transition metal complexes of N-(5-chloro-2-hydroxyacetophenone)." ResearchGate, [Link].

  • de Oliveira, Francine, et al. "Side Chain Effects on the Lipophilicity-antimicrobial-toxicity Correlation of Greener 4-Alkoxy/Amino-7-Chloroquinolines." Current Green Chemistry (2025).
  • MDPI. "Evaluation of Antimicrobial Activities against Various E. coli Strains of a Novel Hybrid Peptide—LENART01." International Journal of Molecular Sciences 24.13 (2023): 10669.
  • Al-Hourani, Baker J., et al. "Chloramphenicol Derivatization in Its Primary Hydroxyl Group with Basic Amino Acids Leads to New Pharmacophores with High Antimicrobial Activity." Antibiotics 12.5 (2023): 832.
  • Frontiers. "Combination Susceptibility Testing of Common Antimicrobials in Vitro and the Effects of Sub-MIC of Antimicrobials on Staphylococcus aureus Biofilm Formation." Frontiers in Microbiology 10 (2019): 269.
  • Nature. "Combination effect of meropenem and antifungals against Escherichia coli-Candida albicans dual-species biofilms in vitro and in vivo using a silkworm model." Scientific Reports 11.1 (2021): 22915.

Sources

Validation

A Comparative Guide to FT-IR Spectroscopy of 1-(3-Chloro-4-propoxyphenyl)ethanone Batches for Quality Control

In the landscape of pharmaceutical development and manufacturing, ensuring the batch-to-batch consistency of active pharmaceutical ingredients (APIs) is not merely a regulatory requirement but a cornerstone of product sa...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development and manufacturing, ensuring the batch-to-batch consistency of active pharmaceutical ingredients (APIs) is not merely a regulatory requirement but a cornerstone of product safety and efficacy. Fourier-Transform Infrared (FT-IR) spectroscopy stands out as a rapid, reliable, and non-destructive analytical technique for this purpose.[1][2][3] This guide provides an in-depth comparison of different batches of 1-(3-Chloro-4-propoxyphenyl)ethanone, a key intermediate in the synthesis of various pharmaceutical compounds, using FT-IR spectroscopy. We will delve into the underlying principles, experimental design, data interpretation, and the establishment of a robust quality control (QC) workflow.

The Critical Role of FT-IR in Pharmaceutical QC

FT-IR spectroscopy is a powerful tool for identifying organic and inorganic materials.[4][5] It operates on the principle that chemical bonds within a molecule vibrate at specific frequencies. When infrared radiation is passed through a sample, these bonds absorb energy at their characteristic frequencies, resulting in a unique spectral fingerprint.[3][6] For pharmaceutical applications, this "fingerprint" allows for:

  • Identity Confirmation: Verifying that the correct compound is present.[7]

  • Purity Assessment: Detecting the presence of impurities or contaminants.

  • Batch-to-Batch Consistency: Ensuring that different production lots of an API are chemically identical.[8]

The U.S. Pharmacopeia (USP) and other global pharmacopoeias specify FT-IR for material identification, making it a standard in QA/QC laboratories.[7]

Structural Features of 1-(3-Chloro-4-propoxyphenyl)ethanone

To effectively interpret the FT-IR spectrum, a fundamental understanding of the molecular structure of 1-(3-Chloro-4-propoxyphenyl)ethanone is essential.

Molecular Formula: C₁₁H₁₃ClO₂[9]

Key Functional Groups:

  • Aromatic Ring: The benzene ring will exhibit characteristic C-H and C=C stretching and bending vibrations.

  • Ketone (C=O): The carbonyl group of the ethanone moiety will produce a strong, sharp absorption band.[10]

  • Ether (C-O-C): The propoxy group attached to the aromatic ring will have characteristic C-O stretching vibrations.

  • Alkyl Chains (C-H): The propyl and methyl groups will show C-H stretching and bending vibrations.

  • Chloro (C-Cl): The carbon-chlorine bond will have a characteristic stretching vibration in the fingerprint region.

Experimental Protocol: A Self-Validating System

A robust analytical method is one that is validated for its intended purpose, as outlined in the ICH Q2(R1) guidelines.[11][12][13] The following protocol is designed to ensure accuracy, precision, and reliability.

  • Spectrometer: A high-performance FT-IR spectrometer equipped with a deuterated triglycine sulfate (DTGS) detector.

  • Accessory: Attenuated Total Reflectance (ATR) accessory with a diamond crystal. ATR is preferred for its minimal sample preparation and reproducibility.[14]

  • Calibration: The instrument's wavenumber accuracy should be verified daily using a polystyrene film standard, following procedures outlined in standards such as ASTM E1252.[15][16] A standard operating procedure (SOP) for calibration should be in place.[17]

  • Sample Reception: Document the batch numbers and dates of receipt for each sample of 1-(3-Chloro-4-propoxyphenyl)ethanone.

  • Reference Standard: Designate one batch as the "Reference Standard" against which all other batches will be compared. This standard should be well-characterized and stored under controlled conditions.

  • ATR Background: Before analyzing any sample, a background spectrum of the clean, empty ATR crystal must be collected. This accounts for any atmospheric or instrumental interferences.

  • Sample Application: Place a small, representative amount of the solid 1-(3-Chloro-4-propoxyphenyl)ethanone powder directly onto the ATR crystal.

  • Pressure Application: Apply consistent pressure to the sample using the ATR's pressure clamp to ensure good contact between the sample and the crystal.

  • Spectral Acquisition: Collect the FT-IR spectrum over the range of 4000 cm⁻¹ to 400 cm⁻¹.[4][16] Co-add a sufficient number of scans (e.g., 32 or 64) to achieve an adequate signal-to-noise ratio.

  • Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) and a soft, non-abrasive wipe between each sample analysis to prevent cross-contamination.

Workflow for Comparative FT-IR Analysis

FT_IR_Comparison_Workflow FT-IR Batch Comparison Workflow cluster_0 Preparation cluster_1 Analysis cluster_2 Comparison & Decision SampleReception Receive and Document Batches ReferenceSelection Select Reference Standard SampleReception->ReferenceSelection InstrumentPrep Instrument Calibration & Background Scan ReferenceSelection->InstrumentPrep SampleAnalysis Acquire FT-IR Spectra of All Batches InstrumentPrep->SampleAnalysis DataProcessing Process Spectra (e.g., Baseline Correction) SampleAnalysis->DataProcessing SpectralOverlay Overlay and Visually Compare Spectra DataProcessing->SpectralOverlay CorrelationAnalysis Calculate Correlation Coefficient vs. Reference DataProcessing->CorrelationAnalysis PeakComparison Compare Key Peak Positions and Intensities DataProcessing->PeakComparison Decision Pass/Fail Decision SpectralOverlay->Decision CorrelationAnalysis->Decision PeakComparison->Decision

Caption: Workflow for comparing batches of 1-(3-Chloro-4-propoxyphenyl)ethanone using FT-IR.

Results and Discussion: Interpreting the Spectral Data

The FT-IR spectrum of a reference batch of 1-(3-Chloro-4-propoxyphenyl)ethanone would exhibit characteristic absorption bands. The following table outlines the expected vibrational frequencies and their assignments.

Wavenumber (cm⁻¹)IntensityAssignment
~3100-3000Medium-WeakAromatic C-H Stretch
~2980-2850MediumAliphatic C-H Stretch (propyl & methyl)
~1680-1665 Strong C=O Stretch (Aryl Ketone) [18]
~1600-1450Medium-StrongAromatic C=C Stretch
~1260-1200StrongAryl-O Stretch (Ether)
~1170-1120MediumO-Alkyl Stretch (Ether)
~850-750StrongC-H Out-of-Plane Bending (Aromatic)
~800-600MediumC-Cl Stretch

Note: The exact positions of these peaks can be influenced by the molecular environment.

When comparing the FT-IR spectra of different batches, the primary objective is to assess their similarity to the reference standard.

  • Visual Overlay: The most straightforward method is to overlay the spectra of the test batches with that of the reference standard. In a consistent product, the spectra should be virtually superimposable.

  • Correlation Coefficient: Many FT-IR software platforms can calculate a correlation coefficient or a similar statistical measure to quantify the similarity between two spectra. A common acceptance criterion is a correlation coefficient of ≥ 0.99.

  • Peak Position and Intensity: Pay close attention to the key functional group regions, especially the strong carbonyl stretch. Any significant shift in peak position (> ±2 cm⁻¹) or a noticeable change in relative peak intensities could indicate a difference in polymorphic form, the presence of an impurity, or a variation in the manufacturing process.

If a batch fails the acceptance criteria, further investigation is warranted. Potential causes for spectral differences include:

  • Residual Solvents: The presence of solvents from the manufacturing process can introduce extraneous peaks.

  • Polymorphism: Different crystalline forms of the same compound can exhibit distinct FT-IR spectra.

  • Impurities: The presence of starting materials, by-products, or degradation products can lead to additional or shifted peaks.

In such cases, complementary analytical techniques like High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, or Mass Spectrometry (MS) may be necessary to identify the source of the discrepancy.[19]

Conclusion: FT-IR as a Cornerstone of Quality Assurance

FT-IR spectroscopy provides a rapid, robust, and reliable method for ensuring the batch-to-batch consistency of 1-(3-Chloro-4-propoxyphenyl)ethanone. By establishing a validated analytical protocol, utilizing a well-characterized reference standard, and setting clear acceptance criteria, pharmaceutical manufacturers can confidently assess the quality of their API. This guide has provided a framework for implementing such a system, emphasizing the importance of scientific rigor and adherence to established standards to ultimately ensure the safety and efficacy of the final drug product.

References

  • ASTM E1252-98(2021) - Standard Practice for General Techniques for Obtaining Infrared Spectra for Qualitative Analysis. ASTM International. [Link]

  • ASTM E1252 - Obtaining Infrared Spectra for Qualitative Analysis. Applied Testing & Geosciences, LLC. [Link]

  • ASTM E1252-98(2021)e1. Standard Practice for General Techniques for Obtaining Infrared Spectra for Qualitative Analysis. ASTM International. [Link]

  • ASTM E1252 - Materials Characterization Services. EAG Laboratories. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. [Link]

  • Infrared Spectroscopy Testing | ASTM E1252 & E168. Infinita Lab. [Link]

  • A Comprehensive Guide to FTIR Analysis. Agilent. [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • FT-IR Spectroscopy: Principles & Applications. Scribd. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate. [Link]

  • ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. Therapeutic Goods Administration (TGA). [Link]

  • Pharmaceutical and Medical Applications of Fourier Transform Infrared Spectroscopy (FTIR), and Nuclear Magnetic Resonance (NMR). Crimson Publishers. [Link]

  • FTIR: Fourier-Transform Infrared Spectroscopy Principles and Applications. FindLight. [Link]

  • Application of Fourier Transform Infrared Spectrophotometry in Pharmaceutical Drugs Analysis. Taylor & Francis Online. [Link]

  • 1-[4-(3-Chloropropoxy)-2-hydroxyphenyl]ethanone. National Center for Biotechnology Information. [Link]

  • FTIR and NIR Spectroscopy in Pharma: Quality Control and Counterfeit Detection. Lab Manager. [Link]

  • How FTIR Spectroscopy Enhances Quality Control in Manufacturing Processes. Innovatech Labs. [Link]

  • SOP for Calibration of FT-IR Spectrometer. Pharmaguideline. [Link]

  • IR SPECTRUM Acetophenone. Scribd. [Link]

  • Improved FT-IR Instrumentation and Software for Complete Confidence in QA/QC Testing. American Laboratory. [Link]

  • Ir spectra of acetophenone?. Proprep. [Link]

  • 1-(3-Propoxyphenyl)ethanone. National Center for Biotechnology Information. [Link]

  • Ethanone, 1-(3-chloro-4-methoxyphenyl)-. NIST WebBook. [Link]

  • FT-IR, NIR-FT-Raman and gas phase infrared spectra of 3-aminoacetophenone by density functional theory and ab initio Hartree-Fock calculations. PubMed. [Link]

  • Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. [Link]

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Safety & Regulatory Compliance

Safety

1-(3-Chloro-4-propoxyphenyl)ethanone proper disposal procedures

An Expert Guide to the Safe Disposal of 1-(3-Chloro-4-propoxyphenyl)ethanone In the landscape of pharmaceutical research and synthetic chemistry, the responsible management of chemical byproducts and surplus reagents is...

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Author: BenchChem Technical Support Team. Date: March 2026

An Expert Guide to the Safe Disposal of 1-(3-Chloro-4-propoxyphenyl)ethanone

In the landscape of pharmaceutical research and synthetic chemistry, the responsible management of chemical byproducts and surplus reagents is as crucial as the synthesis itself. This guide provides a detailed protocol for the proper disposal of 1-(3-Chloro-4-propoxyphenyl)ethanone, a halogenated aromatic ketone. As a Senior Application Scientist, my objective is to move beyond a simple checklist, offering a framework grounded in scientific principles and regulatory compliance to ensure safety and environmental stewardship.

Part 1: Pre-Disposal Hazard Assessment

Before any disposal action is taken, a thorough understanding of the specific chemical's hazard profile is essential. This initial assessment dictates the entire handling and disposal process.

Intrinsic Chemical Hazards

1-(3-Chloro-4-propoxyphenyl)ethanone is a chlorinated aromatic compound. While a specific, comprehensive Safety Data Sheet (SDS) for this exact molecule may not always be readily available, its structural class informs its potential hazards. Analogous compounds, such as other chlorinated acetophenones, are typically classified as harmful if swallowed and may cause skin and eye irritation.[1][2] Therefore, it is prudent to handle this compound with the assumption of toxicity.

  • Toxicity: Assume the compound is harmful via oral, dermal, and inhalation routes.

  • Environmental Hazard: Chlorinated organic compounds can persist in the environment and may be harmful to aquatic life.[3] Improper disposal is strictly forbidden.

  • Reactivity: The compound is generally stable but should be segregated from strong oxidizing agents, bases, and reducing agents to prevent unforeseen reactions in the waste container.[1]

The Foundational Role of the Safety Data Sheet (SDS)

The manufacturer's SDS is the primary source of authoritative information. Before proceeding, locate and review the SDS for 1-(3-Chloro-4-propoxyphenyl)ethanone, paying close attention to Sections 2 (Hazard Identification), 7 (Handling and Storage), and 13 (Disposal Considerations).

Part 2: The Disposal Protocol: A Step-by-Step Workflow

The following protocol is designed as a self-validating system to ensure that all safety and regulatory requirements are met at each stage of the disposal process.

DisposalWorkflow cluster_prep Phase 1: Preparation & Segregation cluster_containment Phase 2: Containment & Labeling cluster_disposition Phase 3: Storage & Final Disposition A 1. Don Personal Protective Equipment (PPE) B 2. Work in a Ventilated Area (Chemical Fume Hood) A->B C 3. Characterize & Segregate Waste B->C D 4. Select Chemically Compatible Container C->D E 5. Transfer Waste Safely D->E F 6. Securely Label Container E->F G 7. Store in Designated Satellite Accumulation Area F->G H 8. Arrange Pickup by Licensed Waste Hauler G->H I 9. Complete & Retain Waste Manifest H->I

Caption: Disposal workflow for 1-(3-Chloro-4-propoxyphenyl)ethanone.

Step 1: Don Personal Protective Equipment (PPE)

Based on the hazard assessment, the minimum required PPE includes:

  • Safety goggles or a face shield.

  • Chemical-resistant gloves (e.g., nitrile).

  • A laboratory coat.

Step 2: Work in a Ventilated Area

All transfers of this chemical waste must be performed inside a certified chemical fume hood to prevent inhalation of vapors or dust.

Step 3: Characterize and Segregate the Waste

This is the most critical step from a regulatory and cost perspective. Under the Resource Conservation and Recovery Act (RCRA), waste containing chlorinated solvents is considered hazardous waste.[4] This waste must be collected in a container designated for halogenated organic waste .

Why the segregation? Mixing halogenated and non-halogenated waste streams complicates the final disposal process. Halogenated compounds require high-temperature incineration with specialized scrubbers to neutralize acidic gases (like HCl) produced during combustion.[5] Disposing of them is therefore significantly more expensive than for non-halogenated solvents.[6]

Table 1: Waste Stream Characterization

Waste Form Description Collection Notes
Solid Unused reagent, reaction byproduct. Collect in a clearly labeled, sealed container for halogenated solid waste.
Solution Dissolved in a solvent (e.g., Dichloromethane, Chloroform). Collect in a designated container for halogenated liquid waste. List all solvent components on the label.

| Reaction Mixture | Combined with other reagents and solvents. | If any component is halogenated, the entire mixture must be treated as halogenated waste. |

Step 4: Select a Chemically Compatible Container

Use a designated hazardous waste container, typically made of high-density polyethylene (HDPE) or glass. Ensure it has a secure, screw-top lid. The container must be clean and free of any old labels that could cause confusion.[7]

Step 5: Transfer Waste Safely

Use a funnel for liquids to prevent spills on the exterior of the container. Do not fill the container beyond 90% of its capacity to allow for vapor expansion.[8] Close the container tightly immediately after the transfer.

Step 6: Securely Label the Container

Proper labeling is a legal requirement mandated by both the EPA and OSHA.[9][10] The label must be fully completed as waste is added .

The label must include:

  • The words "Hazardous Waste" .[11]

  • Full chemical names of all components, including solvents. Do not use abbreviations.

  • An indication of the hazards . This can be done by checking boxes or applying pictograms consistent with the Globally Harmonized System (GHS), as adopted by OSHA.[11][12] For this compound, relevant hazards would include "Toxic" and "Health Hazard."

  • The name and contact information of the principal investigator or laboratory manager.

  • The accumulation start date (the date the first drop of waste was added to the container).

Step 7: Store in a Designated Satellite Accumulation Area (SAA)

Store the sealed, labeled waste container in a designated SAA within or near the laboratory. This area must be under the control of the laboratory personnel. The container should be placed in secondary containment (such as a plastic tub) to contain any potential leaks.

Step 8: Arrange Pickup by a Licensed Waste Hauler

Your institution's Environmental Health and Safety (EHS) office manages the collection of hazardous waste. Follow their specific procedures to request a pickup. Do not allow hazardous waste to accumulate for extended periods.

Step 9: Complete and Retain the Waste Manifest

The waste will be tracked from your lab to its final disposal site using a hazardous waste manifest. This is a legal document. Ensure all information is accurate. Your institution is required to retain copies of these manifests for several years as proof of proper disposal.

By adhering to this comprehensive protocol, you ensure that the disposal of 1-(3-Chloro-4-propoxyphenyl)ethanone is conducted in a manner that is safe, compliant, and environmentally responsible, upholding the highest standards of scientific practice.

References

  • EPA and DOT Hazardous Waste Labeling Requirements. (2021, July 21). OSHA and EHS Compliance Texas. Retrieved from [Link]

  • Chan, C. (2018, September 23). Label requirements for hazardous waste. Safety+Health Magazine. Retrieved from [Link]

  • OSHA. (n.d.). Labeling and RCRA requirements and the HCS standard. Occupational Safety and Health Administration. Retrieved from [Link]

  • Environmental Protection Agency. (2006, January 5). Water Treatment Manual: Disinfection. Environmental Protection Agency. Retrieved from [Link]

  • Factsheet: Disposal of Hazardous Waste - Basic Principles. (n.d.). ETH Zürich. Retrieved from [Link]

  • OSHA. (n.d.). Hazard Communication Standard: Labels and Pictograms. Occupational Safety and Health Administration. Retrieved from [Link]

  • What Regulations Apply to Chlorinated Solvent Use? (n.d.). PF Online. Retrieved from [Link]

  • GUIDANCE MANUAL FOR THE DISPOSAL OF CHLORINATED WATER. (n.d.). Vita-D-Chlor. Retrieved from [Link]

  • EPA HAZARDOUS WASTE CODES. (n.d.). EPA. Retrieved from [Link]

  • Chlorine and Chlorinated Hydrocarbon Manufacturing Industry. (2025, May 13). US EPA. Retrieved from [Link]

  • Solvent Wastes in the Laboratory – Disposal and/or Recycling. (n.d.). University of Wuppertal. Retrieved from [Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. (n.d.). EPA NEPS. Retrieved from [Link]

  • Laboratory Guide for Managing Chemical Waste. (n.d.). Vanderbilt University Medical Center. Retrieved from [Link]

  • Hazardous Waste Disposal Guide. (2023, February 27). Research Safety - Northwestern University. Retrieved from [Link]

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Handling

Comprehensive Guide to Personal Protective Equipment (PPE) for Handling 1-(3-Chloro-4-propoxyphenyl)ethanone

This guide provides essential, in-depth safety protocols for researchers, scientists, and drug development professionals handling 1-(3-Chloro-4-propoxyphenyl)ethanone. The information herein is designed to establish a se...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential, in-depth safety protocols for researchers, scientists, and drug development professionals handling 1-(3-Chloro-4-propoxyphenyl)ethanone. The information herein is designed to establish a self-validating system of safety, ensuring that every procedural step is understood, justified, and correctly implemented to minimize risk and ensure laboratory integrity.

Hazard Assessment: Understanding the Compound

  • Skin Irritation: Prolonged or repeated contact can cause skin irritation and dermatitis.[1][2][3][4][5]

  • Serious Eye Damage: Direct contact with the eyes can cause serious irritation or damage.[1][2][3][4][5][6]

  • Respiratory Tract Irritation: Inhalation of dust or vapors may cause respiratory irritation.[2][3][4][5][7]

  • Harmful if Swallowed or Inhaled: Similar compounds are classified as harmful if ingested or inhaled.[1][2][3][4][7][8]

Given these potential risks, the use of appropriate Personal Protective Equipment (PPE) is not merely a recommendation but a mandatory requirement for safe handling.[9]

Core PPE Directives: A Multi-Layered Defense

A robust PPE strategy is your primary defense against chemical exposure. The following directives are based on a hierarchy of controls, where engineering controls (like fume hoods) are supplemented by carefully selected personal gear.

Eye and Face Protection: The First Line of Defense
  • Minimum Requirement: At all times in the laboratory where chemicals are handled, ANSI Z87.1-compliant safety glasses with side shields are mandatory.[10]

  • Elevated Risk (Splashes/Transfers): When handling liquid solutions or performing transfers with a risk of splashing, chemical safety goggles must be worn.[11][12] Goggles provide a complete seal around the eyes, offering superior protection against splashes from any direction.

  • Maximum Protection (Large Quantities/Spills): For large-volume transfers, pressure-related operations, or spill cleanup, a full-face shield must be worn over chemical safety goggles.[4][11] This combination protects the entire face from splashes and impacts.

Hand Protection: Selecting the Right Barrier

The selection of appropriate gloves is critical, as 1-(3-Chloro-4-propoxyphenyl)ethanone is both an aromatic ketone and a chlorinated compound. Standard nitrile examination gloves may not provide adequate protection for prolonged contact.

  • Primary Recommendation (Extended Contact): Butyl rubber gloves are highly recommended. They offer excellent resistance to ketones, esters, aldehydes, and nitro compounds.[10][13][14]

  • Alternative for Chlorinated Solvents: Polyvinyl alcohol (PVA) gloves are highly resistant to aromatic and chlorinated solvents.[13][14][15] However, it is critical to note that PVA gloves are water-soluble and must not be used with water-based solutions.[14][15]

  • Incidental Contact: For brief, incidental contact, a heavier-duty nitrile glove may suffice. However, gloves must be removed and replaced immediately upon any sign of contamination.

  • Best Practice - Double Gloving: For enhanced safety, consider wearing two pairs of gloves. A common practice is to wear a lighter nitrile glove as a base layer with a more robust butyl or neoprene glove over it. This provides an extra layer of protection and makes it easier to see breaches in the outer glove.

Crucial Glove Protocol: Always inspect gloves for tears or punctures before use.[16][17] After handling the chemical, remove gloves using the proper technique (without touching the outer surface with bare skin) and dispose of them as hazardous waste. Always wash hands thoroughly with soap and water after removing gloves.[16][18]

Body and Skin Protection: Minimizing Dermal Exposure
  • Laboratory Coat: A flame-resistant or 100% cotton lab coat is required to protect against incidental contact and small splashes.[19] Ensure the coat is fully buttoned.

  • Chemical Apron: When handling larger quantities (typically >1 Liter) or during procedures with a high splash potential, a chemically resistant apron made of rubber or PVC should be worn over the lab coat.[11]

  • Personal Attire: All skin from the waist down must be covered.[19] This means long pants or skirts are mandatory. Shorts are not permitted. Shoes must be closed-toed and made of a non-porous material to protect from spills.[16][18][19]

Respiratory Protection: Preventing Inhalation
  • Primary Engineering Control: All work with 1-(3-Chloro-4-propoxyphenyl)ethanone, especially when it is a powder or is being heated, must be conducted inside a certified chemical fume hood.[1][19][20] This is the most effective way to control vapor and aerosol exposure.

  • When Respirators are Needed: In the absence of adequate ventilation or during a significant spill or emergency, respiratory protection is necessary. A NIOSH-approved air-purifying respirator fitted with organic vapor cartridges is the minimum requirement.[3][6][7] All personnel requiring a respirator must be part of a formal respiratory protection program, including fit-testing and training.

Data Presentation: PPE Selection Summary

Task / Scenario Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing/Small Volume Handling (<100mL in Fume Hood) Safety GogglesButyl or PVA Gloves (Double-gloving recommended)Lab CoatNot required if in fume hood
Large Volume Transfers (>100mL in Fume Hood) Safety Goggles & Face ShieldButyl or PVA Gloves (Double-gloving mandatory)Lab Coat & Chemical ApronNot required if in fume hood
Spill Cleanup / Emergency Response Safety Goggles & Face ShieldButyl or PVA Gloves (Double-gloving mandatory)Chemical Resistant Suit or Apron/SleevesNIOSH-Approved Respirator with Organic Vapor Cartridges

Experimental Protocol: Safe Handling Workflow

This step-by-step workflow ensures that safety is integrated into every stage of the handling process.

Step 1: Pre-Handling Preparation 1.1. Verify Engineering Controls: Confirm that the chemical fume hood is operational and has a valid certification. 1.2. Assemble Materials: Gather all necessary chemicals, glassware, and equipment. Inspect all glassware for cracks or defects.[19] 1.3. Locate Safety Equipment: Confirm the location and accessibility of the nearest safety shower, eyewash station, and fire extinguisher.[18] 1.4. Prepare for Spills: Have a spill kit rated for organic compounds readily available.

Step 2: Donning PPE 2.1. Put on your lab coat and ensure it is buttoned. 2.2. Put on safety goggles. 2.3. Put on the first pair of gloves (e.g., nitrile). 2.4. Put on the second, more resistant pair of gloves (e.g., butyl), pulling the cuff over the sleeve of the lab coat. 2.5. If required, don a face shield and/or chemical apron.

Step 3: Chemical Handling 3.1. Perform all manipulations deep within the fume hood sash to maximize containment.[19] 3.2. Keep all containers of the chemical sealed when not in use.[8][18] 3.3. In the event of a minor spill inside the hood, clean it up immediately using the appropriate absorbent material.

Step 4: Post-Handling Decontamination & Doffing 4.1. Decontaminate any surfaces or equipment that may have come into contact with the chemical. 4.2. To remove PPE, first remove the outer gloves, turning them inside out. 4.3. Remove the face shield and/or apron. 4.4. Remove the lab coat. 4.5. Remove the inner gloves using the proper technique. 4.6. Remove safety goggles last. 4.7. Wash hands and any exposed skin thoroughly with soap and water.[16]

Step 5: Waste Disposal 5.1. All contaminated disposable PPE (gloves, wipes, etc.) must be placed in a designated hazardous waste container.[2] 5.2. Any residual chemical or solutions containing it must be disposed of in a properly labeled hazardous waste container. Do not pour down the drain. 5.3. Follow all local, state, and federal regulations for hazardous waste disposal.[1][12]

Mandatory Visualization: Safe Handling Workflow

G cluster_prep Phase 1: Preparation cluster_don Phase 2: Donning PPE cluster_handle Phase 3: Chemical Handling cluster_decon Phase 4: Decontamination & Doffing cluster_dispose Phase 5: Disposal prep 1. Verify Fume Hood 2. Assemble Materials 3. Locate Safety Gear don_ppe 1. Lab Coat 2. Goggles 3. Double Gloves 4. Face Shield (if needed) prep->don_ppe Proceed when ready handle Work Inside Fume Hood don_ppe->handle Enter work area decon 1. Decontaminate Surfaces 2. Doff PPE (Outer to Inner) 3. Wash Hands handle->decon Work complete dispose Dispose of Contaminated PPE & Chemical Waste decon->dispose After leaving work area

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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